molecular formula C16H12N2O B15565820 Sudan I CAS No. 71351-99-0

Sudan I

Cat. No.: B15565820
CAS No.: 71351-99-0
M. Wt: 248.28 g/mol
InChI Key: MRQIXHXHHPWVIL-UHFFFAOYSA-N
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Description

C.I. Solvent Yellow 14 can cause cancer according to The National Toxicology Program.
C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992)
Sudan I is a monoazo compound. It has a role as a dye. It is functionally related to a 2-naphthol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyldiazenylnaphthalen-2-ol
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InChI

InChI=1S/C16H12N2O/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13/h1-11,19H
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InChI Key

MRQIXHXHHPWVIL-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O
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Molecular Formula

C16H12N2O
Record name C.I. SOLVENT YELLOW 14
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DSSTOX Substance ID

DTXSID4021135, DTXSID50873448, DTXSID90873447
Record name C.I. Solvent Yellow 14
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Record name 1-[(1E)-2-Phenyldiazenyl]-2-naphthalenol
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Molecular Weight

248.28 g/mol
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Physical Description

C.i. solvent yellow 14 appears as dark reddish-yellow leaflets or orange powder. Slight odor. (NTP, 1992), Brick-red solid; [HSDB]
Record name C.I. SOLVENT YELLOW 14
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Boiling Point

greater than 212 °F at 760 mmHg (sublimes) (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ETHANOL, ACETONE, ETHER & BENZENE; INSOL IN WATER, SOL IN PETROLEUM ETHER, CARBON DISULFIDE, CONCN HYDROCHLORIC ACID
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Density

0.18 (NTP, 1992) - Less dense than water; will float
Record name C.I. SOLVENT YELLOW 14
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Vapor Pressure

0.00000007 [mmHg]
Record name Sudan I
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Color/Form

BRICK-RED CRYSTALS (LEAFLETS FROM ETHANOL)

CAS No.

842-07-9, 71351-99-0, 40339-35-3
Record name C.I. SOLVENT YELLOW 14
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Record name 1-(Phenylazo)-2-naphthol
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Melting Point

268 to 271 °F (NTP, 1992), 134 °C
Record name C.I. SOLVENT YELLOW 14
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, analysis, and metabolic pathways of Sudan I (C.I. Solvent Yellow 14). The information is intended to support research, development, and safety assessment activities related to this compound.

Chemical Structure and Identification

This compound, with the IUPAC name 1-(Phenyldiazenyl)naphthalen-2-ol, is a synthetic monoazo dye.[1][2] Its structure is characterized by a phenyl group linked to a naphthalene moiety through an azo bridge (-N=N-), with a hydroxyl group at the 2-position of the naphthalene ring. This conjugated system is responsible for its characteristic orange-red color.[1]

The chemical formula for this compound is C₁₆H₁₂N₂O.[3][4][5][6] It is an orange-red solid and is also known by other names such as Solvent Yellow 14, C.I. 12055, and 1-Phenylazo-2-naphthol.[1][5][7][8]

Physicochemical and Toxicological Properties

This compound is a non-polar molecule, which explains its solubility in oils, fats, waxes, and organic solvents, and its negligible solubility in water.[1][7] Due to its potential carcinogenicity, it is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] It has been shown to be genotoxic and carcinogenic in animal models, primarily affecting the liver and urinary bladder.[1][3]

Data Presentation: Key Properties of this compound
PropertyValueReferences
IUPAC Name 1-(Phenyldiazenyl)naphthalen-2-ol[1]
Synonyms Solvent Yellow 14, C.I. 12055, 1-Phenylazo-2-naphthol[1][5][7][8]
CAS Number 842-07-9[1][4][5][6]
Chemical Formula C₁₆H₁₂N₂O[3][4][5][6]
Molecular Weight 248.28 g/mol [1][3][4][6]
Appearance Orange-red solid/powder[1][5]
Melting Point 131-133 °C (268-271 °F; 404-406 K)[1][7][8]
Water Solubility 0.5 g/L (at 30 °C)[7][8]
EINECS Number 212-668-2[7][8]

Experimental Protocols

Synthesis of this compound via Diazo Coupling Reaction

The synthesis of this compound is a classic example of a diazo coupling reaction, a two-step process.[7]

Step 1: Diazotization of Aniline

  • Materials: Aniline, concentrated Hydrochloric Acid, Sodium Nitrite, distilled water, ice bath.

  • Procedure:

    • Dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.

    • Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The formation of benzenediazonium chloride solution is indicated by a color change.

Step 2: Azo Coupling with 2-Naphthol

  • Materials: 2-Naphthol, Sodium Hydroxide solution, the prepared benzenediazonium chloride solution.

  • Procedure:

    • Dissolve 2-naphthol in an aqueous solution of sodium hydroxide to form sodium 2-naphtholate, which is more reactive towards electrophilic attack.

    • Cool this solution in an ice bath.

    • Slowly add the cold benzenediazonium chloride solution to the 2-naphtholate solution with vigorous stirring.

    • A bright orange-red precipitate of this compound will form immediately.

    • Allow the reaction to proceed for a period to ensure complete coupling.

    • The solid product is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the detection and quantification of this compound in various matrices, particularly in food products.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column is typically used.

  • Sample Preparation:

    • For solid samples (e.g., chili powder), a solvent extraction is performed. A known weight of the sample is mixed with a suitable organic solvent (e.g., acetonitrile, methanol, or a mixture).

    • The mixture is subjected to ultrasonication or vortexing to ensure efficient extraction of this compound.

    • The extract is then centrifuged and the supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water is commonly used in an isocratic or gradient elution mode. A typical isocratic mobile phase is acetonitrile:water (95:5, v/v).[9]

    • Flow Rate: A flow rate of 1.0 mL/min is generally applied.[9]

    • Column Temperature: The column is maintained at a constant temperature, for instance, 35 °C.[9]

    • Detection Wavelength: this compound exhibits a strong absorbance in the visible region. The detection wavelength is typically set at its absorption maximum, which is around 478-485 nm.[9][10]

    • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with that of a standard solution of known concentration.

Metabolic Pathways and Mechanism of Carcinogenicity

The carcinogenicity of this compound is attributed to its metabolic activation into reactive species that can bind to DNA, forming DNA adducts and leading to mutations.[1][3] Two primary enzymatic pathways are involved in the metabolism of this compound: oxidative metabolism by Cytochrome P450 (CYP) enzymes, primarily in the liver, and peroxidative metabolism, which is significant in extrahepatic tissues like the urinary bladder.[1][3]

Oxidative Metabolism (Liver):

  • Activation: The major enzyme responsible for the metabolic activation of this compound in the liver is Cytochrome P450 1A1 (CYP1A1).[1][5] CYP1A1 catalyzes the oxidation of this compound, leading to the formation of a reactive benzenediazonium ion. This cation is a potent electrophile that can react with nucleophilic sites in DNA, particularly the guanine base, to form DNA adducts such as 8-(phenylazo)guanine.[1][3]

  • Detoxification: CYP1A1 is also involved in the detoxification of this compound through C-hydroxylation of the phenyl and naphthyl rings, producing less toxic metabolites that can be more readily excreted.[1]

Peroxidative Metabolism (Urinary Bladder):

  • In tissues with low CYP activity, such as the urinary bladder, peroxidases play a crucial role in the activation of this compound.[1][3]

  • Peroxidases catalyze the one-electron oxidation of this compound, generating a this compound radical.[3] This radical species can also react with DNA to form adducts.[1][3]

The formation of these DNA adducts is a critical step in the initiation of carcinogenesis.

Visualization of this compound Metabolic Pathways

Sudan_I_Metabolism cluster_activation Metabolic Activation cluster_detoxification Detoxification Sudan_I This compound Benzenediazonium_Ion Benzenediazonium Ion Sudan_I->Benzenediazonium_Ion CYP1A1 (Liver) Sudan_I_Radical This compound Radical Sudan_I->Sudan_I_Radical Peroxidases (Bladder) Hydroxylated_Metabolites C-Hydroxylated Metabolites Sudan_I->Hydroxylated_Metabolites CYP1A1 (Liver) DNA_Adducts_CYP 8-(phenylazo)guanine DNA Adducts Benzenediazonium_Ion->DNA_Adducts_CYP Reacts with Guanine DNA_Adducts_Peroxidase DNA Adducts Sudan_I_Radical->DNA_Adducts_Peroxidase Reacts with DNA Carcinogenesis Carcinogenesis DNA_Adducts_CYP->Carcinogenesis DNA_Adducts_Peroxidase->Carcinogenesis Excretion Excretion Hydroxylated_Metabolites->Excretion

Caption: Metabolic pathways of this compound leading to activation and detoxification.

References

The Crimson Stain: A Technical Guide to the History and Analysis of Sudan I as a Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sudan I, a synthetic azo dye historically used as a food colorant. Due to its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC), its use in food products is now banned in many countries, including the United States and the European Union.[1] This paper details the history of its use, the chemistry of its synthesis, its toxicological profile, and the analytical methods developed for its detection in food matrices. Detailed experimental protocols for key analytical and toxicological assays are provided to serve as a resource for researchers in food safety, toxicology, and drug development.

Introduction: A History of Misuse

This compound, also known as C.I. Solvent Yellow 14, is an orange-red, oil-soluble synthetic azo dye. First synthesized in the 1890s in Germany, it was primarily intended for industrial applications such as coloring waxes, oils, solvents, and polishes.[2] Its low cost and vibrant color, however, led to its illicit use as a colorant in various food products, most notably chili and curry powders, to enhance or maintain their red hue.[3][4]

The first major food scare involving this compound occurred in France in May 2003, when it was detected in chili products.[5] This discovery triggered a series of alerts and product recalls across the European Union.[1][3] A significant incident in the United Kingdom in February 2005 involved the discovery of this compound in Worcestershire sauce, which was traced back to contaminated chili powder.[1] This led to the recall of over 600 food products, marking one of the largest food recalls in UK history.[3] These events highlighted the vulnerabilities in the global food supply chain and prompted stricter regulations and the development of sensitive analytical methods for its detection.

Chemical Properties and Synthesis

This compound is chemically identified as 1-(phenylazo)-2-naphthol. Its synthesis is a two-step diazotization and coupling reaction.

  • Step 1: Diazotization of Aniline. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form a benzene diazonium salt.

  • Step 2: Azo Coupling. The benzene diazonium salt is then reacted with 2-naphthol in an alkaline solution. The diazonium salt acts as an electrophile and attacks the electron-rich 2-naphthol molecule to form the azo compound, this compound.[2][6]

Sudan_I_Synthesis cluster_reactants1 Reactants (Step 1) cluster_reagents1 Reagents (Step 1) cluster_intermediate Intermediate cluster_reactants2 Reactant (Step 2) cluster_reagents2 Reagent (Step 2) cluster_product Product Aniline Aniline BenzeneDiazonium Benzene Diazonium Chloride Aniline->BenzeneDiazonium Diazotization NaNO2_HCl NaNO₂ + HCl (0-5 °C) SudanI This compound BenzeneDiazonium->SudanI Azo Coupling TwoNaphthol 2-Naphthol TwoNaphthol->SudanI NaOH NaOH Sudan_I_Metabolism SudanI This compound Benzenediazonium Benzenediazonium Ion SudanI->Benzenediazonium Metabolic Activation CYP1A1 CYP1A1 (Liver) CYP1A1->Benzenediazonium Peroxidases Peroxidases (Bladder) Peroxidases->Benzenediazonium DNA_Adducts DNA Adducts (e.g., 8-phenylazoguanine) Benzenediazonium->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer Detection_Workflow Sample Food Sample (e.g., Chili Powder, Curry Paste, Palm Oil) Extraction Solvent Extraction (e.g., Acetonitrile, Ethanol) Sample->Extraction Cleanup Sample Cleanup (e.g., QuEChERS, SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis HPLC HPLC-PDA/UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS TLC HPTLC Analysis->TLC Data Data Analysis and Quantification HPLC->Data LCMS->Data TLC->Data

References

An In-depth Technical Guide to Sudan I: Nomenclature, Properties, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic azo dye Sudan I, covering its chemical identity, physicochemical properties, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and toxicological contexts.

Chemical Identity: IUPAC Name and Synonyms

This compound is a synthetic monoazo dye characterized by a phenyl group linked to a naphthol moiety through an azo bridge.[1][2] Its systematic and common names are crucial for unambiguous identification in research and regulatory documentation. The internationally recognized IUPAC name for this compound is 1-(phenylazo)-2-naphthol .[3][4][5]

Due to its widespread historical use in various industrial applications, this compound is known by a multitude of synonyms. A comprehensive, though not exhaustive, list of these is provided in Table 1 for cross-referencing purposes.

Table 1: Synonyms for this compound

Synonym CategorySynonym
Colour Index Name C.I. Solvent Yellow 14[1][2][6]
Colour Index Number C.I. 12055[4][7]
Common Names Oil orange[7]
Scarlet B[7]
Solvent Orange R[2][4]
Carminaph[8]
Chemical Names 1-Phenylazo-2-naphthol[7]
2-Hydroxy-1-phenylazonaphthalene[6]
(1Z)-1-(phenylhydrazinylidene)naphthalen-2-one[6]
CAS Registry Number 842-07-9[7][8]

Physicochemical Properties

The physicochemical properties of this compound are fundamental to understanding its behavior in biological and environmental systems, as well as for developing analytical methods. Key quantitative data are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₂N₂O[1][7][8]
Molecular Weight 248.28 g/mol [2][8]
Appearance Orange to red or brown powder/crystal[7][8]
Melting Point 129-133 °C[2][7][8]
Boiling Point 391.35 - 443.7 °C (estimate)[2][8]
Density 1.1077 - 1.2 g/cm³[2][9]
Water Solubility 0.5 g/L (at 30 °C)[8]
LogP 5.51[8]
pKa 13.50 ± 0.40 (Predicted)[8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction.[3][5] The general procedure involves two main steps: the diazotization of an aromatic amine (aniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthol).[3]

Step 1: Diazotization of Aniline

  • Aniline is dissolved in an acidic solution, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.[3]

  • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aniline solution while maintaining the low temperature.[3]

  • The reaction mixture is stirred for a short period to ensure the complete formation of the benzenediazonium chloride salt. It is crucial to keep the temperature below 5 °C to prevent the decomposition of the diazonium salt.[3]

Step 2: Azo Coupling with 2-Naphthol

  • A solution of 2-naphthol is prepared in an alkaline medium, such as aqueous sodium hydroxide, to form the more reactive 2-naphtholate salt. This solution is also cooled in an ice bath.[3]

  • The cold benzenediazonium chloride solution from Step 1 is slowly added to the cold 2-naphtholate solution.[3]

  • A bright red or orange precipitate of this compound forms immediately. The mixture is stirred for a period to ensure the completion of the reaction.[3]

  • The crude this compound product is then isolated by filtration, washed with cold water, and can be further purified by recrystallization, for example, from ethanol.[3][10]

Analytical Detection by HPLC-PDA

High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is a common method for the detection and quantification of Sudan dyes in various matrices, particularly foodstuffs.[11][12]

Sample Preparation (General)

  • The sample (e.g., chili powder, sauce) is extracted with a suitable organic solvent, such as acetonitrile.[12] Ultrasonic-assisted extraction or pressurized liquid extraction can be employed to improve efficiency.[11]

  • The extract may require a cleanup step, such as solid-phase extraction (SPE) using a C18 cartridge, to remove interfering matrix components.[11]

Chromatographic Conditions

  • Column: A reverse-phase C18 column is typically used.[11][12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. A typical isocratic mobile phase is 80:20 (v/v) acetonitrile:water.[12]

  • Flow Rate: A flow rate of 1 mL/min is often used.[12]

  • Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength (λmax) of this compound, which is around 478 nm.[12] However, depending on the matrix, other wavelengths may be chosen to avoid interferences.[12]

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with known concentrations of a this compound standard.[13]

Metabolic Pathways of this compound

The metabolism of this compound is a critical area of study due to its carcinogenic properties.[1][2][14] Metabolism can lead to both detoxification and metabolic activation to reactive species that can damage cellular macromolecules like DNA.[14][15] The primary metabolic pathways involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver, and reductive reactions, which can be carried out by various enzymes and also by the intestinal microflora.[2][14][16]

Oxidative Metabolism (Detoxification and Activation)

The oxidative metabolism of this compound is primarily mediated by CYP1A1 and to a lesser extent, CYP3A4.[17][18] This pathway leads to the formation of hydroxylated metabolites, which are generally more water-soluble and can be more readily excreted.[14]

  • C-Hydroxylation: The main oxidative products are C-hydroxylated metabolites, including 1-(4-hydroxyphenylazo)-2-naphthol (4'-OH-Sudan I) and 1-(phenylazo)-naphthalene-2,6-diol (6-OH-Sudan I).[14][17] These are considered detoxification products.

  • Metabolic Activation: The oxidative metabolism can also lead to the formation of a reactive benzenediazonium ion, which is capable of forming covalent adducts with DNA, such as the 8-(phenylazo)guanine adduct.[14][15] This represents a genotoxic activation pathway.

Reductive Metabolism (Azo-Reduction)

The azo bond of this compound can be cleaved through a reductive process known as azo-reduction. This reaction can be catalyzed by liver enzymes and also significantly by anaerobic bacteria in the human intestine.[2][16]

  • Products of Azo-Reduction: The reduction of the azo bond in this compound yields two aromatic amines: aniline and 1-amino-2-naphthol.[2][14] These metabolites, particularly aniline, are of toxicological concern.

The following diagram illustrates the major metabolic pathways of this compound.

SudanI_Metabolism SudanI This compound (1-phenylazo-2-naphthol) Oxidative_Metabolism Oxidative Metabolism (CYP1A1, CYP3A4) SudanI->Oxidative_Metabolism Reductive_Metabolism Reductive Metabolism (Azo-Reduction) SudanI->Reductive_Metabolism Hydroxylated_Metabolites C-Hydroxylated Metabolites (e.g., 4'-OH-Sudan I, 6-OH-Sudan I) [Detoxification] Oxidative_Metabolism->Hydroxylated_Metabolites Benzenediazonium_Ion Benzenediazonium Ion [Reactive Intermediate] Oxidative_Metabolism->Benzenediazonium_Ion Activation Aromatic_Amines Aniline + 1-Amino-2-naphthol [Toxic Metabolites] Reductive_Metabolism->Aromatic_Amines Excretion Excretion (e.g., as glucuronides) Hydroxylated_Metabolites->Excretion DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) [Genotoxicity] Benzenediazonium_Ion->DNA_Adducts Covalent Binding

Caption: Metabolic pathways of this compound.

This guide provides foundational technical information on this compound. Given its classification as a carcinogen, appropriate safety precautions should always be taken when handling this compound in a laboratory setting.[1][6][8]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, also known as C.I. Solvent Yellow 14, is a synthetic monoazo dye. Historically used for coloring waxes, oils, and various petroleum products, its application in food products has been banned in many countries due to its classification as a category 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an examination of its metabolic and toxicological pathways. This information is intended to support researchers, scientists, and professionals in the fields of toxicology, analytical chemistry, and drug development.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General and Structural Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-(Phenyldiazenyl)naphthalen-2-ol[1]
Synonyms C.I. Solvent Yellow 14, Solvent Orange R, 1-Phenylazo-2-naphthol[1][2]
CAS Number 842-07-9[1][2][3]
Molecular Formula C₁₆H₁₂N₂O[2][3]
Molecular Weight 248.28 g/mol [3][4][5]
Appearance Orange-red to reddish-brown powder or crystalline leaflets[2][3][6]
Colour Index 12055[3][7]
Table 2: Physicochemical Data of this compound
PropertyValueReference(s)
Melting Point 131-134 °C[1][3][8]
Boiling Point 443.7 °C (estimated)[1][8]
Water Solubility 0.5 g/L (at 30 °C)[3][8]
Solubility in Organic Solvents Soluble in ethanol, acetone, benzene, chloroform, oils, and fats. Slightly soluble in DMSO and ethyl acetate.[2][3][6][8]
LogP (Octanol-Water Partition Coefficient) 5.51[3]
pKa 13.50 ± 0.40 (Predicted)[3][8]
Vapor Pressure 0 Pa at 25 °C[3][9]
Table 3: Spectroscopic Properties of this compound
Spectroscopic TechniqueKey DataReference(s)
UV-Vis Spectroscopy (in Ethanol) λmax: ~481 nm[10]
ε (Molar Extinction Coefficient): 14,500 M⁻¹cm⁻¹ at 481 nm[10]
Infrared (IR) Spectroscopy Characteristic peaks for O-H, N=N, C-H (aromatic), and C=C (aromatic) stretching.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR in CDCl₃) Signals for aromatic protons typically observed between δ 6.80 - 8.60 ppm.[13]

Experimental Protocols for Analysis

Accurate detection and quantification of this compound are critical, particularly in food safety and environmental monitoring. The following sections detail the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound in various matrices.

Sample Preparation (from Chili Powder):

  • Weigh 1 g of the homogenized chili powder sample into a centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute and then sonicate for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6][14]

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v).[14]

  • Flow Rate: 1.0 mL/min.[6][15]

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set at 476-488 nm.[6]

  • Column Temperature: 30-40 °C.[14][15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a confirmatory method for the identification of this compound, often after a derivatization step.

Sample Preparation and Derivatization (from Eggs):

  • Extract this compound from the sample using a suitable solvent like acetonitrile or a mixture of hexane and acetone.

  • Clean up the extract using solid-phase extraction (SPE).

  • Evaporate the solvent and reconstitute the residue in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

  • Heat the mixture to facilitate the formation of the trimethylsilyl (TMS) derivative of this compound.[16]

Instrumentation and Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivative.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.[16]

  • Detection: Monitor for characteristic ions of the TMS-derivatized this compound.[16]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for the initial screening and quantification of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethanol or acetonitrile.

  • For analysis, dilute the stock solution to a concentration that falls within the linear range of the spectrophotometer (typically with an absorbance below 1.5 AU).[17]

  • Prepare a blank solution using the same solvent.

Instrumentation and Procedure:

  • Use a double-beam UV-Vis spectrophotometer.

  • Set the wavelength range from 350 nm to 750 nm.[17]

  • Calibrate the instrument using the blank solution.

  • Measure the absorbance of the this compound solution. The maximum absorbance (λmax) for this compound in ethanol is typically observed around 481 nm.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the this compound molecule.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of finely ground this compound powder (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder.

  • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[18]

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Instrumentation and Analysis:

  • Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound, such as the O-H stretch of the hydroxyl group, the N=N stretch of the azo group, and the C-H and C=C vibrations of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[19]

  • Ensure the sample is completely dissolved to obtain high-resolution spectra.

Instrumentation and Analysis:

  • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • The ¹H NMR spectrum of this compound in CDCl₃ will show characteristic signals for the aromatic protons in the region of δ 6.80-8.60 ppm.[13]

  • The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Metabolic and Toxicological Pathways

Understanding the metabolic fate and toxicological mechanisms of this compound is crucial for assessing its risk to human health.

Metabolic Pathway

The metabolism of this compound primarily occurs in the liver and involves both activation and detoxification pathways mediated by cytochrome P450 (CYP) and peroxidase enzymes.[1]

  • Azo-Reduction: The azo bond (-N=N-) can be reductively cleaved, particularly by gut microflora, to produce aniline and 1-amino-2-naphthol.[1] This is generally considered a detoxification pathway.

  • Oxidative Metabolism (CYP-mediated): Cytochrome P450 enzymes, particularly CYP1A1, play a major role in the oxidation of this compound.[5][20] This can lead to the formation of C-hydroxylated metabolites, which are considered detoxification products. However, this oxidative metabolism can also lead to the formation of a reactive benzenediazonium ion, which is a key step in its genotoxic activation.[1]

  • Peroxidase-mediated Oxidation: Peroxidases can also oxidize this compound, leading to the formation of radical species that can bind to cellular macromolecules like DNA.[1]

Metabolic_Pathway_of_Sudan_I This compound This compound Aniline + 1-Amino-2-naphthol Aniline + 1-Amino-2-naphthol This compound->Aniline + 1-Amino-2-naphthol Azo-Reduction (Gut Microflora) C-hydroxylated Metabolites C-hydroxylated Metabolites This compound->C-hydroxylated Metabolites Oxidation (CYP1A1) (Detoxification) Benzenediazonium Ion Benzenediazonium Ion This compound->Benzenediazonium Ion Oxidative Activation (CYP1A1) This compound Radicals This compound Radicals This compound->this compound Radicals Peroxidase Activation Genotoxicity_Pathway_of_Sudan_I cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Biological Outcome This compound This compound Reactive Metabolites\n(Benzenediazonium Ion, Radicals) Reactive Metabolites (Benzenediazonium Ion, Radicals) This compound->Reactive Metabolites\n(Benzenediazonium Ion, Radicals) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) This compound->Reactive Oxygen Species (ROS) Induces Oxidative Stress CYP1A1 / Peroxidases CYP1A1 / Peroxidases CYP1A1 / Peroxidases->Reactive Metabolites\n(Benzenediazonium Ion, Radicals) DNA Adducts DNA Adducts Reactive Metabolites\n(Benzenediazonium Ion, Radicals)->DNA Adducts Covalent Binding DNA DNA Mutations Mutations DNA Adducts->Mutations DNA Damage\n(Strand Breaks) DNA Damage (Strand Breaks) Reactive Oxygen Species (ROS)->DNA Damage\n(Strand Breaks) DNA Damage\n(Strand Breaks)->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Experimental_Workflow cluster_analysis Analytical Techniques Sample Collection\n(e.g., Chili Powder) Sample Collection (e.g., Chili Powder) Homogenization Homogenization Extraction\n(e.g., with Acetonitrile) Extraction (e.g., with Acetonitrile) Homogenization->Extraction\n(e.g., with Acetonitrile) Centrifugation / Filtration Centrifugation / Filtration Extraction\n(e.g., with Acetonitrile)->Centrifugation / Filtration Extract Cleanup\n(e.g., SPE) Extract Cleanup (e.g., SPE) Centrifugation / Filtration->Extract Cleanup\n(e.g., SPE) Optional Analysis Analysis Centrifugation / Filtration->Analysis Extract Cleanup\n(e.g., SPE)->Analysis HPLC-UV Screening & Quantification (HPLC-UV) Analysis->HPLC-UV GC-MS Confirmation (GC-MS) Analysis->GC-MS UV-Vis Initial Screening (UV-Vis) Analysis->UV-Vis Data Analysis\n(Quantification) Data Analysis (Quantification) HPLC-UV->Data Analysis\n(Quantification) Data Analysis\n(Identification) Data Analysis (Identification) GC-MS->Data Analysis\n(Identification) Data Analysis\n(Screening) Data Analysis (Screening) UV-Vis->Data Analysis\n(Screening)

References

An In-depth Technical Guide to the Synthesis of 1-Phenylazo-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenylazo-2-naphthol, also known as Sudan I or Spirit Orange, is an aromatic azo compound characterized by the presence of a diazene functional group (–N=N–) connecting a phenyl and a 2-naphthol ring system.[1] Azo compounds are of significant industrial and research interest due to their intense coloration, which makes them widely applicable as dyes and pigments in textiles, oils, waxes, and as biological stains.[1] The synthesis of 1-phenylazo-2-naphthol is a classic example of a two-step electrophilic aromatic substitution reaction, involving diazotization followed by azo coupling. This process is a cornerstone of organic synthesis, demonstrating the conversion of aromatic amines into highly versatile diazonium salt intermediates.[1][2]

This technical guide provides a comprehensive overview of the synthesis pathway, detailed experimental protocols, and quantitative data for the preparation of 1-phenylazo-2-naphthol, tailored for researchers and professionals in chemical and pharmaceutical development.

Synthesis Pathway and Mechanism

The synthesis of 1-phenylazo-2-naphthol is achieved through two primary sequential reactions:

  • Diazotization of Aniline: Aniline, a primary aromatic amine, is converted into a benzenediazonium salt. This reaction is conducted in a cold acidic solution by treating aniline with nitrous acid (HNO₂).[3] Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).[2][4] The temperature must be maintained between 0-5°C to prevent the unstable diazonium salt from decomposing into phenol and nitrogen gas.[3][5] The mechanism involves the formation of a nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic nitrogen of the aniline.[6]

  • Azo Coupling: The resulting benzenediazonium salt is a weak electrophile that reacts with a strongly activated aromatic compound, in this case, 2-naphthol (beta-naphthol).[7][8] For the reaction to proceed, the 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide), which deprotonates the hydroxyl group to form the more strongly activating naphthoxide ion.[7][9] The electrophilic diazonium ion then attacks the electron-rich C1 position of the naphthoxide ring, resulting in the formation of the 1-phenylazo-2-naphthol precipitate as a brightly colored solid.[10]

G Synthesis Pathway of 1-Phenylazo-2-naphthol cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling aniline Aniline diazonium Benzenediazonium Chloride aniline->diazonium na_no2 Sodium Nitrite (NaNO₂) na_no2->diazonium hcl Hydrochloric Acid (HCl, 0-5°C) hcl->diazonium product 1-Phenylazo-2-naphthol (this compound) diazonium->product naphthol 2-Naphthol naphthol->product naoh Sodium Hydroxide (NaOH, 0-5°C) naoh->product

Diagram 1: Overall synthesis pathway for 1-phenylazo-2-naphthol.

Experimental Protocols

The following protocols are synthesized from established methodologies.[9][11][12]

Part A: Preparation of Benzenediazonium Chloride Solution (Diazotization)
  • In a 100 mL flask, dissolve 1.43 g (11.0 mmol) of aniline hydrochloride in a mixture of 13 g of ice, 5 mL of water, and 2.5 mL of concentrated hydrochloric acid.[9] Alternatively, dissolve 5 g of aniline in 16 mL of concentrated HCl and add 16 mL of water.[11]

  • Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.[13] It is critical to maintain this temperature throughout the procedure.[3]

  • In a separate beaker, prepare a solution of 0.76 g (11.0 mmol) of sodium nitrite in 3 mL of water and cool it in the ice bath.[9]

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 10 minutes, ensuring the temperature does not exceed 5°C.[3][9]

  • After the addition is complete, check for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess).[9] If the test is negative, add a small amount more of the nitrite solution until the test remains positive for at least 5 minutes.[9]

  • To remove any unreacted nitrous acid, add a small spatula tip of urea and stir until the KI-starch test is negative.[9] Keep the resulting benzenediazonium salt solution in the ice bath until ready for use.

Part B: Synthesis of 1-Phenylazo-2-naphthol (Azo Coupling)
  • In a 250 mL beaker, prepare the coupling solution by dissolving 1.44 g (10.0 mmol) of 2-naphthol in 40 mL of 1 M sodium hydroxide solution.[9]

  • Cool this solution thoroughly in an ice bath to below 5°C.[9]

  • With vigorous stirring, slowly add the cold benzenediazonium chloride solution (from Part A) to the cold 2-naphthol solution.[9][11]

  • An intense orange-red precipitate of 1-phenylazo-2-naphthol will form immediately.[7][8]

  • Maintain the alkaline nature of the solution by checking the pH. If necessary, add more 1 M NaOH solution dropwise.[9]

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the reaction.[9]

Part C: Isolation and Purification
  • Collect the precipitated product by suction filtration using a Büchner funnel.[9]

  • Wash the solid product several times with cold deionized water to remove any unreacted starting materials and inorganic salts.[9]

  • The crude product can be purified by recrystallization.[14][12] Dissolve the solid in a minimal amount of hot ethanol in a steam bath, perform hot gravity filtration to remove insoluble impurities, and then allow the solution to cool slowly to form crystals.[14][12]

  • Dry the purified crystals in a vacuum desiccator until a constant weight is achieved.[9]

G Experimental Workflow for Synthesis prep_aniline 1. Prepare Aniline·HCl Solution (Aniline, HCl, H₂O, Ice) cool_aniline 2. Cool Mixture to 0-5°C (Ice-Salt Bath) prep_aniline->cool_aniline add_nitrite 4. Add NaNO₂ Solution Dropwise (Maintain Temp < 5°C) cool_aniline->add_nitrite prep_nitrite 3. Prepare Cold NaNO₂ Solution prep_nitrite->add_nitrite diazonium_sol Benzenediazonium Chloride Solution add_nitrite->diazonium_sol coupling 7. Combine Solutions Slowly with Vigorous Stirring diazonium_sol->coupling prep_naphthol 5. Prepare 2-Naphthol Solution (2-Naphthol, NaOH) cool_naphthol 6. Cool Solution to < 5°C prep_naphthol->cool_naphthol cool_naphthol->coupling stir 8. Stir in Ice Bath for 30 min coupling->stir filter 9. Filter Crude Product (Büchner Funnel) stir->filter wash 10. Wash with Cold H₂O filter->wash recrystallize 11. Recrystallize from Hot Ethanol wash->recrystallize dry 12. Dry Product Under Vacuum recrystallize->dry final_product Pure 1-Phenylazo-2-naphthol dry->final_product

Diagram 2: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

The yield and physical properties of the synthesized 1-phenylazo-2-naphthol can vary based on the purity of reagents and adherence to the experimental conditions, particularly temperature control. The following table summarizes representative data from various sources.

ParameterValueSource(s)
Appearance Red-orange crystalline solid[11][15]
Molecular Formula C₁₆H₁₂N₂O[11]
Molecular Weight 248.28 g/mol N/A
Crude Yield 88.06%[15]
Recrystallized Yield 55.2% - 79%[9][10]
Melting Point (Crude) 129 °C[9]
Melting Point (Recrystallized) 120 - 134 °C[9][15]
UV-Vis (λmax in Ethanol) 440 nm, 504 nm[15]
FTIR (cm⁻¹) ~3200-3550 (O-H stretch, H-bonded)~1493 (N=N stretch)~1255 (C-C stretch)~1138 (C-O stretch)[11][15]

Note: Discrepancies in reported melting points (some as high as 178°C[11] or as low as 80-84°C[10]) likely reflect differences in product purity and analytical methods.

Conclusion

The synthesis of 1-phenylazo-2-naphthol via diazotization and azo coupling is a robust and well-established method for producing azo dyes. The success of the synthesis is critically dependent on strict temperature control (0-5°C) to manage the stability of the diazonium salt intermediate and on maintaining appropriate pH levels during the coupling reaction to ensure the activation of the 2-naphthol substrate. The procedures outlined provide a reliable framework for the laboratory-scale production of this compound, which serves not only as an important dye but also as a fundamental model for electrophilic aromatic substitution reactions in organic and medicinal chemistry.

References

An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sudan I, a synthetic azo dye, has been the subject of extensive toxicological research due to its classification as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). This technical guide provides a comprehensive overview of the genotoxic and mutagenic properties of this compound, detailing the molecular mechanisms of its action, summarizing quantitative data from key experimental assays, and outlining the methodologies employed in these studies. The evidence strongly indicates that this compound, following metabolic activation, is capable of inducing DNA damage, gene mutations, and chromosomal aberrations. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development involved in the assessment of azo compounds and their potential human health risks.

Introduction

This compound (1-phenylazo-2-naphthol) is an industrial dye historically used for coloring waxes, oils, and various hydrocarbon-based products. Its illegal use as a food additive has raised significant public health concerns. The genotoxicity of this compound is not intrinsic to the parent molecule but arises from its metabolic conversion into reactive intermediates. This guide delves into the enzymatic pathways responsible for this bioactivation and the subsequent cascade of events leading to genetic damage.

Metabolic Activation of this compound

The genotoxicity of this compound is primarily dependent on its metabolic activation by two main enzymatic systems: Cytochrome P450 (CYP) enzymes and peroxidases.

2.1. Cytochrome P450-Mediated Activation

The CYP1A1 isozyme is the principal enzyme responsible for the oxidative metabolism of this compound.[1] This process leads to the formation of a highly reactive benzenediazonium ion. This electrophilic intermediate is capable of covalently binding to cellular macromolecules, most notably DNA, to form DNA adducts.

2.2. Peroxidase-Mediated Activation

In addition to CYP enzymes, peroxidases can also metabolize this compound. This pathway involves a one-electron oxidation of the parent compound, resulting in the formation of this compound radicals. These radicals are also highly reactive and can interact with DNA to form adducts.

cluster_0 Metabolic Activation of this compound cluster_1 CYP1A1 Pathway cluster_2 Peroxidase Pathway Sudan_I This compound CYP1A1 CYP1A1 Sudan_I->CYP1A1 Oxidation Peroxidases Peroxidases Sudan_I->Peroxidases One-electron Oxidation Benzenediazonium_Ion Benzenediazonium Ion (Reactive Intermediate) CYP1A1->Benzenediazonium_Ion DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) Benzenediazonium_Ion->DNA_Adducts Covalent Binding to DNA Sudan_I_Radical This compound Radical (Reactive Intermediate) Peroxidases->Sudan_I_Radical Sudan_I_Radical->DNA_Adducts Covalent Binding to DNA

Metabolic activation pathways of this compound leading to DNA adduct formation.

Mechanisms of Genotoxicity and Mutagenicity

The reactive intermediates generated from this compound metabolism can induce a variety of genotoxic and mutagenic effects.

3.1. DNA Adduct Formation

The covalent binding of the benzenediazonium ion and this compound radicals to DNA results in the formation of bulky DNA adducts. The major adduct identified is 8-(phenylazo)guanine.[2] These adducts can distort the DNA helix, interfering with DNA replication and transcription, and can lead to mutations if not properly repaired.

3.2. Oxidative Stress and DNA Damage

At higher concentrations, this compound has been shown to induce the production of reactive oxygen species (ROS).[3][4] This increase in ROS can lead to a state of oxidative stress, causing damage to cellular components, including DNA. Oxidative DNA damage can manifest as single- and double-strand breaks and the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).

3.3. Chromosomal Damage

The formation of DNA adducts and the induction of DNA strand breaks can lead to more severe chromosomal damage. This includes the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

Quantitative Data on Genotoxicity and Mutagenicity

The genotoxic and mutagenic potential of this compound has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the quantitative data from key studies.

Table 1: Ames Test (Bacterial Reverse Mutation Assay)

StrainMetabolic Activation (S9)ConcentrationResultReference
Salmonella typhimurium TA98WithNot specifiedPositive[5]
Salmonella typhimurium TA100WithNot specifiedPositive[5]

Note: Specific quantitative data on revertant colonies were not available in the reviewed literature.

Table 2: Comet Assay (Single Cell Gel Electrophoresis) in HepG2 Cells

Concentration (µM)DNA MigrationReference
25Dose-dependent increase[3][4]
50Dose-dependent increase[3][4]
100Dose-dependent increase[3][4]

Note: Specific quantitative values for tail moment or % DNA in tail were not explicitly provided in the primary source, but a clear dose-dependent increase was reported.

Table 3: Micronucleus Test in HepG2 Cells

Concentration (µM)Micronuclei FrequencyReference
25Dose-dependent increase[3][4]
50Dose-dependent increase[3][4]
100Dose-dependent increase[3][4]

Note: Specific quantitative values for micronuclei frequency were not explicitly provided in the primary source, but a clear dose-dependent increase was reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key genotoxicity assays used to evaluate this compound.

5.1. Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Start Start Prepare_Bacteria Prepare overnight cultures of S. typhimurium (e.g., TA98, TA100) Start->Prepare_Bacteria Prepare_Test_Compound Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) Start->Prepare_Test_Compound Mix Mix bacteria, this compound solution, and S9 mix (or buffer for -S9) Prepare_Bacteria->Mix Prepare_Test_Compound->Mix Prepare_S9 Prepare S9 mix (rat liver homogenate) for metabolic activation Prepare_S9->Mix Incubate Pre-incubate mixture at 37°C Mix->Incubate Add_Agar Add molten top agar containing a trace of histidine Incubate->Add_Agar Plate Pour mixture onto minimal glucose agar plates Add_Agar->Plate Incubate_Plates Incubate plates at 37°C for 48-72 hours Plate->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze Analyze data for a dose-dependent increase in revertant colonies Count_Colonies->Analyze End End Analyze->End

Workflow for the Ames Test with this compound.

5.2. Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Treatment Treat cells with various concentrations of this compound Cell_Culture->Treatment Harvest Harvest and resuspend cells in PBS Treatment->Harvest Embed Embed cells in low-melting-point agarose on a microscope slide Harvest->Embed Lysis Lyse cells in a high-salt, detergent solution to remove membranes and proteins, leaving nucleoids Embed->Lysis Unwinding Incubate slides in alkaline buffer to unwind DNA Lysis->Unwinding Electrophoresis Perform electrophoresis under alkaline conditions Unwinding->Electrophoresis Neutralization Neutralize the slides Electrophoresis->Neutralization Staining Stain DNA with a fluorescent dye (e.g., ethidium bromide) Neutralization->Staining Visualization Visualize comets using a fluorescence microscope Staining->Visualization Analysis Analyze comet images to quantify DNA damage (e.g., tail moment, % DNA in tail) Visualization->Analysis End End Analysis->End

Workflow for the Comet Assay with this compound.

5.3. In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.

Start Start Cell_Culture Culture HepG2 cells Start->Cell_Culture Treatment Treat cells with various concentrations of this compound Cell_Culture->Treatment Add_CytoB Add Cytochalasin B to block cytokinesis, resulting in binucleated cells Treatment->Add_CytoB Incubate Incubate for a period allowing one cell division Add_CytoB->Incubate Harvest Harvest cells Incubate->Harvest Fixation Fix cells onto microscope slides Harvest->Fixation Staining Stain cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye) Fixation->Staining Scoring Score the frequency of micronuclei in binucleated cells under a microscope Staining->Scoring Analysis Analyze data for a dose-dependent increase in micronucleus frequency Scoring->Analysis End End Analysis->End

Workflow for the in vitro Micronucleus Test with this compound.

5.4. 32P-Postlabeling Assay for DNA Adducts

The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.

Start Start DNA_Isolation Isolate DNA from tissues or cells exposed to this compound Start->DNA_Isolation Digestion Digest DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase DNA_Isolation->Digestion Enrichment Enrich for adducted nucleotides (e.g., using nuclease P1 or butanol extraction) Digestion->Enrichment Labeling Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase Enrichment->Labeling Chromatography Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) Labeling->Chromatography Autoradiography Detect the separated adducts by autoradiography Chromatography->Autoradiography Quantification Quantify the level of adducts by scintillation counting or phosphorimaging Autoradiography->Quantification End End Quantification->End

Workflow for the 32P-Postlabeling Assay for this compound-DNA Adducts.

Signaling Pathways in Response to this compound-Induced Damage

The cellular response to DNA damage and oxidative stress induced by this compound involves complex signaling pathways aimed at maintaining genomic integrity.

6.1. DNA Damage Response (DDR) Pathway

The presence of DNA adducts and strand breaks activates the DNA Damage Response (DDR) pathway. Key sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, leading to cell cycle arrest to allow time for DNA repair. If the damage is too severe, these pathways can trigger apoptosis.

cluster_0 DNA Damage Response to this compound Sudan_I This compound Metabolic_Activation Metabolic Activation Sudan_I->Metabolic_Activation DNA_Damage DNA Damage (Adducts, Strand Breaks) Metabolic_Activation->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_CHK2->DNA_Repair Apoptosis Apoptosis (if damage is severe) CHK1_CHK2->Apoptosis

Simplified DNA Damage Response pathway activated by this compound.

6.2. Nrf2-Keap1 Oxidative Stress Response Pathway

The induction of ROS by this compound activates the Nrf2-Keap1 pathway, a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression to combat oxidative damage.

cluster_0 Nrf2-Keap1 Oxidative Stress Response to this compound Sudan_I This compound ROS Increased ROS Sudan_I->ROS Keap1_Nrf2_Inactive Keap1-Nrf2 Complex (Cytoplasm, Inactive) ROS->Keap1_Nrf2_Inactive disrupts Nrf2_Active Nrf2 Translocation to Nucleus Keap1_Nrf2_Inactive->Nrf2_Active releases ARE Nrf2 binds to ARE Nrf2_Active->ARE Antioxidant_Genes Upregulation of Antioxidant and Detoxification Genes ARE->Antioxidant_Genes

Nrf2-Keap1 pathway activation in response to this compound-induced oxidative stress.

Conclusion

The collective evidence presented in this technical guide unequivocally demonstrates that this compound is a potent genotoxic and mutagenic agent following metabolic activation. It induces DNA adducts, oxidative DNA damage, and chromosomal aberrations in a dose-dependent manner. The detailed experimental protocols and visualized signaling pathways provided herein offer a robust framework for understanding and further investigating the toxicological properties of this compound and other related azo compounds. This information is critical for regulatory agencies in assessing the risks associated with exposure to such chemicals and for the scientific community in developing safer alternatives.

References

In Vivo Metabolic Pathways of Sudan I: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Sudan I (1-phenylazo-2-naphthol) is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its widespread industrial use and historical presence as an illicit food additive necessitate a thorough understanding of its in vivo metabolic fate. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, focusing on the enzymatic reactions, resultant metabolites, and the analytical methodologies used for their identification and quantification. The metabolism of this compound is a dual process involving both detoxification and metabolic activation, primarily occurring in the liver and potentially in extrahepatic tissues like the urinary bladder.[2] Key transformation routes include Phase I oxidative and reductive pathways, followed by Phase II conjugation of Phase I metabolites.

Core Metabolic Pathways

The in vivo biotransformation of this compound is characterized by two main phases of metabolism. Phase I reactions introduce or expose functional groups, increasing the molecule's polarity, while Phase II reactions conjugate these modified metabolites with endogenous molecules to facilitate their excretion.[3][4]

Phase I Metabolism: Oxidation and Reduction

Phase I metabolism of this compound proceeds via two competing pathways: oxidation, primarily mediated by cytochrome P450 (CYP) enzymes and peroxidases, and reduction of the azo bond.[1][2]

2.1.1 Oxidative Metabolism (Detoxification and Activation)

The primary enzymes responsible for the oxidation of this compound are CYP1A1 and, to a lesser extent, CYP3A4, which are highly expressed in the liver.[1][5] Peroxidases, such as cyclooxygenase, play a significant role in extrahepatic tissues like the urinary bladder where CYP expression is low.[1]

  • Detoxification Pathway (C-Hydroxylation): The main oxidative detoxification route is the hydroxylation of the aromatic rings, producing more polar, excretable metabolites.[1] Major C-hydroxylated metabolites identified in vivo and in vitro include:

    • 1-(4-hydroxyphenylazo)-2-naphthol (4'-OH-Sudan I)[6]

    • 1-(phenylazo)-naphthalene-2,6-diol (6-OH-Sudan I)[6]

    • Minor metabolites such as 1-(4-phenylazo)-naphthalene-2,6-diol (4',6-diOH-Sudan I) and 1-(3,4-dihydroxyphenylazo)-2-naphthol (3',4'-diOH-Sudan I) have also been reported.[2][6]

  • Activation Pathway (Formation of Benzenediazonium Ion): Oxidative metabolism catalyzed by CYPs can also lead to the formation of a reactive electrophile, the benzenediazonium ion (BDI).[2][7] This is achieved through an enzymatic splitting of the azo group. The BDI is a genotoxic intermediate capable of forming covalent adducts with DNA, with the 8-(phenylazo)guanine adduct being the major adduct identified in the liver DNA of rats exposed to this compound.[1]

2.1.2 Reductive Metabolism (Detoxification)

Azo-reduction involves the cleavage of the nitrogen-nitrogen double bond, which is considered a primary detoxification pathway.[1][8] This reaction is catalyzed by azoreductases in the liver and by anaerobic bacteria within the gastrointestinal tract.[8][9] The reductive cleavage of this compound yields two aromatic amines:

  • Aniline[1]

  • 1-amino-2-naphthol[1]

Phase II Metabolism: Conjugation

The hydroxylated metabolites generated during Phase I can undergo Phase II conjugation reactions to further increase their water solubility and facilitate elimination via urine and bile.[2] Glucuronide conjugates of the C-hydroxylated metabolites have been detected in the bile and urine of rabbits fed this compound, indicating that UDP-glucuronosyltransferases (UGTs) are involved in the detoxification process.[2] Sulfation is another common conjugation reaction for hydroxylated xenobiotics.[3]

Metabolic Pathway Diagram

The following diagram illustrates the interconnected metabolic pathways of this compound, highlighting both the detoxification and metabolic activation routes.

SudanI_Metabolism cluster_legend Legend SudanI This compound Reductive_Met Reductive Cleavage (Azo-reduction) SudanI->Reductive_Met Azoreductases (Liver, Gut Flora) Oxidative_Met Oxidative Metabolism (Phase I) SudanI->Oxidative_Met CYP1A1, CYP3A4 Peroxidases Aniline Aniline Reductive_Met->Aniline Naphtholamine 1-Amino-2-naphthol Reductive_Met->Naphtholamine Hydroxylated C-Hydroxylated Metabolites (e.g., 4'-OH-Sudan I, 6-OH-Sudan I) Oxidative_Met->Hydroxylated Detoxification BDI Benzenediazonium Ion (BDI) (Reactive Intermediate) Oxidative_Met->BDI Metabolic Activation Excretion Excretion (Urine & Feces) Aniline->Excretion Naphtholamine->Excretion Conjugation Conjugation (Phase II) Hydroxylated->Conjugation UGTs, SULTs DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) BDI->DNA_Adducts Covalent Binding Conjugates Glucuronide & Sulfate Conjugates Conjugation->Conjugates Conjugates->Excretion Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity Parent Parent Compound Detox_Metabolite Detoxification Metabolite Reactive_Intermediate Reactive Intermediate Excreted_Product Excreted Product Experimental_Workflow Dosing Oral Dosing of Rats (e.g., ¹⁴C-Sudan I in metabolic cages) Collection Sample Collection (Urine, Feces, Blood over 72h) Dosing->Collection Urine_Path Urine Processing Collection->Urine_Path Feces_Path Feces Processing Collection->Feces_Path Centrifuge_Urine Centrifugation Urine_Path->Centrifuge_Urine Homogenize Homogenization & Solvent Extraction Feces_Path->Homogenize Hydrolysis Enzymatic Hydrolysis (optional, for conjugates) Centrifuge_Urine->Hydrolysis SPE_Urine Solid-Phase Extraction (SPE) Hydrolysis->SPE_Urine Analysis UPLC-MS/MS Analysis (MRM Mode) SPE_Urine->Analysis Defat_SPE_Feces Defatting & SPE Cleanup Homogenize->Defat_SPE_Feces Defat_SPE_Feces->Analysis Data Data Processing & Quantification (Metabolite Identification & Profiling) Analysis->Data Metabolism_Toxicity_Link SudanI This compound Exposure Metabolism Hepatic Metabolism SudanI->Metabolism Detox Detoxification Pathways (Hydroxylation, Reduction, Conjugation) Metabolism->Detox Majority of dose Activation Metabolic Activation (CYP1A1/3A4) Metabolism->Activation Minor but critical fraction Excretion Safe Excretion Detox->Excretion BDI Formation of Benzenediazonium Ion (BDI) Activation->BDI DNA_Binding BDI Binds to DNA BDI->DNA_Binding DNA_Adducts Formation of DNA Adducts DNA_Binding->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation If not repaired Cancer Cancer Initiation (Hepatocellular Carcinoma) Mutation->Cancer

References

An In-depth Technical Guide on the Core Mechanism of Sudan I-Induced DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I, a synthetic azo dye, has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is not classifiable as to its carcinogenicity to humans, though there is evidence of its carcinogenic potential in experimental animals. Its widespread industrial use and illicit presence in food products have raised significant public health concerns. This technical guide delineates the core mechanisms through which this compound induces DNA damage, a critical initiating event in carcinogenesis. The document focuses on the metabolic activation of this compound, the subsequent formation of DNA adducts, and the induction of oxidative stress, leading to genotoxicity. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for the scientific community.

Introduction

This compound (1-phenylazo-2-naphthol) is an industrial dye used for coloring waxes, oils, and plastics. Despite being banned as a food additive, its illegal use to enhance the color of foodstuffs like chili powder and sauces has been reported. The genotoxic and carcinogenic properties of this compound are not inherent to the parent molecule but arise from its metabolic activation into reactive electrophilic species that can interact with cellular macromolecules, including DNA. Understanding the intricate mechanisms of this compound-induced DNA damage is paramount for risk assessment, the development of preventative strategies, and the identification of potential biomarkers of exposure and effect.

Metabolic Activation of this compound

The biotransformation of this compound is a critical prerequisite for its genotoxic activity. This process is primarily mediated by two major enzyme systems: cytochrome P450 (CYP) monooxygenases and peroxidases.[1]

Cytochrome P450-Mediated Activation

Hepatic CYP enzymes, particularly CYP1A1, CYP1A2, CYP2A6, CYP2C19, CYP2D6, and CYP3A4, play a central role in the oxidative metabolism of this compound.[2][3][4][5][6][7] The primary activation pathway involves the enzymatic splitting of the azo group, which leads to the formation of a highly reactive benzenediazonium ion (BDI).[2] This electrophilic intermediate is a potent DNA-binding species. Additionally, C-hydroxylation of the this compound molecule, particularly at the 6-position, can occur, which can then be further activated by peroxidases.[2]

Peroxidase-Mediated Activation

In extrahepatic tissues with low CYP activity, such as the urinary bladder, peroxidases contribute significantly to the metabolic activation of this compound.[1] Peroxidases catalyze the one-electron oxidation of this compound, generating a this compound radical.[1] This radical species can directly interact with DNA or undergo further reactions to form other reactive intermediates.

Metabolic Activation Pathways of this compound

SudanI_Metabolism cluster_cyp Cytochrome P450 Pathway (Liver) cluster_peroxidase Peroxidase Pathway (Extrahepatic tissues) SudanI_CYP This compound CYP_enzymes CYP1A1, CYP1A2, CYP3A4, etc. BDI Benzenediazonium Ion (BDI) SudanI_CYP->BDI Azo-reductive cleavage Hydroxylated C-Hydroxylated Metabolites SudanI_CYP->Hydroxylated Oxidation DNA_Adducts_CYP 8-(phenylazo)guanine adducts BDI->DNA_Adducts_CYP Reacts with DNA SudanI_Peroxidase This compound Peroxidases Peroxidases (e.g., COX) Radical This compound Radical SudanI_Peroxidase->Radical One-electron oxidation DNA_Adducts_Peroxidase Uncharacterized Adducts Radical->DNA_Adducts_Peroxidase Reacts with DNA

Caption: Metabolic activation pathways of this compound by Cytochrome P450 and peroxidase enzymes.

Formation of DNA Adducts

The reactive metabolites of this compound can covalently bind to DNA, forming DNA adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired.[8][9]

Guanine Adducts

The primary target for this compound metabolites is the guanine base in DNA. The benzenediazonium ion, generated through the CYP pathway, reacts with guanine to form the major DNA adduct, 8-(phenylazo)guanine.[1][2] This adduct has been identified both in vitro and in vivo in the liver of rats exposed to this compound.[1] Deoxyguanosine is the major target for this compound-DNA binding, followed by deoxyadenosine.[1]

Adducts from Peroxidase Activation

The specific chemical structures of the DNA adducts formed through the peroxidase-mediated activation of this compound have not yet been fully characterized.[1] However, studies using the ³²P-postlabeling assay have demonstrated the formation of multiple adducts in DNA reacted with this compound in the presence of peroxidases.[1]

Oxidative Stress and DNA Damage

In addition to the direct formation of DNA adducts, this compound exposure can induce oxidative stress, which is another important mechanism of its genotoxicity.[10][11]

Generation of Reactive Oxygen Species (ROS)

The metabolic activation of this compound can lead to the production of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[2][11][12] This occurs as a byproduct of the enzymatic reactions and through the redox cycling of this compound and its metabolites.

Oxidative DNA Lesions

Increased levels of ROS can damage DNA through oxidation of the nucleotide bases and the sugar-phosphate backbone. A major oxidative DNA lesion is 8-hydroxy-2'-deoxyguanosine (8-OHdG), which is a well-established biomarker of oxidative stress.[11] Studies have shown that this compound treatment of human hepatoma HepG2 cells leads to a dose-dependent increase in the levels of 8-OHdG.[11] Oxidative stress can also cause single- and double-strand breaks in DNA.[11]

Mechanism of this compound-Induced Oxidative DNA Damage

SudanI_OxidativeStress SudanI This compound Metabolism Metabolic Activation SudanI->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS OxidativeDamage Oxidative DNA Damage ROS->OxidativeDamage BaseOxidation Base Oxidation (e.g., 8-OHdG) OxidativeDamage->BaseOxidation StrandBreaks DNA Strand Breaks OxidativeDamage->StrandBreaks CometAssay_Workflow start Start: Cell Treatment with this compound embed Embed Cells in Agarose on Slide start->embed lyse Cell Lysis embed->lyse unwind Alkaline DNA Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain DNA Staining electrophoresis->stain visualize Fluorescence Microscopy stain->visualize analyze Image Analysis (Comet Scoring) visualize->analyze end End: Quantify DNA Damage analyze->end

References

Toxicological Profile of Sudan I in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile of the azo dye Sudan I in various animal models. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound (1-phenylazo-2-naphthol) is a synthetic, oil-soluble azo dye classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC). Extensive studies in animal models have demonstrated its carcinogenic and genotoxic potential. This document summarizes key findings on the toxicity of this compound, including its metabolism, carcinogenicity, genotoxicity, and effects on various organ systems. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

Data on the acute oral toxicity of this compound is limited. However, a study in rats reported that a single oral dose of 250 mg/kg and above induces micronuclei in the bone marrow, indicating a genotoxic effect at this dose level. In contrast, mice showed no increased incidence of micronuclei after single oral doses of up to 2000 mg/kg, suggesting a species-specific difference in acute toxicity.[1]

Carcinogenicity

Long-term carcinogenicity studies have provided clear evidence of the carcinogenic potential of this compound in rodents.

Table 1: Carcinogenicity of this compound in Rodent Models

Species (Strain)SexRoute of AdministrationDose LevelsDurationKey FindingsReference
Rat (F-344)Male & FemaleFeed0, 250, 500 ppm103 weeksSignificant increase in neoplastic nodules and carcinomas in the liver.[2] Non-neoplastic kidney damage (nephropathies) in female rats.[3]
Mouse (B6C3F1)Male & FemaleFeed0, 500, 1000 ppm103 weeksNo significant carcinogenic effects observed in the liver. However, subcutaneous application in other studies resulted in liver tumors.[2][3]
Rabbit----Development of tumors in the liver or urinary bladder.[4]

A dose-response modeling of data for hepatocellular adenomas in male rats established a Benchmark Dose Lower Confidence Limit 10% (BMDL10) of 7.3 mg/kg body weight/day.

Experimental Protocol: NTP Carcinogenesis Bioassay

The National Toxicology Program (NTP) conducted a two-year carcinogenicity bioassay of this compound in F-344 rats and B6C3F1 mice.[3]

  • Test Animals: Male and female F-344 rats and B6C3F1 mice.

  • Administration: this compound was administered in the feed.

  • Dose Levels:

    • Rats: 0, 250, and 500 ppm (approximately 15 and 30 mg/kg body weight/day).[3]

    • Mice: 0, 500, and 1000 ppm (approximately 60 and 120 mg/kg body weight/day).[3]

  • Duration: 103 weeks.[3]

  • Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and tumor development. A complete histopathological examination was performed at the end of the study.

Genotoxicity

This compound has demonstrated genotoxic effects in various in vitro and in vivo assays. Its genotoxicity is primarily attributed to its metabolic activation to reactive intermediates that can form DNA adducts.

Table 2: Genotoxicity of this compound in Animal Models

AssaySpecies (Strain)Tissue/Cell TypeRoute of AdministrationDose LevelsKey FindingsReference
Micronucleus TestRatBone MarrowOral250 mg/kg and aboveInduction of micronuclei.[1]
Micronucleus TestRatLiver, Stomach, ColonOral (14 days)-No significant increase in micronucleated hepatocytes or gastrointestinal cells.[5]
DNA DamageMouseStomach and Liver Cells--DNA damage was depicted.[2]
DNA Adduct FormationRatLiver--Covalent binding of this compound to liver DNA, forming adducts such as 8-(phenylazo)guanine.[3][6]
Experimental Protocol: In Vivo Micronucleus Assay

The in vivo micronucleus assay is a widely used method to assess chromosomal damage.

  • Test Animals: Typically rats or mice.

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage).

  • Dose Levels: A minimum of three dose levels are used, along with a vehicle control and a positive control.

  • Sample Collection: Bone marrow is typically collected 24 hours after the final dose.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic analysis of stained bone marrow smears. A significant, dose-dependent increase in the frequency of MN-PCEs indicates a positive result.[7]

Metabolism and Toxicokinetics

The toxicity of this compound is intrinsically linked to its metabolic activation. Two primary pathways have been identified: oxidation by cytochrome P450 (CYP) enzymes, primarily CYP1A1, and metabolism by peroxidases.[8]

Cytochrome P450-Mediated Activation

In the liver, CYP1A1 metabolizes this compound to form a reactive benzenediazonium ion (BDI).[6][8] This electrophilic intermediate can then covalently bind to DNA, forming adducts, with 8-(phenylazo)guanine being a major adduct identified.[2][6]

CYP1A1_Metabolic_Activation This compound This compound Benzenediazonium Ion (BDI) Benzenediazonium Ion (BDI) This compound->Benzenediazonium Ion (BDI) Oxidation CYP1A1 CYP1A1 CYP1A1->Benzenediazonium Ion (BDI) DNA Adducts (8-(phenylazo)guanine) DNA Adducts (8-(phenylazo)guanine) Benzenediazonium Ion (BDI)->DNA Adducts (8-(phenylazo)guanine) Covalent Binding DNA DNA DNA->DNA Adducts (8-(phenylazo)guanine) Carcinogenesis Carcinogenesis DNA Adducts (8-(phenylazo)guanine)->Carcinogenesis Peroxidase_Metabolic_Activation This compound This compound This compound Radical This compound Radical This compound->this compound Radical One-electron Oxidation Peroxidases Peroxidases Peroxidases->this compound Radical DNA Adducts (4-[(deoxy)guanosin-N2-yl]this compound) DNA Adducts (4-[(deoxy)guanosin-N2-yl]this compound) This compound Radical->DNA Adducts (4-[(deoxy)guanosin-N2-yl]this compound) Reaction with Guanine DNA DNA DNA->DNA Adducts (4-[(deoxy)guanosin-N2-yl]this compound) Carcinogenesis Carcinogenesis DNA Adducts (4-[(deoxy)guanosin-N2-yl]this compound)->Carcinogenesis Genotoxicity_Workflow cluster_0 Study Design cluster_1 In-Life Phase cluster_2 Endpoint Analysis cluster_3 Data Interpretation Animal Model Selection (e.g., Rat, Mouse) Animal Model Selection (e.g., Rat, Mouse) Dose Range Finding Study Dose Range Finding Study Animal Model Selection (e.g., Rat, Mouse)->Dose Range Finding Study Definitive Study (3 doses + controls) Definitive Study (3 doses + controls) Dose Range Finding Study->Definitive Study (3 doses + controls) Test Substance Administration (e.g., Oral Gavage) Test Substance Administration (e.g., Oral Gavage) Definitive Study (3 doses + controls)->Test Substance Administration (e.g., Oral Gavage) Clinical Observations Clinical Observations Test Substance Administration (e.g., Oral Gavage)->Clinical Observations Body Weight Measurement Body Weight Measurement Clinical Observations->Body Weight Measurement Micronucleus Assay (Bone Marrow) Micronucleus Assay (Bone Marrow) Body Weight Measurement->Micronucleus Assay (Bone Marrow) Comet Assay (Liver, other organs) Comet Assay (Liver, other organs) Body Weight Measurement->Comet Assay (Liver, other organs) Histopathology Histopathology Body Weight Measurement->Histopathology Statistical Analysis Statistical Analysis Micronucleus Assay (Bone Marrow)->Statistical Analysis Comet Assay (Liver, other organs)->Statistical Analysis Histopathology->Statistical Analysis Dose-Response Assessment Dose-Response Assessment Statistical Analysis->Dose-Response Assessment Conclusion on Genotoxic Potential Conclusion on Genotoxic Potential Dose-Response Assessment->Conclusion on Genotoxic Potential

References

The Role of Cytochrome P450 in the Metabolism of Sudan I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its illegal use as a food additive has raised significant public health concerns. The carcinogenicity of this compound is intrinsically linked to its metabolic activation, a process predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth overview of the role of CYP enzymes in the metabolism of this compound, detailing the metabolic pathways, the specific enzymes involved, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction

The lipophilic nature of this compound allows for its absorption and subsequent metabolism, primarily in the liver, by phase I and phase II enzymes. The cytochrome P450 system plays a critical role in the initial phase I metabolism of this compound, leading to both detoxification and metabolic activation. Understanding the specifics of CYP-mediated this compound metabolism is crucial for assessing its carcinogenic risk to humans and for developing strategies to mitigate its toxicity. This guide will focus on the oxidative metabolism of this compound catalyzed by CYP enzymes, leading to the formation of various metabolites, including reactive intermediates capable of binding to cellular macromolecules like DNA.

Metabolic Pathways of this compound

The metabolism of this compound by cytochrome P450 enzymes proceeds through two primary competing pathways: C-hydroxylation , which is generally considered a detoxification pathway, and azo-group oxidation , which leads to the formation of reactive electrophilic species responsible for its genotoxicity.

C-Hydroxylation (Detoxification)

This pathway involves the hydroxylation of the aromatic rings of this compound. The major C-hydroxylated metabolites are 1-[(4-hydroxyphenyl)azo]-2-naphthol (4'-hydroxy-Sudan I) and 1-(phenylazo)naphthalene-2,6-diol (6-hydroxy-Sudan I)[1][2]. Minor hydroxylated products, such as 1-[(4-hydroxyphenyl)azo]naphthalene-2,6-diol (4',6-dihydroxy-Sudan I) and 1-[(3,4-dihydroxyphenyl)azo]-2-naphthol (3',4'-dihydroxy-Sudan I), have also been identified[1][2]. These hydroxylated metabolites are more polar than the parent compound, facilitating their conjugation in phase II metabolism and subsequent excretion.

Metabolic Activation (Genotoxicity)

The genotoxicity of this compound arises from the CYP-mediated oxidation of its azo group, leading to the formation of a highly reactive benzenediazonium ion[1][3]. This electrophilic intermediate can covalently bind to nucleophilic sites in cellular macromolecules, most notably DNA, to form DNA adducts. The major DNA adduct formed has been identified as 8-(phenylazo)guanine[4]. The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

Additionally, reductive cleavage of the azo bond, which can be catalyzed by both hepatic azoreductases and intestinal microflora, produces aromatic amines, including aniline and 1-amino-2-naphthol, which may also contribute to the overall toxicity of this compound.

Below is a DOT script representation of the metabolic pathways.

Sudan_I_Metabolism cluster_CYP_Metabolism Cytochrome P450 Metabolism cluster_Detoxification Detoxification cluster_Activation Metabolic Activation cluster_Excretion Phase II Conjugation & Excretion Sudan_I This compound 4_hydroxy 4'-hydroxy-Sudan I Sudan_I->4_hydroxy C-hydroxylation (CYP1A1, CYP3A4) 6_hydroxy 6-hydroxy-Sudan I Sudan_I->6_hydroxy C-hydroxylation (CYP1A1, CYP3A4) di_hydroxy Di-hydroxy-Sudan I Sudan_I->di_hydroxy C-hydroxylation (minor) Benzenediazonium Benzenediazonium Ion Sudan_I->Benzenediazonium Azo-group Oxidation (CYP1A1) Excretion Excretion 4_hydroxy->Excretion 6_hydroxy->Excretion di_hydroxy->Excretion DNA_Adducts 8-(phenylazo)guanine DNA Adducts Benzenediazonium->DNA_Adducts Reacts with Guanine in DNA

Figure 1: Metabolic pathways of this compound mediated by cytochrome P450 enzymes.

Role of Specific Cytochrome P450 Isoforms

Several CYP isoforms have been implicated in the metabolism of this compound. However, CYP1A1 has been consistently identified as the major enzyme responsible for both its detoxification and activation in humans[4].

  • CYP1A1: This enzyme is highly efficient in metabolizing this compound. It catalyzes the formation of both C-hydroxylated metabolites and the reactive benzenediazonium ion[4]. The expression of CYP1A1 is inducible by polycyclic aromatic hydrocarbons and other xenobiotics, including this compound itself, through the aryl hydrocarbon receptor (AhR) signaling pathway. This auto-induction can potentially enhance the metabolic activation of this compound.

  • CYP3A4: While less efficient than CYP1A1, CYP3A4 also contributes to the metabolism of this compound, particularly in the liver where it is abundantly expressed[4]. Its primary role appears to be in the C-hydroxylation of this compound.

  • Other CYP Isoforms: Studies have suggested minor roles for other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C19, and CYP2D6, in the metabolism of this compound[5]. However, their contributions are considered to be significantly less than that of CYP1A1. The capabilities of human recombinant CYP1A2, CYP2A6, and CYP3A4 to oxidize this compound are significantly increased by cytochrome b5[5].

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data on the metabolism of this compound by various systems. It is important to note that direct comparative enzyme kinetic data (Km and Vmax) for this compound across different human CYP isoforms are not extensively available in the literature.

Enzyme/SystemMetabolites FormedKey FindingsReference
Human Liver Microsomes 4'-OH-Sudan I, 6-OH-Sudan I, 4',6-di(OH)-Sudan I, 3',4'-di(OH)-Sudan I, Benzenediazonium ionPredominantly produces 4'-hydroxy-Sudan I. The pattern of metabolites is similar to that of rat microsomes.[1][2]
Recombinant Human CYP1A1 4'-OH-Sudan I, 6-OH-Sudan I, Benzenediazonium ionMost efficient enzyme in metabolizing this compound.[4]
Recombinant Human CYP3A4 4'-OH-Sudan I, 6-OH-Sudan IContributes to C-hydroxylation.[4]
Rat Liver Microsomes 4'-OH-Sudan I, 6-OH-Sudan I, 4',6-di(OH)-Sudan I, 3',4'-di(OH)-Sudan I, Benzenediazonium ionPredominantly produces 4'-hydroxy-Sudan I. Considered a suitable in vitro model for human metabolism.[1][2]
Rabbit and Minipig Liver Microsomes 4'-OH-Sudan I, 6-OH-Sudan IFavored the production of 6-hydroxy-Sudan I.[1][2]

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of this compound using liver microsomes.

Materials:

  • Liver microsomes (human or animal)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Methanol (for dissolving this compound)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC system with a suitable detector (e.g., UV or PDA)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the mixture. The final concentration of methanol should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by adding a cold organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Analyze the sample by HPLC to separate and quantify the metabolites.

Microsomal_Metabolism_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis prep1 Prepare this compound stock solution (in Methanol) inc2 Initiate reaction with this compound prep1->inc2 prep2 Prepare reaction mixture: - Liver Microsomes - Phosphate Buffer - NADPH regenerating system inc1 Pre-incubate mixture at 37°C prep2->inc1 inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 ext1 Terminate reaction with cold organic solvent inc3->ext1 ext2 Vortex and Centrifuge ext1->ext2 ext3 Collect and evaporate organic layer ext2->ext3 ana1 Reconstitute residue in mobile phase ext3->ana1 ana2 Analyze by HPLC ana1->ana2

Figure 2: Workflow for in vitro metabolism of this compound using liver microsomes.

HPLC Analysis of this compound and its Metabolites

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: Monitoring at multiple wavelengths is recommended due to the different absorption maxima of this compound and its metabolites. A common wavelength for this compound is around 480-490 nm[6][7].

  • Injection Volume: 20 µL.

Quantification:

  • Metabolites can be quantified by comparing their peak areas to those of authentic standards, if available. If standards are not available, relative quantification can be performed based on peak areas.

32P-Postlabeling Assay for this compound-DNA Adducts

This is a highly sensitive method for the detection and quantification of DNA adducts.

Principle: The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of 32P from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting 32P-labeled adducts are then separated by chromatography (e.g., TLC or HPLC) and quantified by their radioactivity.

Procedure Outline:

  • DNA Isolation and Digestion: Isolate DNA from cells or tissues exposed to this compound. Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides using methods like nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction[8].

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

  • Chromatographic Separation: Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by HPLC.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.

P32_Postlabeling_Workflow start DNA from this compound exposed cells/tissues digest Enzymatic Digestion to 3'-mononucleotides start->digest enrich Adduct Enrichment (e.g., Nuclease P1) digest->enrich labeling 5'-Labeling with [γ-32P]ATP (T4 Polynucleotide Kinase) enrich->labeling separation Chromatographic Separation (TLC or HPLC) labeling->separation detection Detection and Quantification (Autoradiography/Phosphorimaging) separation->detection end Quantified DNA Adducts detection->end

Figure 3: General workflow for the 32P-postlabeling assay for DNA adducts.

Signaling Pathway Involvement: The Aryl Hydrocarbon Receptor (AhR)

This compound is a known inducer of CYP1A1 expression[9]. This induction is mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

The AhR Signaling Pathway:

  • Ligand Binding: In the cytoplasm, this compound (or its metabolites) binds to the AhR, which is part of a protein complex including heat shock protein 90 (HSP90).

  • Nuclear Translocation: Ligand binding causes a conformational change, leading to the dissociation of the complex and the translocation of the AhR into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin responsive elements (DREs) in the promoter regions of target genes.

  • Gene Transcription: Binding of the AhR/ARNT complex to XREs initiates the transcription of target genes, including CYP1A1, CYP1A2, and other phase I and phase II drug-metabolizing enzymes.

The activation of the AhR pathway by this compound creates a positive feedback loop, where this compound induces the expression of the very enzyme (CYP1A1) that is primarily responsible for its metabolic activation. This can lead to an amplification of its genotoxic effects.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sudan_I This compound AhR_complex AhR-HSP90 Complex Sudan_I->AhR_complex binds Activated_AhR Activated AhR AhR_complex->Activated_AhR conformational change ARNT ARNT Activated_AhR->ARNT translocates and dimerizes AhR_ARNT AhR/ARNT Heterodimer Activated_AhR->AhR_ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE binds CYP1A1_mRNA CYP1A1 mRNA XRE->CYP1A1_mRNA induces transcription

Figure 4: Activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by this compound.

Conclusion

The metabolism of this compound is a complex process with dual outcomes: detoxification through C-hydroxylation and activation to a genotoxic species through azo-group oxidation. Cytochrome P450 enzymes, particularly CYP1A1, are the principal catalysts in these transformations. The ability of this compound to induce its own metabolic activation via the AhR signaling pathway further exacerbates its carcinogenic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of the metabolism and toxicity of this compound and other azo dyes. A thorough understanding of these mechanisms is essential for accurate risk assessment and for ensuring the safety of the food supply and consumer products.

References

Peroxidase-Mediated Activation of Sudan I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sudan I, a synthetic azo dye, has been classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC). Its use in foodstuffs is prohibited in many countries due to its potential health risks. The carcinogenicity of this compound is linked to its metabolic activation into reactive species that can form covalent adducts with cellular macromolecules, including DNA. While cytochrome P450 enzymes play a role in the hepatic metabolism of this compound, peroxidases, particularly in extrahepatic tissues like the urinary bladder, are significant contributors to its activation. This technical guide provides an in-depth overview of the peroxidase-mediated activation of this compound, focusing on the core mechanisms, experimental protocols for its study, and available quantitative data.

Introduction

This compound (1-phenylazo-2-naphthol) is an industrial dye that has been illegally used to color food products. Its toxicological profile reveals it to be a genotoxic and carcinogenic compound. The metabolic activation of this compound is a critical step in its mechanism of toxicity. Peroxidases, a class of enzymes that catalyze the oxidation of a wide range of substrates, are implicated in the bioactivation of this compound, leading to the formation of reactive intermediates capable of damaging DNA. This guide will explore the intricacies of this activation pathway, providing researchers with a comprehensive resource for understanding and investigating the peroxidase-mediated toxicity of this compound.

Metabolic Pathways of this compound

The metabolism of this compound can proceed through two main pathways: detoxification and bioactivation. Peroxidases are primarily involved in the bioactivation pathway.

Peroxidase-Mediated Bioactivation

Horseradish peroxidase (HRP) is often used as a model enzyme to study the peroxidase-mediated metabolism of xenobiotics, including this compound. The activation process is initiated by the reaction of peroxidase with a peroxide, typically hydrogen peroxide (H₂O₂), to form a higher oxidation state of the enzyme (Compound I). This activated enzyme then catalyzes the one-electron oxidation of this compound, generating a this compound radical species.

This highly reactive radical can then undergo several reactions:

  • Dimerization: Two this compound radicals can react to form a dimer, which is considered a detoxification product.

  • Adduct Formation: The this compound radical can covalently bind to cellular nucleophiles, most notably DNA, to form DNA adducts. The primary target for adduction is the guanine base.

The formation of these DNA adducts is a key event in the initiation of carcinogenesis.

SudanI_Activation cluster_activation Peroxidase Activation cluster_fate Fate of this compound Radical This compound This compound This compound Radical This compound Radical This compound->this compound Radical HRP (Compound I) HRP HRP HRP (Compound I) HRP (Compound I) HRP->HRP (Compound I) + H2O2 H2O2 H2O2 This compound Dimer This compound Dimer This compound Radical->this compound Dimer Dimerization (Detoxification) This compound-DNA Adducts This compound-DNA Adducts This compound Radical->this compound-DNA Adducts Covalent Binding (Genotoxicity) DNA DNA DNA->this compound-DNA Adducts

Figure 1: Peroxidase-mediated activation of this compound.
Detoxification Pathways

While peroxidases primarily contribute to bioactivation, other enzymatic systems, such as cytochrome P450, can lead to detoxification products through hydroxylation of the aromatic rings of this compound. Azo-reduction, another metabolic route, cleaves the azo bond to produce aniline and 1-amino-2-naphthol, which are generally considered detoxification products.

Quantitative Data

Table 1: Conditions for Peroxidase-Mediated Reactions of this compound
ParameterValue/RangeReference
Enzyme Horseradish Peroxidase (HRP)(Stiborová et al., 1990)
This compound Concentration 25 - 100 µM(An et al., 2007)
H₂O₂ Concentration Dependent on this compound concentration(Stiborová et al., 1990)
pH Basic pH is optimal(Stiborová et al., 1991)
Temperature (°C) Not specified, typically room temp. or 37°C-
Table 2: Genotoxicity of this compound in HepG2 Cells (Comet Assay)
This compound Concentration (µM)Observed EffectReference
25Increase in DNA migration(An et al., 2007)
50Dose-dependent increase in DNA migration(An et al., 2007)
100Significant increase in DNA migration(An et al., 2007)

Note: Specific values for % tail DNA or tail moment were not provided in a tabular format in the referenced study.

Table 3: Cytotoxicity of this compound in HepG2 Cells
AssayThis compound Concentration (µM)Observed EffectReference
LDH Release Not specified--
Micronucleus Test 25 - 100Dose-dependent increase in micronuclei frequency(An et al., 2007)

Note: Specific IC50 values from LDH assays for this compound in HepG2 cells were not found in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the peroxidase-mediated activation of this compound.

Peroxidase-Mediated Formation of this compound-DNA Adducts

This protocol describes the in vitro formation of this compound-DNA adducts catalyzed by horseradish peroxidase.

Materials:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Calf thymus DNA

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Reaction tubes

  • Water bath or incubator

Procedure:

  • Prepare a reaction mixture containing calf thymus DNA (e.g., 1 mg/mL) in phosphate buffer.

  • Add this compound to the desired final concentration (e.g., 50 µM).

  • Initiate the reaction by adding HRP (e.g., 10 units/mL) and H₂O₂ (e.g., 1 mM).

  • Incubate the mixture at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.

  • Stop the reaction by adding a quenching agent like sodium azide or by phenol-chloroform extraction to remove the protein.

  • Precipitate the DNA with cold ethanol, wash with 70% ethanol, and resuspend in a suitable buffer for subsequent analysis (e.g., 32P-postlabeling assay).

DNA_Adduct_Formation_Workflow start prepare_mix Prepare Reaction Mixture (DNA, Buffer, this compound) start->prepare_mix initiate_reaction Initiate Reaction (Add HRP and H2O2) prepare_mix->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction precipitate_dna Precipitate and Wash DNA stop_reaction->precipitate_dna analyze Analyze DNA Adducts (e.g., 32P-Postlabeling) precipitate_dna->analyze end analyze->end

Figure 2: Workflow for in vitro formation of this compound-DNA adducts.
32P-Postlabeling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify bulky DNA adducts.

Materials:

  • This compound-modified DNA

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1 (optional, for enrichment)

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose TLC plates

  • TLC developing solvents

Procedure:

  • Enzymatic Digestion: Digest the this compound-modified DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional): Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides) or butanol extraction.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • TLC Separation: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC) on PEI-cellulose plates using a series of developing solvents.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity of the adduct spots to determine the level of DNA adduction.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a versatile method to assess DNA strand breaks in individual cells.

Materials:

  • HepG2 cells (or other suitable cell line)

  • This compound

  • Microscope slides

  • Normal and low melting point agarose

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment: Treat HepG2 cells with various concentrations of this compound for a specified duration.

  • Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include % tail DNA and tail moment.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, providing an index of cytotoxicity.

Materials:

  • HepG2 cells

  • This compound

  • 96-well culture plates

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in a 96-well plate and treat with a range of this compound concentrations. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48 hours).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the kit manufacturer's instructions.

  • Incubation and Measurement: Incubate the reaction plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each this compound concentration relative to the controls.

Signaling Pathways and Logical Relationships

The genotoxic effects of this compound, initiated by peroxidase-mediated activation, can trigger cellular stress responses and DNA damage signaling pathways.

SudanI_Toxicity_Pathway This compound This compound Peroxidase Activation Peroxidase Activation This compound->Peroxidase Activation This compound Radical This compound Radical Peroxidase Activation->this compound Radical DNA Adducts DNA Adducts This compound Radical->DNA Adducts DNA Damage DNA Damage DNA Adducts->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest DNA Repair DNA Repair DNA Damage->DNA Repair Apoptosis Apoptosis DNA Damage->Apoptosis Severe Damage Cell Cycle Arrest->DNA Repair Allows time for Carcinogenesis Carcinogenesis DNA Repair->Carcinogenesis Failed Repair Cell Survival Cell Survival DNA Repair->Cell Survival Cell Death Cell Death Apoptosis->Cell Death

Figure 3: Cellular response to this compound-induced DNA damage.

Conclusion

The peroxidase-mediated activation of this compound represents a significant pathway contributing to its genotoxicity and carcinogenicity, particularly in extrahepatic tissues. The formation of this compound radicals and their subsequent reaction with DNA are critical initiating events. Understanding the mechanisms of this activation and having robust experimental protocols to study it are essential for risk assessment and for the development of potential strategies to mitigate its harmful effects. Further research is needed to fully elucidate the kinetic parameters of the peroxidase-catalyzed reaction and to obtain more comprehensive quantitative toxicological data. This guide provides a solid foundation for researchers and professionals working in the fields of toxicology, drug development, and chemical safety to further investigate the health risks associated with this compound and other related azo dyes.

Formation of DNA Adducts from Sudan I Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), has garnered significant attention due to its potential genotoxicity and carcinogenicity. Its presence as an illicit food additive and its use in various industrial applications necessitate a thorough understanding of its metabolic activation and subsequent interaction with cellular macromolecules, particularly DNA. This technical guide provides a comprehensive overview of the formation of DNA adducts from this compound metabolites, focusing on the core biochemical pathways, experimental methodologies for their detection, and available quantitative data.

Metabolic Activation of this compound

The genotoxicity of this compound is not intrinsic to the parent molecule but arises from its metabolic activation into reactive electrophilic species. Two primary enzymatic pathways are responsible for this bioactivation: the Cytochrome P450 (CYP) system, predominantly in the liver, and peroxidase enzymes, which are significant in extrahepatic tissues like the urinary bladder.

Cytochrome P450-Mediated Activation

The CYP system, particularly the CYP1A1 isozyme, plays a crucial role in the oxidative metabolism of this compound.[1][2] This process involves the enzymatic splitting of the azo bond, leading to the formation of a highly reactive benzenediazonium ion (BDI).[1] This cation is a potent electrophile that can readily react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts.[1] The primary adduct formed through this pathway has been identified as 8-(phenylazo)guanine.[1] Human CYP1A1 has been shown to be the most efficient enzyme in metabolizing this compound, highlighting the potential carcinogenic risk for humans.[3]

Peroxidase-Mediated Activation

In tissues with low CYP activity, such as the urinary bladder, peroxidases like horseradish peroxidase (HRP) and cyclooxygenase (COX) contribute significantly to this compound activation.[1] This pathway involves the one-electron oxidation of this compound to form a this compound radical.[1] This radical species can then directly bind to DNA or undergo further reactions to form other reactive intermediates. The DNA adducts formed via the peroxidase pathway are structurally different from those produced by the CYP system and are believed to involve the covalent binding of the entire this compound molecule to DNA bases, primarily deoxyguanosine and to a lesser extent, deoxyadenosine.[1][4] The peroxidase-mediated activation is reported to be more than 10 times more effective in inducing DNA modification compared to the microsomal CYP system in vitro.[5]

Key DNA Adducts Formed from this compound Metabolites

The interaction of reactive this compound metabolites with DNA results in the formation of specific covalent adducts, which are considered critical lesions initiating the process of carcinogenesis.

  • 8-(phenylazo)guanine: This is the major and well-characterized DNA adduct formed from the reaction of the benzenediazonium ion (generated via the CYP450 pathway) with the C8 position of guanine.[1] Its presence has been confirmed in both in vitro and in vivo studies.[3]

  • Peroxidase-derived Adducts: The structures of adducts formed through the peroxidase pathway are less definitively characterized. However, evidence suggests they involve the covalent linkage of the intact this compound molecule to the exocyclic amino groups of guanine and adenine.[1][4] Using the 32P-postlabelling assay, multiple adduct spots have been detected, indicating the formation of a mixture of different adducts.[4][5]

Quantitative Data on this compound-Induced DNA Damage

Quantifying the extent of DNA adduct formation is crucial for risk assessment. The following tables summarize available data from various experimental systems.

Experimental System Parameter Measured This compound Concentration Observed Effect Reference
HepG2 cellsDNA Migration (Comet Assay)25-100 µMDose-dependent increase in DNA migration[6]
HepG2 cellsMicronuclei Frequency (Micronucleus Test)25-100 µMDose-dependent increase in micronuclei frequency[6]
HepG2 cellsReactive Oxygen Species (ROS) Production100 µMSignificant increase in ROS levels[6]
HepG2 cells8-hydroxydeoxyguanosine (8-OHdG) Levels50-100 µMSignificant increase in 8-OHdG levels[6]
Enzymatic System Adduct Formation Efficiency Observation Reference
Horseradish Peroxidase vs. Microsomal CYP450 (in vitro)Relative DNA ModificationPeroxidase system is >10 times more effective than the microsomal system.[5]
Human Recombinant CYP1A1 with Cytochrome b5 (in vitro)This compound-DNA Adduct FormationConcentration-dependent increase in adduct formation with the addition of cytochrome b5.[3]

Experimental Protocols

A variety of sophisticated techniques are employed to study the formation of DNA adducts and the genotoxic effects of this compound. Below are detailed outlines of the key experimental protocols.

In Vitro Reconstitution of CYP1A1-Mediated this compound Metabolism and DNA Adduct Formation

This protocol allows for the study of the direct role of CYP1A1 in the metabolic activation of this compound and its subsequent binding to DNA in a controlled environment.

Materials:

  • Human recombinant CYP1A1 (expressed in a suitable system, e.g., baculovirus-infected insect cells)

  • NADPH-cytochrome P450 reductase

  • Cytochrome b5 (optional, but enhances activity)[3]

  • Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Calf thymus DNA

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

Procedure:

  • Reconstitution of the Enzyme System:

    • Prepare a reaction mixture containing human recombinant CYP1A1, NADPH-cytochrome P450 reductase, and lipid vesicles in potassium phosphate buffer.

    • If investigating the effect of cytochrome b5, include it in the mixture.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period to allow for the proper assembly of the enzymatic complex.

  • Incubation with this compound and DNA:

    • Add calf thymus DNA and this compound to the pre-incubated enzyme mixture.

    • Initiate the reaction by adding the NADPH generating system.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation should be carried out in the dark to prevent photodegradation of this compound.

  • DNA Isolation:

    • Stop the reaction by adding an ice-cold stop solution (e.g., EDTA and SDS).

    • Isolate the DNA from the reaction mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

    • Wash the DNA pellet with ethanol to remove any unbound this compound and its metabolites.

  • DNA Adduct Analysis:

    • Analyze the isolated DNA for the presence of adducts using techniques such as the ³²P-postlabelling assay or LC-MS/MS.

Peroxidase-Mediated this compound DNA Adduct Formation

This protocol is used to investigate the formation of DNA adducts catalyzed by peroxidases.

Materials:

  • Horseradish peroxidase (HRP) or other peroxidases (e.g., cyclooxygenase)

  • This compound (dissolved in DMSO)

  • Calf thymus DNA

  • Hydrogen peroxide (H₂O₂) or an organic hydroperoxide (e.g., cumene hydroperoxide)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing calf thymus DNA, this compound, and the peroxidase enzyme in the phosphate buffer.

  • Initiation and Incubation:

    • Initiate the reaction by adding H₂O₂. The concentration of H₂O₂ is critical and should be optimized.[5]

    • Incubate the mixture at room temperature or 37°C for a defined period.

  • DNA Isolation and Analysis:

    • Isolate the DNA as described in the CYP1A1 protocol.

    • Analyze the DNA for adducts using the ³²P-postlabelling assay or other sensitive techniques.

³²P-Postlabelling Assay for this compound-DNA Adducts

This is a highly sensitive method for the detection and quantification of bulky DNA adducts.

Materials:

  • This compound-modified DNA

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates

  • TLC developing solvents

Procedure:

  • DNA Digestion:

    • Enzymatically digest the this compound-modified DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[7]

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducts.[7]

  • ⁵'-Labelling:

    • Label the 5'-hydroxyl group of the enriched adducts with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.[7]

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates using a series of specific solvent systems.[7]

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography.

    • Quantify the amount of each adduct by scintillation counting of the excised TLC spots. Adduct levels are typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

LC-MS/MS Analysis of 8-(phenylazo)guanine

This method provides structural confirmation and accurate quantification of specific DNA adducts.

Materials:

  • This compound-modified DNA

  • Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A suitable C18 reversed-phase column

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • 8-(phenylazo)guanine standard

Procedure:

  • DNA Digestion to Nucleosides:

    • Enzymatically digest the DNA sample to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Chromatographic Separation:

    • Inject the digested sample onto the LC system.

    • Separate the nucleosides using a gradient elution program on the C18 column.

  • Mass Spectrometric Detection:

    • Introduce the eluent into the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in positive ion mode and use selected reaction monitoring (SRM) to detect the specific transition of the protonated 8-(phenylazo)guanine molecule to a characteristic product ion.

  • Quantification:

    • Quantify the amount of 8-(phenylazo)guanine in the sample by comparing its peak area to a calibration curve generated using the authentic standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound-induced DNA damage is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

SudanI_Metabolism_CYP SudanI This compound CYP1A1 Cytochrome P450 1A1 (Liver) SudanI->CYP1A1 Oxidative Metabolism BDI Benzenediazonium Ion (Reactive Electrophile) CYP1A1->BDI DNA DNA Guanine Guanine BDI->Guanine Electrophilic Attack Adduct 8-(phenylazo)guanine DNA Adduct Guanine->Adduct

Figure 1: Cytochrome P450-mediated metabolic activation of this compound.

SudanI_Metabolism_Peroxidase SudanI This compound Peroxidase Peroxidases (e.g., HRP, COX) (Urinary Bladder) SudanI->Peroxidase One-electron Oxidation Radical This compound Radical Peroxidase->Radical DNA DNA dG_dA Deoxyguanosine (dG) Deoxyadenosine (dA) Radical->dG_dA Covalent Binding Adducts This compound-DNA Adducts (Structure not fully characterized) dG_dA->Adducts

Figure 2: Peroxidase-mediated metabolic activation of this compound.

P32_Postlabelling_Workflow cluster_sample Sample Preparation cluster_labelling Labelling cluster_analysis Analysis DNA_Sample This compound-Modified DNA Digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) DNA_Sample->Digestion Enrichment Adduct Enrichment (Nuclease P1) Digestion->Enrichment Labelling 5'-End Labelling (T4 Polynucleotide Kinase, [γ-³²P]ATP) Enrichment->Labelling TLC Multidirectional TLC (PEI-Cellulose) Labelling->TLC Detection Autoradiography TLC->Detection Quantification Scintillation Counting Detection->Quantification

Figure 3: Experimental workflow for the ³²P-postlabelling assay.

Conclusion

The formation of DNA adducts from the metabolic activation of this compound is a critical event in its mechanism of genotoxicity and carcinogenicity. Both CYP450 and peroxidase pathways contribute to the generation of reactive intermediates that covalently bind to DNA, forming distinct adducts. The 8-(phenylazo)guanine adduct, a product of the CYP450 pathway, is well-characterized, while the structures of peroxidase-derived adducts require further elucidation. Sensitive analytical techniques such as the ³²P-postlabelling assay and LC-MS/MS are indispensable tools for detecting and quantifying these adducts. Further research focusing on the quantitative aspects of adduct formation in different tissues and the biological consequences of these adducts will be crucial for a more accurate assessment of the human health risks associated with this compound exposure.

References

Sudan I: A Toxicological Deep Dive into its Health Risks for Humans

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the health risks associated with human exposure to Sudan I, a synthetic azo dye classified as a category 3 carcinogen.[1] Illegally used as a food additive, particularly in chili powder and palm oil, this compound poses significant toxicological concerns due to its metabolic activation into genotoxic and carcinogenic compounds.[1] This document synthesizes key findings on its metabolism, mechanisms of toxicity, and the experimental evidence supporting its classification as a potential human carcinogen.

Executive Summary

This compound undergoes complex metabolic processing in the human body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and peroxidases in extrahepatic tissues.[2] This biotransformation is a double-edged sword: while some pathways lead to detoxification, others result in the formation of reactive intermediates that can damage cellular macromolecules, including DNA. The primary health risks associated with this compound exposure stem from its genotoxic and carcinogenic properties, which are linked to the formation of DNA adducts and the induction of oxidative stress. In vitro studies have demonstrated a clear dose-dependent relationship between this compound concentration and the frequency of DNA strand breaks and chromosomal damage.

Metabolic Activation and Detoxification

The metabolism of this compound is a critical determinant of its toxicity. Two primary enzymatic systems are involved:

  • Cytochrome P450 (CYP) System: In the liver, this compound is metabolized by CYP enzymes, with CYP1A1 being the most efficient, followed by CYP3A4.[3] This oxidative metabolism can lead to two competing pathways:

    • Detoxification: C-hydroxylation of the this compound molecule produces hydroxylated metabolites that are more water-soluble and can be readily excreted.[1]

    • Activation: Reductive cleavage of the azo bond by CYP enzymes can produce reactive intermediates, including the benzenediazonium ion (BDI).[2]

  • Peroxidase System: In tissues with low CYP activity, such as the urinary bladder, peroxidases play a significant role in the metabolic activation of this compound.[2] This pathway also generates reactive radical species.[2]

The balance between these activation and detoxification pathways is a key factor in determining individual susceptibility to the adverse effects of this compound.

Genotoxicity and Carcinogenicity

The genotoxicity of this compound is a major health concern. The reactive metabolites generated during its metabolism can covalently bind to DNA, forming DNA adducts. The primary adduct identified is 8-(phenylazo)guanine.[2] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.

Experimental evidence for the genotoxicity of this compound includes:

  • Positive results in the Ames test (a bacterial reverse mutation assay) following metabolic activation.

  • Induction of DNA strand breaks in human hepatoma (HepG2) cells, as demonstrated by the Comet assay.

  • Increased frequency of micronuclei in HepG2 cells and in the bone marrow of rats, indicating chromosomal damage.[4]

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.[1]

Oxidative Stress

In addition to direct DNA damage, this compound exposure can induce oxidative stress. Studies have shown that at higher concentrations, this compound leads to a significant increase in the production of reactive oxygen species (ROS) in cells.[4] This excess ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), further contributes to the mutagenic potential of this compound.[4]

Quantitative Data

The following tables summarize the key quantitative data from experimental studies on the genotoxic and oxidative stress-inducing effects of this compound.

Table 1: Genotoxicity of this compound in HepG2 Cells

Concentration (µM)DNA Migration (Comet Assay)Micronuclei Frequency
25Dose-dependent increaseDose-dependent increase
50Dose-dependent increaseDose-dependent increase
100Dose-dependent increaseDose-dependent increase

Data from a study on human hepatoma (HepG2) cells demonstrating a dose-dependent increase in DNA damage.[4]

Table 2: Oxidative Stress Markers in HepG2 Cells

Concentration (µM)Reactive Oxygen Species (ROS)8-hydroxydeoxyguanosine (8-OHdG)Thiobarbituric Acid Reactive Substances (TBARS)
50-Significantly increasedSignificantly increased
100Significantly increasedSignificantly increasedSignificantly increased

Data from a study on human hepatoma (HepG2) cells showing a significant increase in markers of oxidative stress at higher concentrations.[4]

Table 3: Enzyme Kinetics of this compound Metabolism

EnzymeKm (µM)Vmax (pmol/min/pmol CYP)
Human CYP1A1Not availableNot available
Human CYP3A4Not availableNot available

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Comet Assay for DNA Damage Assessment

Objective: To quantify DNA strand breaks in individual cells following exposure to this compound.

Methodology:

  • Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in appropriate media and exposed to varying concentrations of this compound (e.g., 25, 50, 100 µM) for a specified duration (e.g., 24 hours). A negative control (vehicle-treated) and a positive control (e.g., a known genotoxic agent) are included.

  • Cell Embedding: Approximately 1 x 10^5 cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH buffer to unwind the DNA. Electrophoresis is then carried out to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

Micronucleus Test for Chromosomal Damage

Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of this compound.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are treated with this compound as described for the comet assay.

  • Cytochalasin B Treatment: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells under a microscope.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular production of ROS following this compound exposure.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are treated with this compound as described previously.

  • Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Sudan_I_Metabolic_Activation_Pathway cluster_liver Liver (Hepatic Metabolism) cluster_extrahepatic Extrahepatic Tissues (e.g., Bladder) This compound This compound Metabolism Metabolism This compound->Metabolism Ingestion/Exposure CYP1A1 CYP1A1 Metabolism->CYP1A1 Primary CYP3A4 CYP3A4 Metabolism->CYP3A4 Secondary Peroxidases Peroxidases Metabolism->Peroxidases C-hydroxylated Metabolites C-hydroxylated Metabolites CYP1A1->C-hydroxylated Metabolites Detoxification Benzenediazonium Ion (BDI) Benzenediazonium Ion (BDI) CYP1A1->Benzenediazonium Ion (BDI) Activation CYP3A4->C-hydroxylated Metabolites Detoxification CYP3A4->Benzenediazonium Ion (BDI) Activation Excretion Excretion C-hydroxylated Metabolites->Excretion DNA Adducts (8-phenylazo)guanine DNA Adducts (8-phenylazo)guanine Benzenediazonium Ion (BDI)->DNA Adducts (8-phenylazo)guanine This compound Radicals This compound Radicals Peroxidases->this compound Radicals Activation This compound Radicals->DNA Adducts (8-phenylazo)guanine Genotoxicity Genotoxicity DNA Adducts (8-phenylazo)guanine->Genotoxicity Carcinogenesis Carcinogenesis Genotoxicity->Carcinogenesis

Caption: Metabolic activation pathway of this compound in humans.

Genotoxicity_Testing_Workflow cluster_exposure Exposure Phase cluster_assays Genotoxicity Assays cluster_endpoints Endpoints Measured Cell Culture (e.g., HepG2) Cell Culture (e.g., HepG2) Treatment with this compound (25-100 µM) Treatment with this compound (25-100 µM) Cell Culture (e.g., HepG2)->Treatment with this compound (25-100 µM) Comet Assay Comet Assay Treatment with this compound (25-100 µM)->Comet Assay Micronucleus Test Micronucleus Test Treatment with this compound (25-100 µM)->Micronucleus Test DNA Strand Breaks DNA Strand Breaks Comet Assay->DNA Strand Breaks Chromosomal Damage Chromosomal Damage Micronucleus Test->Chromosomal Damage Assessment of Genotoxic Potential Assessment of Genotoxic Potential DNA Strand Breaks->Assessment of Genotoxic Potential Chromosomal Damage->Assessment of Genotoxic Potential

References

Sudan I as an Impurity in Sunset Yellow FCF: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sudan I as a potential impurity in the widely used food colorant, Sunset Yellow FCF. It delves into the chemical and toxicological properties of this compound, outlines regulatory stances, and presents detailed analytical methodologies for its detection and quantification. This document is intended to serve as a critical resource for professionals in research, quality control, and drug development, offering the necessary technical details to understand and address the challenges posed by this impurity.

Introduction

Sunset Yellow FCF (FD&C Yellow No. 6) is a synthetic azo dye extensively used in food, pharmaceuticals, and cosmetics.[1] During its manufacturing process, impurities can be introduced, one of the most significant being this compound (CI Solvent Yellow 14).[1] this compound is an industrial azo dye not permitted for use in food due to its classification as a potential carcinogen.[2][3] Its presence in Sunset Yellow FCF, even at trace levels, is a major safety concern and is strictly regulated by international bodies.[1][4] This guide explores the multifaceted issue of this compound contamination, from its chemical origins to its toxicological implications and the analytical strategies for its control.

Chemical Properties

This compound and Sunset Yellow FCF are both azo dyes, but their solubility and intended applications differ significantly.

  • This compound (1-(phenylazo)-2-naphthol): A fat-soluble dye used in oils, waxes, and plastics.[2][5] It is synthesized from the coupling of diazotized aniline with 2-naphthol.[1]

  • Sunset Yellow FCF (Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate): A water-soluble dye designed for use in aqueous food and pharmaceutical formulations.[1] It is produced by coupling diazotized 4-aminobenzenesulfonic acid with 6-hydroxy-2-naphthalenesulfonic acid.

The presence of aniline as an impurity in the starting material for Sunset Yellow FCF synthesis can lead to the unintended formation of this compound.[1]

Toxicological Profile of this compound

The primary concern regarding this compound is its potential carcinogenicity and genotoxicity, which has been demonstrated in animal studies.[2][5]

  • Carcinogenicity: this compound is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC).[2] Animal studies have shown that it can induce tumors in the liver and urinary bladder of rats.[2][5][6]

  • Genotoxicity: this compound has been shown to be genotoxic, meaning it can damage DNA.[2] Its metabolic activation is a key factor in its toxicity. The metabolism of this compound can produce reactive intermediates that form DNA adducts, leading to mutations.[5][7]

  • Metabolic Activation: The metabolic activation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and peroxidases in extrahepatic tissues like the urinary bladder.[2][5] This process can lead to the formation of a benzenediazonium ion, which is a reactive species that can bind to DNA.[2][5][8] The reduction of the azo bond in this compound by gut microflora can also release potentially carcinogenic aromatic amines, such as aniline.[3][8]

Regulatory Status

Due to its toxicological profile, the presence of this compound in food products is strictly regulated.

Regulatory BodyRegulation
European Union Prohibited for use in food. The EU has set a limit of <0.5 mg/kg for this compound in Sunset Yellow FCF.[1][4]
Joint FAO/WHO Expert Committee on Food Additives (JECFA) Established a maximum limit of 1 mg/kg for this compound in Sunset Yellow FCF based on a survey of manufacturers.[1][9]
US Food and Drug Administration (FDA) This compound is not an approved color additive for food in the United States.[1]

Quantitative Data on this compound in Sunset Yellow FCF

Several studies have quantified the levels of this compound in commercial samples of Sunset Yellow FCF. The data highlights a historical trend of decreasing contamination levels.

Study ReferenceManufacturing PeriodThis compound Concentration Range (µg/g)
Tatebe et al., 2012[1][10][11][12]1970 - 19960.3 - 1.9
Tatebe et al., 2012[1][10][11][12]After 2005Below limit of detection (0.2 µg/g)

Experimental Protocols for this compound Analysis

A variety of analytical methods have been developed for the detection and quantification of this compound in food matrices, including Sunset Yellow FCF. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC-PDA Method for this compound in Sunset Yellow FCF

This method, adapted from Tatebe et al. (2012), provides a reliable means of quantifying this compound in Sunset Yellow FCF.[1][9][11]

6.1.1. Sample Preparation

  • Weigh 500 mg of the Sunset Yellow FCF sample into a 50 mL glass centrifuge tube.

  • Add 10 mL of water and dissolve the sample using an ultrasonic bath.

  • Add 5 mL of acetonitrile and mix thoroughly.

  • Add 10 mL of ethyl acetate and shake vigorously for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper ethyl acetate layer to another tube.

  • Repeat the ethyl acetate extraction (steps 4-6) on the remaining aqueous layer.

  • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

6.1.2. HPLC Instrumentation and Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile:water (7:3, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 485 nm.[1][11]

6.1.3. Quantification

A calibration curve is constructed by analyzing standard solutions of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Visualizations

Logical Workflow for this compound Analysis

Workflow for this compound Analysis in Sunset Yellow FCF cluster_0 Sample Preparation cluster_1 Analysis A Dissolve Sunset Yellow FCF in Water B Add Acetonitrile A->B C Liquid-Liquid Extraction with Ethyl Acetate B->C D Evaporate Ethyl Acetate C->D E Reconstitute in Acetonitrile D->E F Filter E->F G HPLC-PDA Analysis F->G H Quantification against Calibration Curve G->H

Caption: Workflow for the analysis of this compound in Sunset Yellow FCF.

Metabolic Activation of this compound

Metabolic Activation Pathway of this compound cluster_0 Hepatic Metabolism cluster_1 Extrahepatic Metabolism (e.g., Bladder) cluster_2 Toxicological Outcome A This compound B Oxidation A->B CYP450 Enzymes D Azo-reductive cleavage A->D CYP450 Enzymes C C-hydroxylated metabolites (Detoxification) B->C E Benzenediazonium ion (Reactive Intermediate) D->E I DNA E->I F This compound G Oxidation F->G Peroxidases H Reactive Radical Species G->H H->I J DNA Adducts I->J K Genotoxicity / Carcinogenicity J->K

Caption: Metabolic activation pathways of this compound leading to toxicity.

Conclusion

The presence of this compound as an impurity in Sunset Yellow FCF represents a significant challenge for the food and pharmaceutical industries. A thorough understanding of its chemical properties, toxicological profile, and the analytical methods for its detection is crucial for ensuring product safety and regulatory compliance. The decreasing trend of this compound contamination in recent years is a testament to improved manufacturing processes and stringent quality control measures. Continuous vigilance and the application of sensitive and validated analytical methods, such as the HPLC-PDA protocol detailed in this guide, are essential to mitigate the risks associated with this harmful impurity.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Sudan I in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection of Sudan I, an industrial azo dye and potential carcinogen, in various food matrices.[1][2][3] The illicit use of this compound as a food additive to enhance color poses a significant public health risk, necessitating robust and sensitive analytical methods for its detection and quantification.[1][2][4]

The following sections detail several widely used analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), along with emerging electrochemical methods. Each section includes a summary of the methodology, detailed experimental protocols, and quantitative performance data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of this compound in food samples.[1][2] Coupled with various detectors, it offers a range of sensitivity and selectivity.

1. HPLC with UV-Vis or Photodiode Array (PDA) Detection

This is a common and cost-effective method for this compound analysis.[1]

Quantitative Data Summary
Food MatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
Hot Chilli51598 - 105[5]
Oven-Baked Products0.080.2473 - 78[5]
Sauces0.2 - 0.50.4 - 1Not Specified[6]
Spices1.5 - 23 - 4Not Specified[6]
Chilli PeppersNot SpecifiedNot SpecifiedNot Specified[7]
Experimental Protocol: HPLC-PDA for Spices and Sauces

Sample Preparation (Acetonitrile Extraction) [6]

  • Weigh 1.0 g of the homogenized food sample into a centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions [6]

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with acetonitrile and water (80:20, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 478 nm for this compound.[6]

  • Column Temperature: 40 °C.[7]

Workflow for HPLC-PDA Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Food Sample Homogenize Homogenize Sample->Homogenize Extract Extract with Acetonitrile Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect PDA Detection Separate->Detect Quantify Quantify this compound Detect->Quantify LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis UPLC-MS/MS Analysis Sample Food Sample Extract Acetonitrile Extraction Sample->Extract Cleanup QuEChERS-like Cleanup Extract->Cleanup Concentrate Evaporate & Reconstitute Cleanup->Concentrate Inject Inject into UPLC Concentrate->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Source Separate->Ionize Detect MS/MS (MRM) Ionize->Detect ELISA_Logic cluster_high_sudan High this compound in Sample cluster_low_sudan Low this compound in Sample High_Sudan High Free this compound Binding_High Antibodies bind to free this compound High_Sudan->Binding_High Antibody_High Anti-Sudan I Antibody Antibody_High->Binding_High Result_High Low Signal Binding_High->Result_High Less antibody binds to coated antigen Low_Sudan Low Free this compound Binding_Low Antibodies bind to coated antigen Low_Sudan->Binding_Low Antibody_Low Anti-Sudan I Antibody Antibody_Low->Binding_Low Result_Low High Signal Binding_Low->Result_Low More antibody binds to coated antigen Electrochemical_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement Sample Food Extract Combine Combine in Cell Sample->Combine Electrode Modified Electrode Electrode->Combine Electrolyte Supporting Electrolyte Electrolyte->Combine DPV Apply Potential Scan (DPV) Combine->DPV Signal Measure Oxidation Peak Current DPV->Signal Correlate Correlate Current to Concentration Signal->Correlate

References

Application Note: Quantification of Sudan I in Spices by HPLC-UV/Vis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantification of Sudan I, an illegal food additive, in various spice matrices using High-Performance Liquid Chromatography with Ultraviolet/Visible (HPLC-UV/Vis) detection. The described protocol provides a reliable and sensitive approach for food safety monitoring and quality control. The methodology encompasses sample extraction, chromatographic separation, and UV/Vis detection, along with key performance characteristics such as linearity, limit of detection, and recovery.

Introduction

Sudan dyes, including this compound, are synthetic, oil-soluble colorants classified as category 3 carcinogens by the International Agency for Research on Cancer (IARC).[1][2] Despite being banned for use in foodstuffs, they have been illegally added to spices like chili powder, paprika, and curry to enhance their color.[2][3] This necessitates sensitive and reliable analytical methods for their detection and quantification to ensure food safety.[1][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is a widely used technique for this purpose due to its specificity, sensitivity, and accessibility.[1][3] This document provides a comprehensive protocol for the determination of this compound in spices.

Principle

The method involves the extraction of this compound from the spice matrix using an organic solvent. The extract is then filtered and injected into a reversed-phase HPLC system. The separation of this compound from other matrix components is achieved on a C18 column with a suitable mobile phase. Quantification is performed by monitoring the absorbance of the eluate at the maximum absorption wavelength (λmax) of this compound, which is approximately 480-490 nm.[3][5][6] The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve constructed from standards of known concentrations.

Data Presentation

The following table summarizes the quantitative data from various validated HPLC-UV/Vis methods for the determination of this compound in spices.

ParameterValueMatrixReference
Linearity Range 0.01 - 5.0 mg/LRed Chilli Pepper
0.05 - 50 µg/mLSunset Yellow FCF[7]
0.098 - 9.778 mg/LHot Chilli[8]
Limit of Detection (LOD) 1.2 - 5.4 µg/kgRed Chilli[9]
0.7 µg/kgChilli Spices[3]
2.9 - 3 µg/kgFood[5]
5 mg/kgHot Chilli[8]
Limit of Quantification (LOQ) 4 - 18 µg/kgRed Chilli[9]
9.5 - 9.8 µg/kgFood[5]
15 mg/kgHot Chilli[8]
Recovery 89 - 98%Red Chilli Pepper[9]
88 - 100%Chilli Spices[3]
98 - 105%Hot Chilli[8]
89 - 94%Sunset Yellow FCF[7][10]
Precision (RSD) 0.82 - 4.65%Red Chilli Pepper[9]
<15%Animal Tissues & Eggs

Experimental Protocols

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[5]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • Volumetric flasks and pipettes

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethanol (96%)[8]

  • Acetic acid (optional)[2]

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L) by appropriate dilution of the stock solution with the mobile phase.[9]

Sample Preparation (Extraction)

This protocol is a general guideline; optimization may be required for different spice matrices.

  • Homogenize the spice sample to a fine powder.

  • Weigh 1.0 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of acetonitrile.[2] Alternative extraction solvents like ethanol can also be used.[8]

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size[5]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is Methanol:Water:Acetonitrile (77:3:20, v/v/v).[5] Gradient elution can also be employed.[8]

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 20 µL[8]

  • Column Temperature: 40 °C[5]

  • Detection Wavelength: 490 nm[5]

Method Validation

For ensuring the reliability of the results, the analytical method should be validated according to international guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing blank spice samples to check for interferences at the retention time of this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by injecting the working standard solutions and plotting the peak area versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with LOD often defined as 3:1 and LOQ as 10:1.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is determined by analyzing spiked blank spice samples at different concentration levels and calculating the percentage recovery.[3]

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[9]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV/Vis Analysis cluster_data_analysis Data Analysis Sample Spice Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Extract Solvent Extraction (e.g., Acetonitrile) Weigh->Extract Vortex Vortexing Extract->Vortex Sonicate Ultrasonication Vortex->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Filter Filtering (0.45 µm) Centrifuge->Filter Inject Injection into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV/Vis Detection (λ = 490 nm) Separate->Detect Chromatogram Chromatogram Generation Detect->Chromatogram Integrate Peak Integration Chromatogram->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify Result Final Result (mg/kg this compound) Quantify->Result

Caption: Workflow for the quantification of this compound in spices by HPLC-UV/Vis.

References

Application Notes & Protocols for Sudan I Sample Preparation in Chili Powder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sudan dyes are a group of synthetic, fat-soluble azo dyes primarily used for coloring plastics, textiles, oils, and waxes.[1] Due to their intense red-orange color, they have been illegally used as food additives to enhance the color of products like chili powder and curry.[2] The International Agency for Research on Cancer (IARC) has classified Sudan dyes as potential genotoxic and/or carcinogenic substances, posing a significant risk to public health.[2][3] Consequently, regulatory bodies worldwide, including the European Union, have banned their use in foodstuffs and mandated rigorous testing for their presence.[2][4]

This document provides detailed application notes and protocols for the sample preparation of chili powder for the analysis of Sudan I and other related dyes. The methodologies described are based on established and validated techniques such as QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), designed for use by researchers and analytical scientists.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it highly efficient for routine analysis and high-throughput screening.[2]

Experimental Protocol
  • Sample Weighing: Weigh 2 grams of homogenized chili powder into a 50 mL centrifuge tube.[2]

  • Hydration: Add 8 mL of water and vortex for 30 seconds to moisten the sample.[2]

  • Solvent Extraction: Add 10 mL of acetonitrile to the tube.[2]

  • Salting Out: Add the QuEChERS CEN salt packet containing 4 g Magnesium Sulfate (MgSO₄), 1 g Sodium Chloride (NaCl), and 1.5 g Sodium Citrate.[2] The salts induce phase separation between the aqueous and organic layers.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the dyes into the acetonitrile layer.[2]

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[2] This step separates the solid matrix particles from the supernatant.

  • Supernatant Collection: Carefully collect the upper acetonitrile layer (supernatant) and transfer it to a vial for analysis by an appropriate analytical instrument (e.g., UPLC-MS/MS).[2]

Workflow Diagram

quechers_workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Collection cluster_end Analysis start Start: Homogenized Chili Powder weigh 1. Weigh 2g Chili Powder start->weigh hydrate 2. Add 8 mL Water & Vortex weigh->hydrate add_acn 3. Add 10 mL Acetonitrile hydrate->add_acn add_salts 4. Add QuEChERS Salts (MgSO4, NaCl, Sodium Citrate) add_acn->add_salts shake 5. Shake Vigorously for 1 min add_salts->shake centrifuge 6. Centrifuge at 4000 rpm for 5 min shake->centrifuge collect 7. Collect Acetonitrile Supernatant centrifuge->collect end Ready for UPLC-MS/MS Analysis collect->end

Caption: QuEChERS workflow for this compound extraction from chili powder.

Solid-Phase Extraction (SPE) Method

SPE is a cleanup technique used to remove interfering matrix components and concentrate the analytes of interest. This protocol is a general representation; specific cartridges and solvents may vary.

Experimental Protocol
  • Initial Extraction:

    • Weigh 0.5 g of chili powder.[1]

    • Add 2 mL of isopropanol and mix thoroughly.[1]

    • Filter the mixture to obtain the initial extract.[1]

  • Sample Loading Preparation:

    • Take 10 µL of the isopropanol extract and dilute it with 990 µL of 30% isopropanol in water.[1]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., strata-X) by passing the appropriate solvents as recommended by the manufacturer.

  • Sample Loading:

    • Load the diluted extract onto the conditioned SPE cartridge.[1]

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of water to remove polar interferences.[1]

    • Wash the cartridge with 1 mL of 50:50 methanol/water to remove moderately polar interferences.[1]

  • Elution:

    • Elute the retained Sudan dyes from the cartridge using 1 mL of a dichloromethane/isopropanol/formic acid (78:20:2 by volume) mixture.[1]

  • Final Preparation:

    • Take a 300 µL aliquot of the eluate and dilute it with 700 µL of methanol.[1]

    • The sample is now ready for injection into an HPLC or LC-MS system.

Workflow Diagram

spe_workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation start Start: 0.5g Chili Powder extract 1. Extract with 2 mL Isopropanol & Filter start->extract dilute 2. Dilute 10 µL Extract in 990 µL 30% Isopropanol extract->dilute condition 3. Condition SPE Cartridge load 4. Load Diluted Extract dilute->load condition->load wash1 5a. Wash with Water load->wash1 wash2 5b. Wash with 50% Methanol wash1->wash2 elute 6. Elute Dyes with Dichloromethane/ Isopropanol/Formic Acid wash2->elute prep 7. Dilute Eluate with Methanol elute->prep end Ready for HPLC/LC-MS Analysis prep->end

Caption: Solid-Phase Extraction (SPE) workflow for chili powder cleanup.

Liquid-Liquid Extraction (LLE) Method

This is a straightforward solvent extraction method, often used for its simplicity, though it may be less effective at removing matrix interferences compared to QuEChERS or SPE.[5]

Experimental Protocol
  • Sample Weighing: Weigh 0.5 g of homogenized chili powder into a 25 mL volumetric flask.[5]

  • Solvent Addition: Fill the flask to the mark with acetonitrile.[5]

  • Extraction: Add a stir bar and stir the mixture for 1 hour to extract the dyes.[5]

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 10,000 g for 10 minutes.[5]

  • Filtration: Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter.[5]

  • Analysis: The filtered extract is ready for direct injection into the analytical instrument.[5]

Workflow Diagram

lle_workflow start Start: 0.5g Chili Powder add_solvent 1. Add Acetonitrile to 25 mL start->add_solvent extract 2. Stir for 1 hour add_solvent->extract centrifuge 3. Centrifuge at 10,000 g for 10 min extract->centrifuge filter 4. Filter Supernatant (0.45 µm) centrifuge->filter end Ready for LC-MS/MS Analysis filter->end

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Data Presentation: Method Performance

The following tables summarize quantitative data from various studies, allowing for a comparison of method performance.

Table 1: Recovery Rates (%) for Sudan Dyes in Chili Powder
MethodThis compoundSudan IISudan IIISudan IVReference
QuEChERS60-95%60-95%60-95%60-95%[2]
LLE (Acetonitrile)89-100%89-100%89-100%89-100%[6]
LLE (Acetonitrile)80.7-104.4%80.7-104.4%80.7-104.4%80.7-104.4%[5][7]
SPE (strata-X)~95%~90%--[1]
LC-MS/MS88-100%89-104%89-93%66-79%[8]
Ultrasonic Ext. (Hexane/IPA)76.6-101.3%74.4-102.9%76.6-106.2%75.9-103.4%[9]
On-line SPE90.1-101.6%90.1-101.6%90.1-101.6%90.1-101.6%[10][11]
MSPD81-106%81-106%81-106%81-106%[12]

Note: Ranges may represent different spiking levels or variations within the same study.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Chili Powder
MethodAnalyteLOD (mg/kg)LOQ (mg/kg)Reference
HPLC-PDAThis compound1.5 - 23 - 4[6]
Sudan II1.5 - 23 - 4[6]
Sudan III1.5 - 23 - 4[6]
Sudan IV1.5 - 23 - 4[6]
TLCSudan III/IV5-[3]
LC-MS/MSThis compound0.0007-[8]
Sudan II0.0005-[8]
Sudan III0.0007-[8]
Sudan IV0.001-[8]
HPLC/APCI-MSThis compound0.060.18[4]
On-line SPE-LC-MSThis compound0.030.05[10][11]
Sudan II0.030.05[10][11]
Sudan III0.040.1[10][11]
Sudan IV0.030.05[10][11]
MSPD-UPLCThis compound-IV0.25 - 0.30-[12]
TLC (Densitometry)Sudan Red Dyes< 0.5-[13]

Note: mg/kg is equivalent to ppm. Conversion to µg/kg (ppb) may be necessary for direct comparison (1 mg/kg = 1000 µg/kg).

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Sudan I Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleanup of Sudan I samples using solid-phase extraction (SPE). The methodologies outlined are compiled from various validated sources to ensure robustness and reproducibility for analytical testing in research and quality control environments.

Introduction

This compound is a synthetic industrial dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its illegal use as a food additive to enhance the color of products such as chili powder, curry spices, and palm oil poses a significant health risk.[2][3] Accurate determination of this compound in complex food matrices requires effective sample cleanup to remove interfering substances like fats, oils, and pigments.[4][5] Solid-phase extraction is a widely adopted technique for this purpose, offering efficient separation and concentration of analytes prior to chromatographic analysis.[6][7]

This guide details several SPE protocols using different sorbents tailored for various sample matrices.

Method 1: Normal-Phase SPE for Oily and Dried Matrices

This method is particularly suitable for the cleanup of Sudan dyes in oily matrices and dried chili products. It utilizes an alumina-based sorbent for effective removal of fats and carotenoids.

Quantitative Data Summary
ParameterValueMatrixAnalytical MethodReference
Recovery (this compound)88-100%SpicesLC-MS/MS[2]
Recovery (this compound)76-83%SpicesLC-DAD[2]
LOQ< 10 µg/kgChili ProductsLC-MS/MS
MDL3.1-4.6 mg/kgSpicesLC-DAD[2]

LOQ: Limit of Quantification, MDL: Method Detection Limit

Experimental Protocol

1. Materials and Reagents

  • SPE Cartridge: Sep-Pak Alumina B (e.g., Waters) or LC-Alumina-B (e.g., Supelco).[2]

  • Solvents: Hexane, Acetone, Ethyl Acetate, Methanol (HPLC grade).

  • Anhydrous Sodium Sulfate.

2. Sample Preparation

  • For Chili Products: Homogenize 1 g of the sample and extract with 10 mL of acetone. Evaporate a 1 mL aliquot to dryness and reconstitute the residue in 1 mL of hexane.

  • For Palm Oil: Dilute 0.1 g of the oil sample to 1 mL with hexane.

  • For Spices: Mix approximately 1 g of the solid or semisolid sample with 2 g of anhydrous sodium sulfate. Add 5.0 mL of acetonitrile, sonicate for 30 minutes, and then centrifuge at 8000 rpm for 15 minutes.[8]

3. SPE Procedure

  • Conditioning: Condition the alumina SPE cartridge by passing 6 mL of methanol, followed by 6 mL of ethyl acetate, and finally 6 mL of hexane.[2]

  • Sample Loading: Load 1 mL of the prepared sample extract onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 6 mL of hexane to remove fats.[2]

    • For palm oil samples, an additional wash with 6 mL of ethyl ether can be performed.[2]

    • Follow with a wash of 2 mL of ethyl acetate to remove carotenoids and other less polar interferences.[2]

  • Elution: Elute the Sudan dyes from the cartridge with 8 mL of a 90:10 (v/v) mixture of ethyl acetate and methanol.[2]

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of methanol or the initial mobile phase for HPLC analysis.[2]

Experimental Workflow

SPE_Workflow_Alumina cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (Alumina B) cluster_analysis Analysis Sample Sample (e.g., Chili Powder) Extraction Extract with Acetone/Hexane Sample->Extraction Centrifuge Centrifuge/Filter Extraction->Centrifuge Condition 1. Condition (Methanol, Ethyl Acetate, Hexane) Centrifuge->Condition Load 2. Load Sample Extract Condition->Load Wash1 3. Wash (Hexane) Removes Fats Load->Wash1 Wash2 4. Wash (Ethyl Acetate) Removes Pigments Wash1->Wash2 Elute 5. Elute (Ethyl Acetate/Methanol) Collects this compound Wash2->Elute Drydown Evaporate & Reconstitute Elute->Drydown HPLC HPLC-UV/MS Analysis Drydown->HPLC

Caption: Workflow for this compound cleanup using normal-phase SPE.

Method 2: Mixed-Mode Anion-Exchange SPE for Aqueous/Non-Oily Matrices

This protocol is designed for water-based samples like chili sauces, utilizing a mixed-mode anion-exchange sorbent to effectively clean up and enrich Sudan dyes.

Quantitative Data Summary
ParameterValueMatrixAnalytical MethodReference
Recovery (this compound)>85%Spiked Chili SauceLC-MS
LOQ< 10 µg/kgChili SauceLC-MS/MS
Experimental Protocol

1. Materials and Reagents

  • SPE Cartridge: Oasis MAX (3cc, 60 mg) (e.g., Waters).

  • Solvents: Acetone, Methanol, Ethyl Acetate (HPLC grade).

  • Reagents: Sodium Hydroxide (NaOH) solution.

2. Sample Preparation

  • Homogenize 1 g of the chili product (e.g., sauce) and extract with 10 mL of acetone.

  • Take a 1 mL aliquot of the extract and dilute it to 5 mL with aqueous NaOH to adjust the pH to approximately 11.

3. SPE Procedure

  • Conditioning: Pre-condition the Oasis MAX cartridge (details typically provided by the manufacturer, generally involving methanol and water).

  • Sample Loading: Load the pH-adjusted sample extract onto the cartridge.

  • Washing:

    • Wash 1: A wash step to remove polar phenolics like capsaicin which are not retained at pH 11.

    • Wash 2: Use 1 M NaOH to ionize the retained Sudan dyes.

    • Wash 3 & 4: Subsequent washes to remove non-polar neutral compounds and bases.

  • Elution: Elute the Sudan dyes with an appropriate solvent mixture (e.g., an acidified organic solvent to neutralize the anionic sites and release the dyes).

  • Post-Elution Processing: Evaporate the eluate and reconstitute in a suitable solvent for analysis.

Logical Relationship Diagram

SPE_Logic_OasisMAX cluster_spe Oasis MAX Sorbent (Anion Exchange) cluster_retention Retention Mechanism Sample Aqueous Sample Extract (pH ~11) Sorbent Positively Charged Sorbent Sample->Sorbent Sudan Sudan Dyes (Acidic) Retained by Ion-Exchange Sorbent->Sudan Capsaicin Capsaicin (Polar Phenolic) Not Retained Sorbent->Capsaicin Neutrals Neutral/Basic Interferences Removed by Washing Sorbent->Neutrals Elution Elution with Acidified Solvent Sudan->Elution Analysis Analysis by LC-MS Elution->Analysis

Caption: Retention logic on a mixed-mode anion-exchange SPE sorbent.

Method 3: Polymeric SPE for Sudan Dyes in Spices

This method employs a polymeric sorbent for the cleanup of chili powder extracts, suitable for subsequent HPLC-UV analysis.

Quantitative Data Summary
SorbentRecovery (this compound)Recovery (Sudan II)Recovery (Sudan Orange G)Reference
strata™-X98.6%99.1%85.2%[4]
strata™-X-CW95.3%96.5%90.1%[4]
Experimental Protocol

1. Materials and Reagents

  • SPE Cartridge: strata™-X or strata™-X-CW (30 mg/1 mL) (e.g., Phenomenex).[4]

  • Solvents: Isopropanol, Methanol, Dichloromethane, Water (HPLC grade).

  • Reagent: Formic Acid.

2. Sample Preparation

  • Extract 500 mg of chili powder with 2 mL of isopropanol.

  • Filter the extract using a syringe filter.

  • Add 10 µL of the extract to 990 µL of 30% isopropanol in water.[4]

3. SPE Procedure

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water/isopropanol).

  • Sample Loading: Load the diluted extract onto the cartridge.

  • Washing:

    • Wash with 1 mL of water.

    • Wash with 1 mL of 50:50 (v/v) methanol/water.[4]

  • Elution: Elute the dyes with 1 mL of a mixture of dichloromethane/isopropanol/formic acid (78:20:2 by volume).[4]

  • Post-Elution Processing: Dilute a 300 µL aliquot of the eluate with 700 µL of methanol before injecting 10 µL into the HPLC system.[4]

Method 4: Molecularly Imprinted Polymer SPE (MISPE)

MISPE offers high selectivity for Sudan dyes by using a polymer synthesized with a template molecule structurally similar to the analytes.

Quantitative Data Summary
ParameterValueMatrixAnalytical MethodReference
Recovery (this compound-IV)85-101%Various FoodsHPLC[8][9]
LOQ (this compound)0.75 µg/gHot Chilli PepperHPLC[8]
Experimental Protocol

1. Materials and Reagents

  • SPE Cartridge: Custom-packed cartridge with molecularly imprinted polymer beads.[8]

  • Solvents: Acetonitrile, Water, Tetrahydrofuran (THF) (HPLC grade).

  • Reagent: Triethylamine.

2. Sample Preparation

  • Mix ~1 g of the sample with 2 g of anhydrous sodium sulfate.

  • Suspend the mixture in 5.0 mL of acetonitrile.

  • Sonicate for 30 minutes at room temperature, then centrifuge at 8000 rpm for 15 minutes.[8]

3. SPE Procedure

  • Conditioning: Condition the MISPE cartridge as per the specific polymer's requirements.

  • Sample Loading: Load the supernatant from the sample preparation step onto the cartridge.

  • Washing: Wash the cartridge sequentially with 3 x 0.5 mL of acetonitrile-water (1:1, v/v).[8]

  • Elution: Recover the azo-dyes by eluting the cartridge with 2 x 0.5 mL of 2% (v/v) triethylamine in tetrahydrofuran.[8]

  • Post-Elution Processing: Evaporate the eluate and reconstitute for HPLC analysis.

Disclaimer: These protocols are intended for guidance and should be validated in the user's laboratory for their specific matrices and analytical instrumentation. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Sudan I from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its use as a food additive is banned in many countries, including the United States and the European Union. However, due to its low cost and vibrant color, it is sometimes illegally used to enhance the appearance of food products such as chili powder, curry, sauces, and oils. Consequently, robust and efficient analytical methods are required for the accurate detection of this compound in various food matrices to ensure food safety and compliance with regulations.

Ultrasonic-assisted extraction (UAE) has emerged as a simple, rapid, and efficient alternative to conventional extraction methods. This technique utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the sample matrix generates microjets and shockwaves, which disrupt cell walls and enhance mass transfer, leading to faster and more complete extraction of target analytes. Advantages of UAE include reduced extraction time, lower solvent consumption, and improved extraction efficiency compared to traditional methods like maceration or Soxhlet extraction.

These application notes provide detailed protocols for the ultrasonic-assisted extraction of this compound from various food matrices, along with quantitative data and analytical conditions for subsequent analysis, primarily by High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the performance of ultrasonic-assisted extraction of this compound from different food matrices as reported in various studies.

Table 1: Recovery Rates of this compound using Ultrasonic-Assisted Extraction

Food MatrixSpiking LevelExtraction SolventRecovery Rate (%)Reference
Hot Chilli Pepper15 - 300 µg/gAcetonitrile85 - 101%[1]
Hot Chilli Tomato Sauce15 - 300 µg/gAcetonitrile85 - 101%[1]
Sausage15 - 300 µg/gAcetonitrile85 - 101%[1]
Tomato Sauce15 - 300 µg/gAcetonitrile85 - 101%[1]
Hard Boiled Egg Yolk15 - 300 µg/gAcetonitrile85 - 101%[1]
Chilli Powder0.5 - 10.0 mg/L50% Isopropanol in Hexane85.4 - 106.4%[2]
Palm Oil1 - 10 mg/kgAcetonitrile66 - 83% (LC-DAD)[3]
Palm Oil1 - 3 µg/kgAcetonitrile77 - 84% (LC-MS/MS)[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Food MatrixAnalytical MethodLODLOQReference
Environmental & Food SamplesUV-Vis Spectrophotometry1.74 µg/L5.75 µg/L[4]
Hot Pot, Chilli Oil, Chilli PowderUHPSFC-DAD0.20 - 0.25 mg/kgNot Specified[2]
Palm OilLC-MS/MS0.5 ng/mLNot Specified[3]
Chilli SpicesLC-MS/MS0.7 µg/kgNot Specified[3]
Red Chilli PepperHPLC-UV/Vis1.2 - 5.4 µg/kg4 - 18 µg/kg

Experimental Protocols

Protocol 1: Extraction of this compound from Solid Food Matrices (e.g., Chili Powder, Spices)

This protocol is a general procedure for the extraction of this compound from solid food matrices.

1. Sample Preparation: 1.1. Homogenize the solid food sample to a fine powder using a grinder or blender. 1.2. Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction: 2.1. Add 10 mL of acetonitrile to the centrifuge tube. 2.2. Tightly cap the tube and vortex for 1 minute to ensure the sample is fully wetted by the solvent. 2.3. Place the centrifuge tube in an ultrasonic bath or use an ultrasonic probe. 2.4. Sonicate the sample for 30 minutes at room temperature. For optimal results, maintain the temperature of the ultrasonic bath by adding cold water or ice as needed. An ultrasonic frequency of 35-40 kHz is commonly effective. 2.5. After sonication, centrifuge the sample at 8000 rpm for 15 minutes to separate the solid matrix from the supernatant.

3. Clean-up and Analysis: 3.1. Carefully decant the supernatant into a clean tube. 3.2. For cleaner extracts, a solid-phase extraction (SPE) step may be employed. Condition a C18 SPE cartridge with methanol followed by water. Load the extract and elute with a suitable solvent like acetonitrile. 3.3. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. 3.4. Analyze the extract using HPLC with a UV-Vis or Mass Spectrometry (MS) detector.

Protocol 2: Extraction of this compound from Semi-Solid and Liquid Food Matrices (e.g., Sauces, Oils)

This protocol is adapted for semi-solid and liquid food matrices.

1. Sample Preparation: 1.1. For semi-solid samples like sauces, accurately weigh approximately 2.0 g of the homogenized sample into a 50 mL centrifuge tube. 1.2. For liquid samples like oils, accurately measure 2.0 mL of the sample into a 50 mL centrifuge tube.

2. Extraction: 2.1. Add 10 mL of hexane/isopropanol (1:1, v/v) to the centrifuge tube. 2.2. Tightly cap the tube and vortex for 1 minute. 2.3. Place the tube in an ultrasonic bath and sonicate for 2-5 minutes at room temperature.[2] 2.4. For oil samples, an additional liquid-liquid extraction step may be necessary. Add an equal volume of acetonitrile, vortex, and allow the layers to separate. The Sudan dyes will partition into the acetonitrile layer. 2.5. Centrifuge the sample at 11,200 x g for 5 minutes.[2]

3. Analysis: 3.1. Carefully transfer the supernatant (or the acetonitrile layer for oils) to a clean tube. 3.2. Filter the extract through a 0.22 µm syringe filter into an HPLC vial. 3.3. Analyze the extract using HPLC-DAD or HPLC-MS/MS.

HPLC Analytical Conditions
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with acetonitrile/methanol (80:20, v/v) or a gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Diode Array Detector (DAD) at 480 nm for this compound.

  • Column Temperature: 25-30 °C.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Analysis start Food Sample (Solid/Liquid) homogenize Homogenization (Grinding/Blending) start->homogenize Solid Matrix weigh Weighing/Measuring start->weigh Liquid/Semi-solid homogenize->weigh add_solvent Add Extraction Solvent (e.g., Acetonitrile) weigh->add_solvent sonicate Ultrasonication (e.g., 30 min, 40 kHz) add_solvent->sonicate centrifuge Centrifugation (e.g., 8000 rpm, 15 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter Filter (0.22 µm) collect_supernatant->filter hplc HPLC-DAD/MS Analysis filter->hplc

Caption: General workflow for ultrasonic-assisted extraction of this compound.

logical_relationship cluster_parameters Key UAE Parameters cluster_effects Physical & Chemical Effects cluster_outcome Outcome Solvent Solvent Type & Volume MassTransfer Enhanced Mass Transfer Solvent->MassTransfer Time Extraction Time Time->MassTransfer Power Ultrasonic Power & Frequency Cavitation Acoustic Cavitation Power->Cavitation Temp Temperature Temp->Cavitation Disruption Cell Wall Disruption Cavitation->Disruption Disruption->MassTransfer Efficiency Extraction Efficiency MassTransfer->Efficiency Yield Analyte Yield (this compound) Efficiency->Yield Purity Extract Purity Efficiency->Purity

Caption: Factors influencing UAE efficiency for this compound extraction.

References

Application Notes and Protocols for the Analysis of Sudan I Using Pressurized Liquid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] Its use as a food additive is prohibited in many countries, including the European Union and the United States, due to its potential genotoxic and carcinogenic properties.[2][3] Despite being banned, it has been illegally used to enhance the color of various food products, particularly spices like chili powder, curry powder, and paprika, as well as palm oil.[2][4] The presence of this compound in the food chain poses a significant health risk, necessitating robust and efficient analytical methods for its detection and quantification.[5]

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. PLE utilizes elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and extraction time compared to traditional methods.[6] This application note provides a detailed protocol for the extraction of this compound from spice samples using PLE, followed by analysis using High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of this compound using different extraction and analytical methods.

Table 1: Recovery of this compound using Various Extraction Methods

MatrixExtraction MethodSolventSpiking LevelRecovery (%)Reference
Chili PowderQuEChERSAcetonitrile10 µg/kg~95%[5]
SpicesSolvent ExtractionAcetonitrile2.5, 5, 10 mg/kg89 - 100%[4]
Palm OilSPEEthyl acetate:methanol (90:10)1 ng/mL77 - 84%[2]
Chili PowderLiquid-Liquid ExtractionAcetonitrile0.25, 0.5, 1.0 mg/kg80.7 - 104.4%[7]
Sunset Yellow FCFLiquid-Liquid ExtractionEthyl acetate0.5 µg/g94%[8]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis

MatrixAnalytical MethodLODLOQReference
SpicesUPLC-MS/MS-10 - 50 µg/kg (typical reporting limits)[5]
SaucesHPLC-PDA0.2 - 0.5 mg/kg0.4 - 1 mg/kg[4]
SpicesHPLC-PDA1.5 - 2 mg/kg3 - 4 mg/kg[4]
SpicesLC-MS/MS0.5 - 10 µg/kg-[2]
Chili PowderUPLC-MS/MS0.001 - 0.03 mg/kg0.002 - 0.1 mg/kg[7]
Sunset Yellow FCFHPLC-PDA-0.2 µg/g[8]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) of this compound from Spice Samples

This protocol describes a developed method for the extraction of this compound from spice samples using PLE, based on the general principles of the technique and solvents commonly used for Sudan dye extraction.

Materials:

  • Pressurized Liquid Extraction System

  • Extraction cells (e.g., 11 mL)

  • Cellulose filters

  • Diatomaceous earth (or other dispersing agent)

  • Acetonitrile (HPLC grade)

  • Spice sample (e.g., chili powder, paprika)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Weigh 1.0 g of the homogenized spice sample.

    • Mix the sample with 1.0 g of diatomaceous earth in a glass beaker.

    • Place a cellulose filter at the bottom of the extraction cell.

    • Evenly pack the sample mixture into the extraction cell.

    • Place a second cellulose filter on top of the sample.

  • PLE Instrument Parameters:

    • Solvent: Acetonitrile

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 60 seconds

  • Extraction:

    • Place the filled extraction cell into the PLE system.

    • Begin the extraction sequence with the parameters set as above.

    • Collect the extract in a vial.

  • Post-Extraction:

    • Evaporate the collected extract to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

    • Vortex the reconstituted sample for 30 seconds.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This protocol is a general method for the analysis of this compound and can be adapted based on available instrumentation and columns.[4]

Materials and Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water

  • This compound standard solution (in acetonitrile)

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/Water (80:20, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 478 nm

  • Analysis:

    • Prepare a calibration curve by injecting a series of this compound standard solutions of known concentrations.

    • Inject the prepared sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Visualizations

PLE_Workflow cluster_sample_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis s1 Weigh 1g of homogenized sample s2 Mix with 1g of diatomaceous earth s1->s2 s3 Pack into PLE cell s2->s3 p1 Set Parameters: Solvent: Acetonitrile Temp: 100°C Pressure: 1500 psi Static Time: 5 min Cycles: 2 s3->p1 p2 Perform Extraction p1->p2 p3 Collect Extract p2->p3 e1 Evaporate to dryness p3->e1 e2 Reconstitute in mobile phase e1->e2 e3 Filter (0.45 µm) e2->e3 a1 HPLC-UV/MS Analysis e3->a1

Caption: Experimental workflow for PLE of this compound from spice samples.

PLE_Parameters center PLE Efficiency param1 Temperature center->param1 param2 Pressure center->param2 param3 Solvent Choice center->param3 param4 Static Time center->param4 param5 Number of Cycles center->param5 param6 Sample Matrix center->param6

Caption: Key parameters influencing the efficiency of Pressurized Liquid Extraction.

References

Application Note: Screening of Sudan Dyes in Food and Spices using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sudan dyes are synthetic, fat-soluble azo dyes that are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC).[1] Due to their intense red-orange color and low cost, they have been illegally used as adulterants in various food products, particularly spices like chili and paprika powder, as well as palm oil, to enhance their color.[1][2] This application note provides a detailed protocol for the screening of Sudan I, II, III, and IV using thin-layer chromatography (TLC), a simple, rapid, and cost-effective analytical technique suitable for quality control in the food industry.[3][4] The described methods cover sample preparation, chromatographic separation, and detection of these banned colorants.

Introduction

The adulteration of food products with unauthorized additives like Sudan dyes poses a significant health risk to consumers.[2] Regulatory bodies worldwide have banned their use in foodstuffs, necessitating reliable and accessible screening methods for monitoring compliance.[1] Thin-layer chromatography offers a powerful tool for this purpose, allowing for the simultaneous analysis of multiple samples with minimal equipment and solvent consumption.[2][3] This note details validated TLC methods for the qualitative and quantitative determination of Sudan dyes in complex matrices such as spices and oils.

Experimental Protocols

Sample Preparation

A crucial step in the analysis is the efficient extraction of the lipophilic Sudan dyes from the food matrix. Acetonitrile is a commonly used solvent for this purpose.[1][5]

Protocol for Spices (e.g., Chili Powder):

  • Weigh 2.5 g of the homogenized chili powder sample into a flask.[6]

  • Add 25 mL of acetonitrile.[6]

  • Stir the mixture for 15 minutes using a magnetic stirrer.[6]

  • Filter the extract through a 0.45 µm filter to remove solid particles.[6]

  • The resulting filtrate is ready for TLC application. For quantitative analysis, this extract may be used to prepare a dilution series.[1]

Protocol for Palm Oil:

  • Prepare a 0.1% w/v solution of the palm oil sample in a suitable solvent like acetonitrile.[7]

  • The resulting solution can be directly used for spotting on the TLC plate.[7]

Standard Solution Preparation
  • Prepare individual stock solutions of this compound, II, III, and IV at a concentration of 1 mg/mL in a solvent mixture of methanol and chloroform (50/50, v/v).[6]

  • From the stock solutions, prepare a mixed working standard solution containing all four dyes at a suitable concentration (e.g., 10 µg/mL) by dilution with acetonitrile.

Thin-Layer Chromatography

This section details two alternative TLC methods for the separation of Sudan dyes.

Method A: Normal-Phase TLC on Silica Gel

  • TLC Plate: Merck TLC Silica gel 60 F254, 10 x 10 cm or 20 x 20 cm.[1][5]

  • Stationary Phase Activation: Activate the plates in an oven at 110°C for 1 hour before use.[8]

  • Sample Application: Apply 1 µL of the sample and standard solutions as spots or bands onto the plate.[1]

  • Mobile Phase: A mixture of ethyl acetate and hexane (15:85, v/v) or benzene, hexane, and acetic acid (40:60:2, v/v/v).[1][2]

  • Development: Develop the plate in a saturated TLC chamber until the solvent front has migrated a sufficient distance (e.g., 8 cm). The development time is typically around 1.5 hours.[5]

  • Drying: After development, remove the plate from the chamber and allow it to air dry.

Method B: Reversed-Phase TLC on RP-18 Plates

  • TLC Plate: Merck RP-18 plates (20 x 20 cm) with a fluorescent indicator.[9]

  • Sample Application: Apply 10 µL of the sample solution band-wise (7 mm).[9]

  • Mobile Phase: A mixture of acetonitrile, methanol, and aqueous ammonia solution (25%) in the ratio of 8:1.8:0.2 (v/v/v).[9]

  • Development: Develop the plate in a vertical developing chamber without vapor saturation to a distance of 70 mm.[9]

  • Drying: After development, remove the plate and dry it.

Visualization and Identification
  • Visual Inspection: Sudan dyes are colored, so the separated spots can be observed under visible light.

  • UV Detection: The spots can also be visualized under UV light at 254 nm.[6]

  • Identification: The identification of Sudan dyes in a sample is confirmed by comparing the Rf values and colors of the spots with those of the standard solutions.

Quantification (Optional)

For quantitative analysis, a TLC-densitometer or a flatbed scanner can be used.[9]

  • Scan the developed TLC plate at the wavelength of maximum absorption for each dye.

  • Create a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of the Sudan dyes in the sample by interpolating its peak area on the calibration curve. A video-densitometric quantification method using a 16-bit flatbed scanner has been reported, with linearity in the range of 20 to 500 ng.[9]

Data Presentation

The following tables summarize the quantitative data from various TLC methods for Sudan dye analysis.

Table 1: Chromatographic Data and Detection Limits

DyeMobile PhaseStationary PhaseRf ValueLimit of Detection (LOD)Reference
This compoundEthyl acetate/hexane (15/85, v/v)Silica Gel 60 F254-< 1 ng[1]
Sudan IIEthyl acetate/hexane (15/85, v/v)Silica Gel 60 F254-< 1 ng[1]
Sudan IIIBenzene/hexane/acetic acid (40:60:2)Silica Gel0.165 mg/kg[5]
Sudan IVBenzene/hexane/acetic acid (40:60:2)Silica Gel0.295 mg/kg[5]
Sudan Red DyesAcetonitrile/methanol/aq. ammoniaRP-18-< 500 ppb[9]

Note: Rf values can vary depending on the specific experimental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_analysis Data Analysis sample Food/Spice Sample weigh Weigh 2.5g of Sample sample->weigh extract Extract with 25mL Acetonitrile weigh->extract filter Filter Extract extract->filter spot Spot Extract on TLC Plate filter->spot develop Develop Plate in Mobile Phase spot->develop dry Air Dry Plate develop->dry visualize Visualize Spots (Visible/UV Light) dry->visualize compare Compare Rf Values with Standards visualize->compare quantify Quantify (Optional, Densitometry) compare->quantify result Result: Presence/Absence & Concentration of Sudan Dyes compare->result quantify->result

Caption: Experimental workflow for TLC screening of Sudan dyes.

logical_relationship start Sample Reception prep Sample Preparation & Extraction start->prep screening TLC Screening prep->screening decision Sudan Dyes Detected? screening->decision negative Report as Negative decision->negative No positive Confirmation & Quantification decision->positive Yes report Final Report negative->report positive->report

Caption: Logical flow of the Sudan dye screening process.

Conclusion

The described thin-layer chromatography methods are demonstrated to be effective for the screening of Sudan dyes in various food matrices. These protocols are simple, cost-effective, and provide reliable results, making them highly suitable for routine quality control in the food industry. The versatility of TLC allows for both qualitative screening and, with the appropriate equipment, quantitative analysis, aiding in the enforcement of food safety regulations. For unequivocal identification, especially in the case of co-eluting spots, coupling TLC with mass spectrometry (TLC-MS) can be employed.[1][3]

References

Application Note: Rapid Detection of Sudan I Adulteration using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Abstract

Sudan I is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer. Its illegal use as a food additive to enhance the color of spices and other products poses a significant health risk. This application note details the use of Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), as a rapid, sensitive, and non-destructive method for the detection of this compound adulteration in food matrices. Protocols for sample preparation, spectral acquisition, and data analysis are provided for researchers, scientists, and quality control professionals.

Introduction

The adulteration of food products with synthetic dyes like this compound is a persistent issue in the food industry, driven by the desire to mask poor quality and enhance visual appeal. Traditional detection methods such as high-performance liquid chromatography (HPLC) are often time-consuming, require extensive sample preparation, and are not suitable for on-site screening.[1] Raman spectroscopy offers a compelling alternative, providing molecular fingerprint information with minimal to no sample preparation.[2][3] The enhancement of the Raman signal by several orders of magnitude through SERS enables the detection of trace amounts of this compound, making it a powerful tool for food safety applications.[4][5]

This application note provides a comprehensive overview of the methodologies for detecting this compound using Raman spectroscopy, with a focus on SERS techniques. It includes detailed experimental protocols, a summary of quantitative performance from various studies, and a generalized workflow to guide users in implementing this technology.

Principle of Detection

Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser) by molecules. The scattered light has a frequency shift that is specific to the vibrational modes of the molecule, providing a unique spectral fingerprint. For this compound, characteristic Raman peaks can be observed at approximately 458, 718, 990, 1091, 1163, 1224, 1335, 1385, 1450, 1492, and 1593 cm⁻¹.[6][7] The most prominent peaks, often used for identification, are around 1224 cm⁻¹ (C-O stretching and CCH scissoring of the naphthalene ring), 1387 cm⁻¹ (C=N stretching and C-H in-plane bending), and 1594 cm⁻¹ (C-C scissoring from the benzene ring and N=N stretching).[5][8]

SERS enhances the Raman signal by adsorbing the analyte onto a nanostructured metallic surface (typically gold or silver). This enhancement allows for the detection of this compound at much lower concentrations than conventional Raman spectroscopy.[9][10]

Experimental Workflow

The general workflow for the detection of this compound using Raman spectroscopy is depicted below. This process includes sample preparation, spectral acquisition, and data analysis.

SudanI_Detection_Workflow cluster_sample_prep Sample Preparation cluster_sers_analysis SERS Analysis cluster_data_acquisition Data Acquisition & Analysis Sample Food Sample (e.g., Chili Powder) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Extract Supernatant/Filtrate Centrifugation->Extract Mixing Mix Extract with SERS Substrate (e.g., AuNPs) Extract->Mixing Deposition Deposit on Slide Mixing->Deposition Drying Evaporation Deposition->Drying SERS_Ready_Sample SERS-Active Sample Drying->SERS_Ready_Sample Raman_Spectrometer Raman Spectrometer SERS_Ready_Sample->Raman_Spectrometer Acquisition Spectral Acquisition Raman_Spectrometer->Acquisition Preprocessing Data Preprocessing (Baseline Correction, Smoothing) Acquisition->Preprocessing Analysis Chemometric Analysis (PCA, PLS-R) Preprocessing->Analysis Result Qualitative/Quantitative Result Analysis->Result

Caption: General workflow for this compound detection using SERS.

Protocols

Protocol 1: Preparation of SERS Substrate (Gold Nanoparticles)

This protocol describes the synthesis of gold nanoparticles (AuNPs) commonly used as a SERS substrate.

Materials:

  • Tetrachloroauric (III) acid (HAuCl₄)

  • Trisodium citrate

  • Deionized water

Procedure:

  • Bring 100 mL of deionized water to a vigorous boil in a clean flask.

  • Add 1 mL of 1% (w/v) HAuCl₄ solution to the boiling water while stirring.

  • Continue boiling and add 2 mL of 1% (w/v) trisodium citrate solution.

  • Observe the color change from pale yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Store the AuNP colloid at 4°C.

Protocol 2: Sample Preparation and Extraction from Food Matrix

This protocol outlines the extraction of this compound from a solid food matrix like chili or curry powder.

Materials:

  • Acetonitrile

  • Food sample suspected of this compound adulteration

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1 gram of the homogenized food sample into a centrifuge tube.

  • Add 5 mL of acetonitrile to the tube.

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Carefully collect the supernatant for SERS analysis. For some applications, further filtration may be necessary.

Protocol 3: SERS Measurement

This protocol details the procedure for acquiring SERS spectra of the extracted this compound.

Materials:

  • Extracted sample supernatant (from Protocol 2)

  • AuNP colloid (from Protocol 1)

  • Raman spectrometer with a suitable laser wavelength (e.g., 785 nm)

  • Microscope slide

Procedure:

  • In a microcentrifuge tube, mix 500 µL of the AuNP colloid with 500 µL of the sample extract.

  • Vortex the mixture for 1 minute to facilitate the adsorption of this compound onto the AuNPs.

  • Pipette a small droplet (e.g., 10 µL) of the mixture onto a clean microscope slide.

  • Allow the solvent to evaporate completely at room temperature or with gentle heating (e.g., 50°C).[11]

  • Place the slide on the Raman microscope stage.

  • Acquire the Raman spectrum using a 785 nm laser with appropriate power (e.g., 5 mW) and acquisition time (e.g., 10 seconds).[11]

  • Collect spectra from multiple spots on the sample to ensure reproducibility.

Data Analysis

Raw Raman spectra often require preprocessing to remove background fluorescence and noise.[12] Common preprocessing steps include:

  • Baseline Correction: To remove the fluorescence background, methods like polynomial fitting or wavelet transforms can be applied.[12]

  • Smoothing: Savitzky-Golay smoothing can be used to reduce spectral noise.[12]

For qualitative analysis, the preprocessed spectrum is compared to a reference spectrum of pure this compound to identify its characteristic peaks.

For quantitative analysis, chemometric methods are often employed.[13][14]

  • Principal Component Analysis (PCA): An unsupervised method used to differentiate between adulterated and unadulterated samples.[12]

  • Partial Least Squares Regression (PLS-R): A supervised method used to build a calibration model that correlates spectral data with the concentration of this compound for quantitative prediction.[9]

Quantitative Data Summary

The performance of Raman spectroscopy for this compound detection varies depending on the methodology and substrate used. The following table summarizes quantitative data from several studies.

TechniqueSERS SubstrateFood MatrixLaser Wavelength (nm)Limit of Detection (LOD)Correlation Coefficient (R² or Q²)Reference
SERS-PLS-RGold NanoparticlesStandard Solution7856.27 x 10⁻⁶ MQ² = 0.9286[9][15]
SERSSilver Nanoparticles on SiliconStandard Solution7851 ppb (approx. 4 x 10⁻⁹ M)N/A[10]
SERS-PLSAu-Ag Core-Shell NanospheresChili FlakesNot Specified1 mg/kgR²cv = 0.869 - 0.959[11]
SERSReduced Gold Citrate SolChili PowderNot Specified3 x 10⁻⁷ MN/A[4]
SERSElectropolished AluminiumChili PowderNot Specified48 µg/kgN/A[4]

Conclusion

Raman spectroscopy, particularly when enhanced by SERS, provides a powerful analytical tool for the rapid and sensitive detection of this compound adulteration in food products.[16] The methodologies outlined in this application note offer a robust framework for implementing this technique for routine screening and quality control. The combination of minimal sample preparation, high specificity, and the potential for portability makes SERS a valuable technology for ensuring food safety and protecting consumers from harmful adulterants.[9][13]

References

Application Notes and Protocols for the Electrochemical Determination of Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I is a synthetic, fat-soluble azo dye, classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its illegal use as a food additive to enhance the color of products such as chili powder, sauces, and oils poses a significant health risk. Consequently, sensitive and rapid analytical methods are crucial for the detection of this compound in foodstuffs to ensure food safety. Electrochemical methods offer a compelling alternative to traditional chromatographic techniques, providing advantages such as high sensitivity, rapid analysis, low cost, and portability.

These application notes provide a comprehensive overview of various electrochemical methods for the determination of this compound, with a focus on different electrode modifications that enhance detection sensitivity and selectivity. Detailed experimental protocols for selected methods are provided to enable researchers to implement these techniques in their laboratories.

Principle of Electrochemical Detection

The electrochemical determination of this compound is typically based on its oxidation or reduction at the surface of a modified electrode. The core structure of this compound contains an azo group (-N=N-) and a hydroxyl group (-OH) attached to aromatic rings, which are electrochemically active. The modification of the working electrode with various nanomaterials or chemical compounds can catalyze the electrochemical reaction, leading to an enhanced signal (higher peak current) and a lower oxidation/reduction potential, which improves the sensitivity and selectivity of the detection. Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed for these analyses.

Data Presentation: Performance of Various Modified Electrodes

The following table summarizes the quantitative performance of different electrochemical sensors for the determination of this compound.

Electrode ModifierWorking ElectrodeTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
ZnFe₂O₄ NanoparticlesGraphite Screen-Printed Electrode (GSPE)DPV0.1 - 500.00.03[1][2]
MOF-5/MWCNTsGlassy Carbon Electrode (GCE)DPV0.05 - 500.0318[3]
Cu(II) Coordination CompoundGlassy Carbon Electrode (GCE)DPV0.04 - 5.30.00071[4][5][6]
MnO₂ NanorodsGlassy Carbon Electrode (GCE)DPV0.05 - 250.0135[7]
Fe₃O₄-ZIF-67/Ionic LiquidCarbon Paste Electrode (CPE)DPV0.5 - 5600.1[8]
ZnO-CuO NanoplatesScreen-Printed Electrode (SPE)DPV0.6 - 600.00.18[9]
Graphene-Mesoporous TiO₂Glassy Carbon Electrode (GCE)DPV0.0033 - 0.660.0006[10]
MWCNT/Chitosan CompositeGlassy Carbon Electrode (GCE)DPV-0.03
La³⁺-doped Co₃O₄ NanocubesScreen-Printed Electrode (SPE)DPV0.3 - 300.00.05[11]
Ni-Fe Bimetal Organic FrameworksGlassy Carbon Electrode (GCE)DPV0.005 - 100.002[12]
Ni-ZIF-67 NanocompositeScreen-Printed Electrode (SPE)DPV0.03 - 535.00.009[13]

Experimental Protocols

Protocol 1: Voltammetric Determination of this compound using a Cu(II) Coordination Compound with a Glassy Carbon Electrode

This protocol is based on the enhanced electrochemical oxidation signal of a this compound–Cu(II) coordination compound.[4][5][6]

1. Materials and Reagents:

  • This compound standard

  • Copper(II) salt (e.g., CuSO₄)

  • Phosphate buffer solution (PBS)

  • Methanol

  • Glassy Carbon Electrode (GCE), Ag/AgCl reference electrode, Platinum wire counter electrode

2. Preparation of Solutions:

  • Supporting Electrolyte: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 5.0) containing 75% methanol.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol.

  • Cu(II) Solution: Prepare a stock solution of Cu(II) in deionized water.

3. Electrochemical Measurement Procedure:

  • Polish the GCE with alumina slurry, sonicate in ethanol and water, and dry.

  • In the electrochemical cell, add the supporting electrolyte.

  • Add a specific concentration of this compound and a 6-fold concentration of Cu(II).

  • Record the differential pulse voltammograms from 0.4 V to 1.2 V.

  • DPV Parameters: Pulse amplitude: 0.05 V, pulse time: 4 s, pulse width: 0.025 s.[6]

  • The oxidation peak current at approximately 0.96 V is used for the determination of this compound.[6]

Protocol 2: this compound Determination using a Multi-Walled Carbon Nanotube/Chitosan Composite Modified Glassy Carbon Electrode

This method utilizes the high conductivity and large surface area of MWCNTs combined with the film-forming ability of chitosan.

1. Materials and Reagents:

  • Multi-walled carbon nanotubes (MWCNTs)

  • Chitosan

  • Acetic acid

  • Potassium nitrate (KNO₃)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • This compound standard

  • Glassy Carbon Electrode (GCE), Ag/AgCl reference electrode, Platinum wire counter electrode

2. Preparation of the Modified Electrode:

  • Chitosan Solution (2 mg/mL): Disperse 0.05 g of chitosan in 0.29 mL of acetic acid (1.05 g/L) with ultrasonic agitation for 20 minutes, then dilute to 25 mL.

  • MWCNT/Chitosan Suspension: Disperse 0.02 g of MWCNTs in 10 mL of the chitosan solution with ultrasonic agitation for 30 minutes to obtain a homogeneous mixture.

  • Electrode Modification: Polish the GCE with alumina slurry until mirror-like, then wash with water and ethanol in an ultrasonic bath. Coat the GCE surface with 10.0 µL of the MWCNT/chitosan suspension and dry in an oven for 15 minutes.

3. Electrochemical Measurement Procedure:

  • Supporting Electrolyte: Prepare a solution containing 0.1 mol/L KNO₃ and 0.05 mol/L KH₂PO₄, adjusted to pH 7.0.

  • Transfer 8 mL of the supporting electrolyte into the electrochemical cell.

  • Add a known volume of the this compound stock solution.

  • Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) from 0.10 V to 0.90 V after accumulating at 0.1 V for 60 seconds.

Protocol 3: Sample Preparation from Chili Powder

This protocol is adapted from a method for HPLC analysis and can be used for the extraction of this compound from solid food samples prior to electrochemical analysis.

1. Materials and Reagents:

  • Acetonitrile

  • Anhydrous sodium sulfate

  • Centrifuge

  • Ultrasonic bath

2. Extraction Procedure:

  • Weigh approximately 1 g of the finely ground chili powder sample into a centrifuge tube.

  • Add 2 g of anhydrous sodium sulfate.

  • Add 5.0 mL of acetonitrile.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 8000 rpm for 15 minutes.

  • The supernatant containing the extracted this compound can then be appropriately diluted with the supporting electrolyte for electrochemical analysis.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis electrode_prep Electrode Preparation (Polishing, Cleaning) electrode_mod Electrode Modification (e.g., Drop-casting) electrode_prep->electrode_mod modifier_prep Modifier Synthesis (e.g., Nanoparticles) modifier_prep->electrode_mod measurement Electrochemical Measurement (CV, DPV) electrode_mod->measurement sample_prep Sample Preparation (Extraction, Dilution) sample_prep->measurement data_analysis Data Analysis (Peak Current vs. Concentration) measurement->data_analysis

Caption: General workflow for electrochemical determination of this compound.

Electrochemical Detection Principle

G cluster_electrode Modified Electrode Surface cluster_solution Solution electrode Working Electrode (e.g., GCE, SPE) product Oxidized this compound electrode->product e⁻ modifier Nanomaterial Modifier modifier->electrode Facilitated Electron Transfer sudan This compound sudan->modifier Adsorption & Catalysis sudan->product Electrochemical Oxidation

Caption: Principle of this compound detection at a modified electrode.

Signaling Pathway of this compound Oxidation

G SudanI This compound (Analyte) Intermediate Intermediate SudanI->Intermediate -H⁺, -e⁻ Product Oxidized Product Intermediate->Product -H⁺, -e⁻ Signal Current Signal Product->Signal Proportional to Concentration

Caption: Simplified signaling pathway for this compound oxidation.

References

Application Notes and Protocols: Sudan I as a Staining Reagent in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I, also known as C.I. Solvent Yellow 14, is a lysochrome (fat-soluble) diazo dye historically used in various industrial applications.[1][2] In the context of microscopy, this compound and other members of the Sudan dye family, such as Sudan III, Sudan IV, and Sudan Black B, are utilized for the histological visualization of lipids.[2][3] These dyes operate on the principle of differential solubility; they are more soluble in the lipids they are intended to stain than in their solvent, causing them to partition into and color the lipid droplets.[1][4] This physical staining mechanism allows for the demonstration of neutral lipids, triglycerides, and lipoproteins in biological samples.[3][5][6] this compound imparts an orange-red color to these lipid structures.[3]

Due to its utility in lipid visualization, this compound can be a valuable tool in various research areas, including the study of metabolic diseases, cellular lipid storage, and the formulation of lipid-based drug delivery systems. However, it is of paramount importance to note that this compound is classified as a suspected carcinogen and mutagen.[7] Therefore, its use requires strict adherence to safety protocols.

These application notes provide an overview of the properties of this compound, protocols for its use in staining cultured cells and tissue sections, and essential safety information.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₆H₁₂N₂O.[8] Its properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(Phenyldiazenyl)naphthalen-2-ol[8]
Molecular Weight 248.28 g/mol [8]
Appearance Orange-red solid[3]
Solubility Insoluble in water; Soluble in ethanol, acetone, ether, oils, and other organic solvents.[3]
Staining Principle Lysochrome (physical staining based on differential solubility)[1][4]

Staining Principle and Mechanism

The staining mechanism of this compound is a physical process rather than a chemical reaction.[4] As a lysochrome, this compound is highly soluble in lipids and sparingly soluble in its solvent (typically an alcohol or a mixture of alcohol and another solvent).[1][4] When a biological sample is incubated with the this compound staining solution, the dye molecules migrate from the solvent into the intracellular or extracellular lipid droplets, where they are more soluble. This partitioning process results in the accumulation of the dye within the lipid structures, rendering them visible under a light microscope as orange-red droplets.

This principle necessitates the use of fresh or frozen tissue sections, as the organic solvents used in paraffin embedding protocols would dissolve the lipids, preventing their staining.[1][9]

Applications in Microscopy

This compound is suitable for the histological demonstration of a variety of lipids, including:

  • Neutral fats (triglycerides): Commonly found in adipocytes and as lipid droplets in various cell types.[3][5]

  • Lipoproteins: Although less specific than other methods, Sudan dyes can indicate the presence of lipoproteins.[3]

  • Cellular Lipid Accumulation: Useful for studying steatosis (fatty liver disease) and other conditions characterized by abnormal lipid storage.[10]

Experimental Protocols

Important Note: Due to the hazardous nature of this compound, all handling and staining procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7][11][12]

Protocol 1: Staining of Neutral Lipids in Cultured Cells

This protocol is adapted from general principles of lipid staining with lysochromes.

Materials:

  • This compound powder

  • 70% Ethanol

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • Glycerin jelly or other aqueous mounting medium

  • Microscope slides and coverslips

Staining Solution Preparation (0.5% w/v this compound in 70% Ethanol):

  • Weigh out 0.5 g of this compound powder.

  • In a fume hood, dissolve the powder in 100 mL of 70% ethanol.

  • Stir until fully dissolved. The solution may need to be prepared fresh, as precipitates can form over time.[9]

  • Filter the solution before use to remove any undissolved particles.

Staining Procedure:

  • Grow cells to the desired confluency on sterile coverslips in a petri dish.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Immerse the coverslips in 70% ethanol for 1 minute.[9]

  • Incubate the coverslips in the filtered this compound staining solution for 10-20 minutes.

  • Briefly rinse the coverslips in 70% ethanol to differentiate and remove excess stain.[9]

  • Wash the coverslips with distilled water.

  • Mount the coverslips onto microscope slides using an aqueous mounting medium like glycerin jelly.

  • Observe under a light microscope.

Expected Results:

  • Lipid droplets will appear as distinct orange-red structures within the cytoplasm.

  • The cell nucleus and other non-lipid structures will remain unstained or may be counterstained if desired (e.g., with hematoxylin).

Protocol 2: Staining of Lipids in Frozen Tissue Sections

This protocol is based on established methods for staining lipids in frozen tissue.

Materials:

  • Fresh or frozen tissue block

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • This compound staining solution (prepared as in Protocol 1)

  • 70% Ethanol

  • Formalin, 10%, phosphate-buffered (for post-fixation)

  • Glycerin jelly or other aqueous mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cut frozen sections of the tissue at a thickness of 8-12 µm using a cryostat.

  • Mount the sections on microscope slides.

  • Air dry the sections for a few minutes.

  • Post-fix the sections in 10% phosphate-buffered formalin for 5-10 minutes.

  • Rinse the slides gently with distilled water.

  • Immerse the slides in 70% ethanol for 1 minute.[13]

  • Stain the sections with the filtered this compound solution for 15-30 minutes.[13]

  • Differentiate by briefly rinsing in 70% ethanol.[13]

  • Wash thoroughly with distilled water.

  • Mount with an aqueous mounting medium.

Expected Results:

  • Adipose tissue and intracellular lipid droplets will be stained orange-red.

  • Other tissue components will be unstained unless a counterstain is used.

Data Presentation

While specific quantitative data for this compound in microscopy is limited in the literature, the following table provides a comparative overview of common lysochrome dyes used for lipid staining.

DyeC.I. NumberStaining ColorPrimary ApplicationNotesReference
This compound 12055Orange-RedNeutral lipidsSuspected carcinogen[3][12]
Sudan III 26100Orange-RedNeutral lipids, triglyceridesLess intense color than Oil Red O[5][14][15]
Sudan IV 26105RedNeutral lipids, triglyceridesDeeper red than Sudan III[1][15]
Oil Red O 26125Intense RedTriglyceridesWidely used due to its strong color[14][15]
Sudan Black B 26150Blue-BlackNeutral lipids, phospholipids, sterolsCan also stain some non-lipid structures[2][6][10]

Visualizations

Experimental Workflow for Staining Cultured Cells with this compound

G Workflow for this compound Staining of Cultured Cells A Cell Culture on Coverslips B Wash with PBS A->B C Fix with 4% PFA B->C D Wash with PBS C->D E Immerse in 70% Ethanol D->E F Stain with this compound Solution E->F G Differentiate in 70% Ethanol F->G H Wash with Distilled Water G->H I Mount with Aqueous Medium H->I J Microscopic Observation I->J

Caption: A flowchart illustrating the key steps for staining lipids in cultured cells using this compound.

Logical Relationship of the Staining Mechanism

G Principle of Lysochrome Staining cluster_0 Staining Solution cluster_1 Biological Sample Stain_Solution This compound in Solvent (Low Solubility) Lipid_Droplet Intracellular Lipid Droplet (High Solubility) Stain_Solution->Lipid_Droplet Partitioning

Caption: Diagram showing the principle of this compound partitioning from the solvent to the lipid droplet.

Safety and Handling

This compound is classified as a hazardous substance.[12] It is suspected of causing genetic defects and cancer and may cause an allergic skin reaction.[7]

Precautions:

  • Handling: Always handle this compound powder and solutions in a certified chemical fume hood.[7] Avoid generating dust.[7]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[7][11]

  • Storage: Store this compound in a tightly sealed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of this compound waste and contaminated materials according to institutional and local regulations for hazardous chemical waste.[7]

  • Exposure: In case of skin contact, wash thoroughly with soap and water.[11] If inhaled, move to fresh air. If ingested or in case of eye contact, seek immediate medical attention.[7]

Limitations

  • Specificity: Sudan dyes are not specific for any particular type of lipid and will stain most neutral lipids.[4]

  • Quantification: Staining with this compound is primarily a qualitative or semi-quantitative method.[3] For precise quantification of lipids, other methods such as biochemical assays or more specific fluorescent dyes are recommended.

  • Artifacts: The use of organic solvents in the staining procedure can potentially cause artifacts, such as the fusion of small lipid droplets into larger ones.[16]

Conclusion

This compound is a useful, albeit hazardous, staining reagent for the general visualization of lipids in microscopy. Its simple, physical staining mechanism makes it a straightforward tool for identifying lipid accumulation in cells and tissues. However, researchers must be aware of its limitations in terms of specificity and quantification and must prioritize safety by adhering to strict handling protocols due to its carcinogenic and mutagenic potential. For many applications, safer and more specific alternatives, such as Oil Red O or fluorescent lipid dyes, may be preferable.[14][15]

References

Principle of Synthesis: Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Due to the hazardous nature of Sudan I, which is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), and in accordance with established safety protocols, this document will not provide a detailed, step-by-step synthesis protocol.

Instead, this document will provide an overview of the chemical principles, a general experimental workflow, and critical safety information relevant to the synthesis of azo dyes like this compound, intended for an audience of trained chemical researchers. The focus is on promoting chemical safety and academic understanding.

The synthesis of this compound (1-phenylazo-2-naphthol) is a classic example of an azo coupling reaction, which falls under the broader category of electrophilic aromatic substitution. The process involves two primary stages:

  • Diazotization: Aniline is converted into a diazonium salt by treating it with nitrous acid (HNO₂) in cold conditions (typically 0-5 °C). Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid like hydrochloric acid (HCl). The resulting benzenediazonium chloride is a weak electrophile.

  • Azo Coupling: The diazonium salt is then coupled with an electron-rich aromatic compound, in this case, 2-naphthol (β-naphthol). The 2-naphthol is typically dissolved in an alkaline solution (e.g., sodium hydroxide) to form the more reactive phenoxide ion. The electrophilic diazonium ion attacks the electron-rich naphthoxide ion, usually at the C1 position, to form the azo compound, this compound.

Reactant and Product Data

For any laboratory procedure, understanding the properties and hazards of all chemicals is critical.

Table 1: Physicochemical and Safety Data for Key Compounds

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Key Hazards
AnilineC₆H₅NH₂93.13-6Toxic if swallowed, inhaled, or in contact with skin; Suspected carcinogen and mutagen; Causes serious eye damage.[1][2][3]
Sodium NitriteNaNO₂69.00271Oxidizer; Toxic if swallowed; Causes serious eye irritation; Very toxic to aquatic life.[4][5][6]
2-NaphtholC₁₀H₈O144.17121-123Harmful if swallowed or inhaled; Causes serious eye irritation; Very toxic to aquatic life.[7][8][9][10][11]
Benzenediazonium chlorideC₆H₅N₂Cl140.57DecomposesUnstable, especially when dry or heated; potentially explosive.[12] Must be used immediately in situ.
This compoundC₁₆H₁₂N₂O248.28131-133Suspected carcinogen; May cause skin sensitization.[13][14][15]

General Experimental Workflow

The following outlines a generalized workflow for this type of synthesis. It is not a protocol. All steps must be performed by trained professionals in a properly equipped chemical fume hood with appropriate personal protective equipment.

  • Diazotization of Aniline:

    • Aniline is dissolved in aqueous hydrochloric acid.

    • The solution is cooled to 0-5 °C in an ice-salt bath. Maintaining this low temperature is crucial as the diazonium salt is unstable at higher temperatures.[16]

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline hydrochloride solution. The addition must be slow to control the exothermic reaction and maintain the temperature below 5 °C.

    • The reaction mixture is stirred for a short period in the cold to ensure complete formation of the benzenediazonium chloride solution. The resulting solution should be used immediately in the next step.

  • Preparation of Coupling Agent:

    • In a separate beaker, 2-naphthol is dissolved in an aqueous sodium hydroxide solution. This deprotonates the hydroxyl group to form the sodium naphthoxide, which is more reactive towards the diazonium salt.

  • Azo Coupling Reaction:

    • The cold benzenediazonium chloride solution is slowly added to the cold 2-naphthol solution with vigorous stirring.

    • An intensely colored orange-red precipitate of this compound should form immediately.

    • The mixture is stirred in the ice bath for a period to ensure the reaction goes to completion.

  • Isolation and Purification:

    • The crude this compound precipitate is collected by vacuum filtration.

    • The solid is washed with cold water to remove inorganic salts and other water-soluble impurities.

    • The crude product is typically purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol, to yield the final product.

    • The purified product is dried under vacuum.

G cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Isolation & Purification A Dissolve Aniline in HCl B Cool to 0-5 °C A->B C Slowly add NaNO₂ solution B->C D Benzenediazonium Chloride Solution (in situ) C->D F Combine Diazonium Salt with Naphthoxide Solution D->F E Dissolve 2-Naphthol in NaOH E->F G Precipitation of Crude this compound F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallization I->J K Drying J->K L Purified this compound K->L

Caption: General workflow for the synthesis of this compound.

Critical Safety Considerations

  • Personal Protective Equipment (PPE): A chemical-resistant lab coat, nitrile gloves, and splash-proof safety goggles are mandatory at all times. All manipulations must be performed inside a certified chemical fume hood.

  • Chemical Hazards:

    • Aniline: Is toxic and a suspected carcinogen.[3][17] It can be absorbed through the skin. All contact should be avoided.

    • Sodium Nitrite: Is a strong oxidizer and toxic if ingested.[18][19] It should not be mixed with combustible materials.

    • Acids/Bases: Concentrated HCl and NaOH are corrosive and should be handled with extreme care.

    • This compound: Is a suspected carcinogen and potential skin sensitizer.[13][14] Inhalation of the dust and skin contact should be minimized.

  • Reaction Control: The diazotization reaction is exothermic and produces an unstable intermediate. Strict temperature control (0-5 °C) is essential to prevent decomposition of the diazonium salt, which can release nitrogen gas and potentially lead to uncontrolled side reactions. Diazonium salts should never be isolated in a dry state as they can be explosive.[12]

  • Waste Disposal: All chemical waste, including filtrate and leftover reagents, must be disposed of according to institutional and local environmental regulations for hazardous chemical waste. Azo dyes are environmental pollutants and should not be discharged into the sewer system.[11]

References

Application Notes and Protocols: In Vitro Studies on Sudan I Metabolism Using Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan I (1-phenylazo-2-naphthol) is an industrial azo dye classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC). Its presence as an illicit food additive has raised significant public health concerns. Understanding the metabolic fate of this compound is crucial for assessing its toxicity and carcinogenic potential in humans. In vitro studies utilizing liver microsomes are a fundamental tool for this purpose, providing a controlled environment to investigate metabolic pathways, identify key enzymes, and characterize the resulting metabolites.

Liver microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, including this compound.[1] This document provides detailed application notes and protocols for conducting in vitro studies on this compound metabolism using liver microsomes.

Metabolic Pathways of this compound

The metabolism of this compound in the liver is a dual process involving both detoxification and metabolic activation pathways. The primary enzymes implicated in its metabolism are Cytochrome P450 1A1 (CYP1A1) and, to a lesser extent, Cytochrome P450 3A4 (CYP3A4).[1] Studies have shown that rat liver microsomes provide a suitable model that mimics the metabolic profile observed in human liver microsomes.[1]

1. Detoxification Pathway (C-Hydroxylation): The principal detoxification route for this compound is C-hydroxylation, which increases the polarity of the molecule, facilitating its conjugation and subsequent excretion. This process is primarily catalyzed by CYP1A1. The major hydroxylated metabolites identified are:

  • 1-[(4-hydroxyphenyl)azo]-2-naphthol (4'-hydroxy-Sudan I)

  • 1-(phenylazo)naphthalene-2,6-diol (6-hydroxy-Sudan I)

2. Metabolic Activation Pathway (Azo-Reduction and DNA Adduct Formation): Metabolic activation of this compound is of significant toxicological concern as it leads to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, which is a critical step in chemical carcinogenesis. This pathway involves the enzymatic splitting of the azo group, leading to the formation of a reactive benzenediazonium ion. This ion can then form covalent adducts with DNA, primarily with guanine bases.

The following diagram illustrates the key metabolic pathways of this compound:

Sudan_I_Metabolism cluster_0 Phase I Metabolism in Liver Microsomes Sudan_I This compound CYP1A1_CYP3A4 CYP1A1, CYP3A4 Sudan_I->CYP1A1_CYP3A4 Oxidation C_hydroxylated_metabolites C-Hydroxylated Metabolites (e.g., 4'-hydroxy-Sudan I, 6-hydroxy-Sudan I) CYP1A1_CYP3A4->C_hydroxylated_metabolites Hydroxylation Benzenediazonium_ion Benzenediazonium Ion (Reactive Intermediate) CYP1A1_CYP3A4->Benzenediazonium_ion Azo-bond cleavage Detoxification Detoxification & Excretion C_hydroxylated_metabolites->Detoxification DNA_adducts DNA Adducts Benzenediazonium_ion->DNA_adducts Covalent binding to DNA Carcinogenesis Carcinogenesis DNA_adducts->Carcinogenesis

Caption: Metabolic pathways of this compound in liver microsomes.

Data Presentation

Table 1: Major Metabolites of this compound Formed in Liver Microsomes
Metabolite NameAbbreviationMetabolic PathwayKey Enzyme(s)Toxicological Significance
1-[(4-hydroxyphenyl)azo]-2-naphthol4'-hydroxy-Sudan IC-hydroxylationCYP1A1Detoxification
1-(phenylazo)naphthalene-2,6-diol6-hydroxy-Sudan IC-hydroxylationCYP1A1Detoxification
Benzenediazonium ion-Azo-bond cleavageCYP1A1Metabolic Activation (Genotoxic)
Table 2: Kinetic Parameters of this compound Metabolism in Liver Microsomes
Liver Microsome SourceEnzymeSubstrate (this compound) Concentration Range (µM)Km (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human (pooled)CYP1A1e.g., 0.1 - 50TBDTBDTBD
Human (pooled)CYP3A4e.g., 0.1 - 50TBDTBDTBD
Rat (pooled)CYP1A1e.g., 0.1 - 50TBDTBDTBD
Rat (pooled)CYP3A4e.g., 0.1 - 50TBDTBDTBD

TBD: To Be Determined

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies on this compound metabolism. It is recommended that initial experiments are performed to optimize conditions such as microsomal protein concentration, substrate concentration, and incubation time.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Prepare_Reagents Prepare Reagents (Buffer, NADPH, this compound) Pre_incubation Pre-incubate Microsomes (37°C) Prepare_Reagents->Pre_incubation Thaw_Microsomes Thaw Liver Microsomes (on ice) Thaw_Microsomes->Pre_incubation Initiate_Reaction Initiate Reaction (add this compound & NADPH) Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (with shaking) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., cold acetonitrile) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_Analysis HPLC or LC-MS/MS Analysis Collect_Supernatant->HPLC_Analysis Metabolite_Quantification Metabolite Quantification HPLC_Analysis->Metabolite_Quantification Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Metabolite_Quantification->Kinetic_Analysis

Caption: General workflow for in vitro this compound metabolism assay.

Protocol 1: Preparation of Liver Microsomes

This protocol is for the isolation of microsomes from fresh liver tissue. Commercially available pooled liver microsomes are a convenient alternative.

Materials:

  • Fresh liver tissue (e.g., rat or human)

  • Homogenization buffer: 0.1 M potassium phosphate buffer (pH 7.4) containing 1.15% KCl, 1 mM EDTA

  • Centrifugation buffer: 0.1 M potassium phosphate buffer (pH 7.4)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

  • Homogenize the minced liver in 3 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant (S9 fraction) and discard the pellet.

  • Centrifuge the S9 fraction at 105,000 x g for 60 minutes at 4°C.

  • Discard the supernatant. The pellet contains the microsomal fraction.

  • Resuspend the microsomal pellet in centrifugation buffer.

  • Repeat the ultracentrifugation step (step 6) to wash the microsomes.

  • Resuspend the final microsomal pellet in a minimal volume of centrifugation buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the microsomes and store at -80°C until use.

Protocol 2: In Vitro Incubation of this compound with Liver Microsomes

Materials:

  • Liver microsomes (prepared as in Protocol 1 or commercial)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) or 1 mM NADPH solution.

  • This compound stock solution (in a suitable solvent like DMSO or acetonitrile, ensure final solvent concentration in the incubation is <1%)

  • Incubation tubes

  • Shaking water bath at 37°C

  • Stopping solution (e.g., ice-cold acetonitrile)

Procedure:

  • On ice, prepare the incubation mixture in tubes containing phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.1-1.0 mg/mL).

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.

  • Incubate for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate the protein.

  • Transfer the supernatant to a new tube for analysis.

Protocol 3: HPLC Analysis of this compound and its Metabolites

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point is acetonitrile:water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound and its hydroxylated metabolites can be detected at approximately 480-490 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the supernatant from the incubation mixture (Protocol 2, step 7).

  • Run the chromatogram and identify the peaks corresponding to this compound and its metabolites by comparing their retention times with those of authentic standards.

  • Quantify the metabolites by integrating the peak areas and comparing them to a standard curve of the respective metabolite.

Protocol 4: Determination of Kinetic Parameters (Km and Vmax)

Procedure:

  • Set up a series of incubations as described in Protocol 2 with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Ensure that the incubation time is within the linear range of metabolite formation (determined in preliminary experiments).

  • Terminate the reactions and analyze the formation of a specific metabolite (e.g., 4'-hydroxy-Sudan I) by HPLC as described in Protocol 3.

  • Calculate the initial velocity (v) of metabolite formation at each this compound concentration (S).

  • Plot the velocity (v) against the substrate concentration (S).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

    • v = (Vmax * [S]) / (Km + [S])

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the in vitro metabolism of this compound using liver microsomes. These studies are essential for characterizing the metabolic pathways, identifying the enzymes involved, and understanding the balance between detoxification and metabolic activation. While specific kinetic parameters for this compound are not widely reported, the protocols outlined here will enable researchers to generate this valuable data, contributing to a more complete understanding of the health risks associated with this compound.

References

Application Notes and Protocols for HPLC Analysis of Sudan Dames

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of Sudan dyes (I, II, III, and IV) in various matrices using High-Performance Liquid Chromatography (HPLC). The methods outlined are based on established and validated scientific literature to ensure reliability and reproducibility.

Introduction

Sudan dyes are synthetic, industrial azo-dyes that are classified as carcinogens by the International Agency for Research on Cancer (IARC).[1][2][3][4] Due to their low cost and vibrant color, they have been illegally used as food additives to enhance the appearance of products such as chili powder, curry paste, and sauces.[2][3][5] Consequently, robust and sensitive analytical methods are crucial for the routine monitoring of foodstuffs to ensure consumer safety. Reversed-phase HPLC with UV-Vis or diode-array detection (DAD) is a widely adopted technique for the separation and quantification of these dyes.[1][6][7]

The choice of mobile phase composition is a critical parameter in the successful chromatographic separation of Sudan dyes, which have similar chemical structures. This document details various mobile phase compositions and provides comprehensive experimental protocols for their analysis.

Data Presentation: Mobile Phase Compositions for Sudan Dye Analysis

The following table summarizes various mobile phase compositions and chromatographic conditions employed for the HPLC analysis of Sudan dyes. This allows for a direct comparison of different methodologies.

Method Type Mobile Phase Composition Column Flow Rate (mL/min) Detection Wavelength (nm) Analytes Reference
IsocraticAcetonitrile/Methanol (80:20, v/v)ACE C18 (250 mm x 4.6 mm, 5 µm)1.0506Sudan I, II, III, IV, Para Red[5][8]
IsocraticAcetonitrile/Water (95:5, v/v)SVEA C18 Gold (250 mm x 4.6 mm, 5 µm)1.0478 (this compound), 520 (Sudan II, III, IV)This compound, II, III, IV[9]
IsocraticWater/Acetonitrile/Methanol (15:20:65, v/v/v)Synergi 4µm Polar-RP 80Å (150 x 4.6mm)1.0480This compound, II, III, IV, Sudan Red B[10]
IsocraticAcetonitrile/Water (80:20, v/v)Varian Microsorb-MV C18 (150 mm x 4.6 mm, 5 µm)1.0478, 496, 510, 520This compound, II, III, IV[11]
GradientA: Water; B: 0.1% Formic Acid in MethanolZorbax SB-C18 (150 mm x 4.6 mm, 5 µm)1.0510Sudan Red G, this compound, II, III, Red 7B, IV[1][6][12]
GradientA: Acetonitrile; B: MethanolRP-Amide (C16) (250 mm x 4.6 mm, 5 µm)1.0481This compound[13]
GradientA: Water; B: Methanol/Acetonitrile/Isopropanol (55:35:10)Not SpecifiedNot SpecifiedNot SpecifiedThis compound, II, III, IV, Carotenoids[7]

Experimental Protocols

Below are detailed methodologies for two representative HPLC methods for the analysis of Sudan dyes: an isocratic method and a gradient method.

Protocol 1: Isocratic HPLC Method for Rapid Screening of Sudan Dyes I-IV and Para Red

This protocol is adapted from a rapid method for the determination of Sudan dyes in red chili pepper.[5][8]

1. Scope: This method is suitable for the simultaneous separation and determination of this compound, II, III, IV, and Para Red in less than 9 minutes.

2. Materials and Reagents:

  • HPLC grade acetonitrile and methanol

  • Deionized water

  • This compound, II, III, IV, and Para Red analytical standards

  • Acetone, dichloromethane

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV-Vis or DAD detector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

4. Standard Preparation:

  • Stock Solutions (100 mg/L): Individually prepare stock solutions of each dye in a solvent mixture of acetone/dichloromethane/methanol (3:2:1, v/v/v). Store at 4°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 2.5, and 5.0 mg/L) by diluting the stock solutions with the HPLC mobile phase.

5. Sample Preparation (e.g., Red Chili Pepper):

  • Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 30 mL of acetone/dichloromethane/methanol (3:2:1, v/v/v) extraction solvent.

  • Heat the tube at 40°C for 30 minutes, vortexing for 1 minute every 5 minutes.

  • Filter the extract through a Whatman No. 598 filter paper.

  • Wash the residue with the extraction solvent until it is colorless.

  • Combine the filtrates and evaporate to dryness at 40°C under vacuum.

  • Reconstitute the residue in 10 mL of the HPLC mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter prior to HPLC injection.

6. HPLC Conditions:

  • Column: ACE C18, 250 mm x 4.6 mm i.d., 5 µm particle size

  • Mobile Phase: Acetonitrile/Methanol (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 506 nm

  • Injection Volume: 25 µL

7. Data Analysis: Quantify the Sudan dyes in the samples by comparing the peak areas with the calibration curve generated from the working standard solutions.

Protocol 2: Gradient HPLC Method for the Determination of Six Sudan Dyes in Animal Tissues and Eggs

This protocol is based on a validated method for the simultaneous determination of six Sudan dyes in complex matrices like animal tissues and eggs.[1][6][12]

1. Scope: This method is suitable for the sensitive and selective determination of Sudan Red G, this compound, Sudan II, Sudan III, Sudan Red 7B, and Sudan IV.

2. Materials and Reagents:

  • HPLC grade methanol and water

  • Formic acid

  • Acetonitrile

  • Hexane

  • Sudan dye analytical standards

  • C18 Solid-Phase Extraction (SPE) cartridges

  • 0.45 µm nylon membrane filters

3. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • SPE manifold

4. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of each Sudan dye in methanol.

  • Working Standard Solutions: Prepare mixed working standard solutions at various concentrations by diluting the stock solutions with methanol.

5. Sample Preparation (e.g., Animal Tissue):

  • Homogenize 5 g of the sample with 10 mL of acetonitrile.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction twice more with 10 mL of acetonitrile each time.

  • Combine the supernatants and evaporate to approximately 10 mL.

  • Add 10 mL of water to the extract and mix.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water/methanol (50:50, v/v).

    • Dry the cartridge by passing air through it for 2 minutes.

    • Elute the Sudan dyes with 12 mL of hexane.

  • Evaporate the eluate to dryness at 40°C.

  • Reconstitute the residue in 1 mL of methanol.

  • Filter the solution through a 0.45 µm nylon membrane filter before HPLC analysis.

6. HPLC Conditions:

  • Column: Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm

  • Mobile Phase:

    • A: Water

    • B: 0.1% (v/v) Formic Acid in Methanol

  • Gradient Program:

    • Start with 75% B

    • Linear gradient to 100% B in 15 minutes

    • Hold at 100% B for 5 minutes

    • Return to 75% B in 1 minute

    • Equilibrate for 4 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 510 nm

  • Injection Volume: 50 µL

7. Data Analysis: Identify and quantify the Sudan dyes based on their retention times and peak areas compared to the calibration standards.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of Sudan dyes, from sample reception to final data analysis.

experimental_workflow cluster_sample_prep Sample Preparation Details sample_reception Sample Reception (e.g., Chili Powder, Animal Tissue) homogenization Homogenization sample_reception->homogenization sample_prep Sample Preparation extraction Extraction (e.g., Solvent Extraction) cleanup Cleanup (e.g., SPE) extraction->cleanup hplc_analysis HPLC Analysis cleanup->hplc_analysis Inject into HPLC data_processing Data Processing & Quantification hplc_analysis->data_processing Chromatogram final_report Final Report data_processing->final_report weighing Weighing homogenization->weighing weighing->extraction

Caption: General workflow for the HPLC analysis of Sudan dyes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sudan I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sudan I extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction of this compound from various matrices. Our goal is to help you improve your recovery rates and ensure the accuracy and reliability of your results.

Summary of this compound Extraction Recovery Rates

The following table summarizes recovery rates for this compound using various extraction and analytical methods across different sample matrices. This data is intended to provide a comparative overview to aid in method selection and optimization.

Sample MatrixExtraction MethodAnalytical MethodSpiking LevelAverage Recovery Rate (%)Reference
Hot ChilliEthanol ExtractionHPLC/APCI-MS10 - 30 mg/kg85 - 100[1]
Oven Baked FoodsEthanol ExtractionHPLC/APCI-MS50 - 10 mg/kg65 - 75[1]
Hot Chilli PowderAcetonitrile ExtractionHPLC/DAD15 - 300 mg/kg98 - 105[1]
Oven Baked FoodsAcetonitrile ExtractionHPLC/DAD0.1 - 10 mg/kg73 - 78[1]
Various Food SamplesMolecularly Imprinted Solid Phase Extraction (MISPE)HPLC15 - 300 µg/g85 - 101[2]
Hot Chilli PepperMISPE (Preconcentration)HPLC0.75 - 15 µg/g84 - 101[2]
Palm OilSolid-Phase ExtractionLC-MS/MSNear LOD77 - 84[3]
Palm OilSolid-Phase ExtractionLC-DADNear LOD66 - 83[3]
Chilli SpicesSolid-Phase ExtractionLC-MS/MS1, 2, 3 µg/kg88 - 100[3]
Chilli SpicesSolid-Phase ExtractionLC-DAD8, 9, 10 mg/kg76 - 83[3]
Sunset Yellow FCFLiquid-Liquid Extraction (Water, ACN, Ethyl Acetate)HPLC-PDA0.3, 0.5 µg in 1g95.5 - 97.9[4]

Experimental Protocols

Below are detailed methodologies for common this compound extraction experiments.

Method 1: Acetonitrile Extraction for Solid Samples (e.g., Chilli Powder)

This method is a common approach for the extraction of Sudan dyes from solid food matrices.

Materials:

  • Homogenized sample (e.g., chili powder)

  • Acetonitrile (HPLC grade)

  • Centrifuge

  • Syringe filter (0.2 or 0.45 µm)

  • HPLC vials

Procedure:

  • Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.[5]

  • Add 25 mL of acetonitrile to the tube.[5]

  • Stir or vortex the mixture for 15 minutes to ensure thorough extraction.[5]

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.[6]

  • Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial.[5][7]

  • The sample is now ready for injection into the HPLC system.

Method 2: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., Palm Oil)

SPE is a widely used technique for sample cleanup and concentration, which is particularly useful for complex matrices like oils.

Materials:

  • Palm oil sample

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • SPE cartridge (e.g., C18 or Alumina)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Mobile phase for reconstitution

Procedure:

  • Dissolve a known amount of the oil sample in n-hexane.

  • Condition the SPE cartridge by passing a suitable solvent (e.g., methanol followed by water for reversed-phase cartridges).

  • Load the sample solution onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elute the this compound dye with a stronger solvent (e.g., acetonitrile or a mixture of solvents).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • The sample is now ready for HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound extraction and analysis in a question-and-answer format.

Q1: My recovery rate for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery rates can stem from several factors.[8][9] Consider the following:

  • Incomplete Extraction: The solvent may not be optimal for your sample matrix. Try a different solvent or a solvent mixture. For instance, while acetonitrile is common, ethanol has also been used effectively.[1] Increasing the extraction time or using techniques like sonication can also enhance extraction efficiency.[10]

  • Sample Matrix Effects: Complex matrices can interfere with the extraction process. A sample cleanup step, such as Solid-Phase Extraction (SPE), can help remove interfering substances.[10]

  • Analyte Loss During Cleanup: If using SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover this compound completely. You may need to test different elution solvents or increase the elution volume.[8]

  • Degradation of Analyte: Sudan dyes can be sensitive to light and temperature. Ensure samples are processed and stored under appropriate conditions to prevent degradation.[9]

Q2: I am observing significant matrix effects in my chromatograms, such as peak tailing or suppression. How can I mitigate these?

A2: Matrix effects are a common challenge in the analysis of complex samples. Here are some strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like SPE are highly recommended.[10]

  • Use a Guard Column: A guard column installed before your analytical column can help protect it from strongly retained matrix components, which can cause peak distortion.[11]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This can help to compensate for any signal suppression or enhancement caused by the matrix.[6]

  • Dilute the Sample: If the concentration of this compound is high enough, diluting the extract can reduce the concentration of interfering matrix components.

Q3: My results are not reproducible. What should I check?

A3: Lack of reproducibility can be due to inconsistencies in the experimental procedure. Carefully review the following:

  • Sample Homogeneity: Ensure that your initial sample is well-homogenized before taking a subsample for extraction.

  • Precise Measurements: Use calibrated pipettes and balances for all volume and weight measurements.

  • Consistent Extraction Times and Temperatures: Standardize the duration of extraction and the temperature at which it is performed.

  • Instrument Stability: Verify the stability of your analytical instrument (e.g., HPLC pump flow rate, detector response). Regular maintenance and calibration are crucial.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for extracting this compound?

A: The choice of solvent often depends on the sample matrix. Acetonitrile is a widely used and effective solvent for extracting Sudan dyes from a variety of food matrices due to its ability to precipitate proteins and extract nonpolar to moderately polar compounds.[5][7] Other solvents like ethanol, methanol, and hexane have also been successfully employed.[1] It is often beneficial to test a few different solvents to determine the optimal one for your specific application.

Q: Is a cleanup step always necessary after extraction?

A: For complex matrices such as spices, oils, and sauces, a cleanup step is highly recommended to remove interfering substances that can affect the accuracy and precision of the analysis.[7] Solid-Phase Extraction (SPE) is a common and effective cleanup technique.[10] For simpler matrices, a direct injection of the filtered extract may be sufficient.

Q: What are the most common analytical techniques for this compound determination?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is the most frequently used technique for the determination of Sudan dyes.[10][12] For higher sensitivity and more reliable identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly being used.[10][12]

Visual Workflows

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis start Homogenize Sample weigh Weigh Sample start->weigh add_solvent Add Extraction Solvent weigh->add_solvent extract Vortex / Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe filter Filter Extract centrifuge->filter evaporate Evaporate & Reconstitute spe->evaporate hplc HPLC Analysis filter->hplc

Caption: General experimental workflow for this compound extraction.

troubleshooting_workflow cluster_recovery Low Recovery cluster_matrix Matrix Effects cluster_reproducibility Poor Reproducibility start Problem Encountered check_solvent Optimize Extraction Solvent improve_cleanup Enhance Sample Cleanup check_homogeneity Verify Sample Homogeneity cluster_recovery cluster_recovery start->cluster_recovery cluster_matrix cluster_matrix start->cluster_matrix cluster_reproducibility cluster_reproducibility start->cluster_reproducibility check_cleanup Review Cleanup Step check_solvent->check_cleanup check_degradation Check for Analyte Degradation check_cleanup->check_degradation use_guard Use Guard Column improve_cleanup->use_guard matrix_cal Use Matrix-Matched Calibration use_guard->matrix_cal check_precision Check Measurement Precision check_homogeneity->check_precision check_instrument Verify Instrument Stability check_precision->check_instrument

Caption: Troubleshooting logic for this compound extraction issues.

References

Technical Support Center: Optimization of HPLC Gradient for Separating Sudan Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of Sudan dyes.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of Sudan dyes.

Q1: Why am I observing poor resolution between Sudan III and Sudan IV peaks?

A1: Co-elution or poor resolution between Sudan III and Sudan IV is a common challenge due to their similar chemical structures. Several factors can be optimized to improve their separation:

  • Column Chemistry: Standard C18 columns may not always provide the necessary selectivity. Consider using a polar-embedded phenyl phase column, which can enhance pi-pi interactions with the aromatic rings of the Sudan dyes, leading to better separation of isomers.[1]

  • Mobile Phase Composition: The choice of organic modifier is critical. While acetonitrile is common, incorporating methanol can alter the selectivity. A tertiary mobile phase, such as water/acetonitrile/methanol, has been shown to effectively resolve Sudan IV and Sudan Red B (an isomer of Sudan IV).[1]

  • Gradient Slope: A shallower gradient around the elution time of these two peaks can increase their separation. If you are running a linear gradient, consider introducing a segment with a reduced rate of organic solvent increase.

  • Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks, although this may increase analysis time and backpressure.[2]

Q2: My chromatogram shows significant peak tailing for all Sudan dye peaks. What could be the cause and how can I fix it?

A2: Peak tailing, where the peak is not symmetrical and has a trailing edge, can be caused by several factors, especially when analyzing basic compounds like some azo dyes on silica-based columns.

  • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with the analytes, causing tailing.

    • Solution: Use a high-purity, end-capped C18 column or a column with a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample or reducing the injection volume.[4][5]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column.[6] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[4][7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.[4]

Q3: I am experiencing a drifting baseline during my gradient elution. What are the common causes and solutions?

A3: Baseline drift is a frequent issue in gradient HPLC and can compromise the accurate integration of peaks.

  • Mismatched UV Absorbance of Mobile Phase Solvents: If the organic solvent (Solvent B) has a different UV absorbance than the aqueous solvent (Solvent A) at the detection wavelength, the baseline will drift as the mobile phase composition changes.

    • Solution: Use HPLC-grade solvents to minimize impurities.[8] Choose a detection wavelength where both solvents have low and similar absorbance. If using a UV-absorbing additive like trifluoroacetic acid (TFA), ensure it is present in both mobile phase reservoirs at the same concentration.[9][10]

  • Column Bleed: The stationary phase can slowly degrade and "bleed" from the column, especially at high temperatures or extreme pH, causing a rising baseline.

    • Solution: Operate within the recommended pH and temperature ranges for your column.

  • Inadequate System Equilibration: Insufficient equilibration time between gradient runs can lead to a non-stable baseline at the start of the next run.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require flushing with 10-20 column volumes.[8]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and cause baseline drift, particularly with refractive index detectors, but also with UV detectors to a lesser extent.

    • Solution: Use a column oven to maintain a stable column temperature and ensure the mobile phase has reached thermal equilibrium before entering the detector.[11]

Q4: My retention times are not consistent between injections. What should I investigate?

A4: Inconsistent retention times can make peak identification and quantification unreliable. The source of this variability can often be traced to the HPLC system or the mobile phase preparation.

  • Mobile Phase Composition: Small errors in preparing the mobile phase can lead to significant shifts in retention time. A 1% change in the organic solvent concentration can alter retention times by 5-15%.[12]

    • Solution: Prepare mobile phases accurately by weight rather than volume. Ensure thorough mixing. If using an online mixer, check for proper functioning.[13]

  • Pump Performance and Flow Rate: Leaks in the pump or injector, or malfunctioning check valves, can cause fluctuations in the flow rate, leading to unstable retention times.

    • Solution: Regularly inspect the system for leaks. If the pressure is fluctuating, sonicate the check valves or replace them.

  • Column Equilibration: As with baseline drift, insufficient equilibration between gradient runs will result in shifting retention times.[14]

    • Solution: Increase the equilibration time to ensure the column chemistry is stable before the next injection.

  • Column Temperature: Variations in column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention.[14]

    • Solution: Use a thermostatically controlled column compartment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a gradient HPLC method for Sudan dyes?

A1: A good starting point for method development is to run a "scouting gradient." This typically involves a broad linear gradient, for example, from 5% to 95% or 100% organic solvent (e.g., acetonitrile) over 20-30 minutes.[15] This initial run will help you determine the approximate elution time of the Sudan dyes and whether an isocratic or gradient method is more suitable. Based on the results, you can then narrow the gradient range and adjust the slope to optimize the separation.[16]

Q2: What type of column is best for separating Sudan dyes?

A2: The most commonly used columns for Sudan dye analysis are reversed-phase C18 columns. However, for challenging separations, such as resolving Sudan IV from its isomers, a polar-embedded phenyl column may offer better selectivity.[1] The choice of column will also depend on the specific matrix of your sample.

Q3: How does the pH of the mobile phase affect the separation of Sudan dyes?

A3: While the pH of the mobile phase may not drastically alter the retention times of the neutral Sudan dyes themselves, it plays a crucial role in controlling the ionization state of residual silanol groups on the column's stationary phase.[17] Operating at a slightly acidic pH (e.g., by adding 0.1% formic acid) can suppress silanol ionization, which helps to reduce peak tailing and improve peak shape for all analytes.[3]

Q4: What are the typical mobile phases used for Sudan dye separation?

A4: Common mobile phases for the reversed-phase HPLC separation of Sudan dyes include mixtures of water with acetonitrile and/or methanol.[18][19] Formic acid (0.1%) is often added to the aqueous phase to improve peak shape.[20] A gradient elution typically starts with a higher percentage of the aqueous phase and increases the percentage of the organic phase over the course of the run.

Q5: How can I minimize matrix effects when analyzing Sudan dyes in complex samples like chili powder or sauces?

A5: Matrix effects can significantly impact the accuracy and precision of your analysis. Effective sample preparation is key to minimizing these interferences.

  • Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up sample extracts before HPLC analysis. A C18 SPE cartridge can be used to retain the Sudan dyes while allowing more polar interfering compounds to be washed away.[21]

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also effective for extracting and cleaning up Sudan dye samples from complex food matrices.

  • Matrix-Matched Calibration: To compensate for any remaining matrix effects, it is advisable to prepare your calibration standards in a blank matrix extract that is known to be free of Sudan dyes.[22]

Data Presentation

Table 1: Comparison of Isocratic HPLC Methods for Sudan Dye Separation

ParameterMethod 1[18][19]Method 2[1]
Column Ultra Aqueous C18 (150 x 4.6 mm)Synergi Polar-RP (150 x 4.6 mm)
Mobile Phase Methanol/WaterWater/Acetonitrile/Methanol (15:20:65)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Not Specified30°C
Detection UV-Vis @ 488 nm & 520 nmUV-Vis @ 480 nm
Analytes Sudan I, II, III, IVThis compound, II, III, IV, Red B
Run Time ~20 min~15 min

Table 2: Example of a Gradient HPLC Method for Sudan Dye Separation

ParameterMethod Details
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30°C
Detection DAD or UV-Vis (e.g., 510 nm)
Gradient Program Example: 75% B to 100% B in 15 min, hold for 5 min
Analytes This compound, II, III, IV, and others

Experimental Protocols

Protocol 1: Isocratic HPLC Separation of this compound-IV

This protocol is based on a simple and efficient method for the separation of four common Sudan dyes.[18][19]

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of this compound and II in HPLC-grade methanol, and Sudan III and IV in ethyl acetate.

    • Prepare a working standard mixture containing all four dyes at a concentration of 20 µg/mL each by diluting the stock solutions in methanol.

  • HPLC Conditions:

    • Column: Ultra Aqueous C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of methanol and water (e.g., determined through method development, often in the range of 80-95% methanol).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV-Vis detector set at two wavelengths: 488 nm for this compound and II, and 520 nm for Sudan III and IV.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standard mixture and record the chromatogram.

    • The expected elution order is typically this compound, Sudan II, Sudan III, and Sudan IV.

Protocol 2: Sample Preparation for Sudan Dyes in Chili Powder

This protocol provides a general procedure for the extraction and cleanup of Sudan dyes from a complex food matrix.

  • Extraction:

    • Weigh 1-5 g of the homogenized chili powder sample into a centrifuge tube.

    • Add 20-25 mL of acetonitrile.

    • Vortex or shake vigorously for 10-15 minutes, followed by sonication for 30 minutes.

    • Centrifuge the mixture at high speed (e.g., 4000 rpm) for 10 minutes.

    • Carefully collect the supernatant (the acetonitrile extract).

  • Cleanup (using SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by water through it.

    • Load the acetonitrile extract onto the SPE cartridge.

    • Wash the cartridge with a water/acetonitrile mixture to remove polar interferences.

    • Elute the Sudan dyes from the cartridge with a small volume of a suitable organic solvent (e.g., pure acetonitrile or a mixture of acetonitrile and another solvent).

  • Final Preparation:

    • The eluted fraction can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_baseline Baseline & Retention Issues cluster_solutions_resolution Solutions for Resolution cluster_solutions_tailing Solutions for Tailing cluster_solutions_drift Solutions for Drift cluster_solutions_rt Solutions for RT Shifts start Problem Observed in Chromatogram poor_resolution Poor Resolution (e.g., Sudan III & IV) start->poor_resolution e.g., Co-elution peak_tailing Peak Tailing start->peak_tailing e.g., Asymmetric Peaks baseline_drift Baseline Drift start->baseline_drift rt_shift Inconsistent Retention Times start->rt_shift change_column Change Column (e.g., Phenyl Phase) poor_resolution->change_column optimize_mobile_phase Optimize Mobile Phase (e.g., add Methanol) poor_resolution->optimize_mobile_phase adjust_gradient Adjust Gradient (Shallower Slope) poor_resolution->adjust_gradient use_bds_column Use Base-Deactivated Column peak_tailing->use_bds_column adjust_ph Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) peak_tailing->adjust_ph reduce_load Reduce Sample Load/ Injection Volume peak_tailing->reduce_load use_guard_column Use Guard Column peak_tailing->use_guard_column match_uv Match Solvent UV Absorbance baseline_drift->match_uv equilibrate Ensure Proper Equilibration baseline_drift->equilibrate control_temp Control Temperature (Column Oven) baseline_drift->control_temp rt_shift->equilibrate prepare_mp_accurately Prepare Mobile Phase Accurately rt_shift->prepare_mp_accurately check_pump Check Pump & System for Leaks rt_shift->check_pump

Caption: A logical workflow for troubleshooting common HPLC issues.

Gradient_Optimization_Workflow start Start Method Development scouting_run Perform Scouting Gradient (e.g., 5-95% B in 20 min) start->scouting_run evaluate_scouting Evaluate Scouting Run: - Elution Times - Peak Distribution scouting_run->evaluate_scouting isocratic_path Isocratic Method is Sufficient evaluate_scouting->isocratic_path All peaks elute within a narrow time window gradient_path Gradient Method is Required evaluate_scouting->gradient_path Peaks elute over a wide time range validate Validate Method: - Linearity - Precision - Accuracy isocratic_path->validate optimize_gradient Optimize Gradient: 1. Set Initial %B 2. Set Final %B 3. Adjust Gradient Time (Slope) gradient_path->optimize_gradient fine_tune Fine-Tune Separation: - Adjust Temperature - Modify Mobile Phase - Change Column Selectivity optimize_gradient->fine_tune fine_tune->validate

References

Technical Support Center: Enhancing Sudan I Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of Sudan I detection in various food matrices.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound.

Question: Why am I observing a high baseline or unexpected peaks in my chromatogram? Answer: These issues often stem from sample matrix interference or system contamination.

  • Matrix Interference: Complex food matrices like spices and sauces contain numerous compounds that can co-elute with this compound, causing a high baseline or interfering peaks.[1]

  • Troubleshooting Steps:

    • Optimize Wavelength: In HPLC-Diode Array Detection (DAD) analysis, selecting a more specific wavelength can minimize interference. For instance, if interference is observed for this compound at 478 nm in curry powder, detecting it at 496 nm might resolve the issue.[1][2]

    • Improve Sample Cleanup: Employing a robust sample cleanup technique like Solid Phase Extraction (SPE) is crucial. Various SPE cartridges (e.g., C18, silica gel) can be used to remove interfering substances before chromatographic analysis.[3][4] Molecularly Imprinted Polymers (MIPs) can also be used as a highly selective SPE sorbent for Sudan dyes.[5][6]

    • Use a Confirmatory Method: Techniques with higher selectivity, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (MS/MS), can distinguish this compound from co-eluting matrix components based on its specific mass-to-charge ratio.[3][7]

Question: My recovery of this compound is consistently low. What are the possible causes and solutions? Answer: Low recovery can be attributed to several factors during the sample preparation and extraction phase.

  • Inefficient Extraction: The choice of extraction solvent is critical. Acetonitrile is widely and effectively used for extracting Sudan dyes from various foodstuffs, including chili powder and curry paste.[2][8] For fatty samples, solvents like ethyl acetate or hexane may be employed.[7][9] Using techniques like ultrasonic-assisted extraction can improve efficiency.[5][7]

  • Matrix Effects in MS-based Methods: In LC-MS/MS analysis, co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification and apparent low recovery. A freeze-out step following acetonitrile extraction can help minimize matrix effects.[10]

  • Analyte Loss During Cleanup: Fat and oil in samples are a major challenge. A novel cleanup method involves the transesterification of fats into fatty acid methyl esters (FAMEs), which can then be washed away from an SPE column with n-hexane, leaving the Sudan dyes behind for subsequent elution.[4]

Question: How can I achieve the lowest possible Limit of Detection (LOD) for this compound? Answer: Achieving a lower LOD requires optimizing the entire analytical workflow, from sample preparation to the final detection technique.

  • Pre-concentration: A pre-concentration step is often necessary to attain desired detection limits, especially when this compound is present at very low mg/kg levels.[3] This can be achieved through SPE or by evaporating the extraction solvent and reconstituting the residue in a smaller volume.[7]

  • Sensitive Instrumentation:

    • LC-MS/MS: This is one of the most sensitive methods, offering excellent selectivity and achieving LODs in the sub-µg/kg range.[10][11]

    • UPLC-MS/MS: Ultra-Performance Liquid Chromatography (UPLC) provides better resolution and speed, and when coupled with MS/MS, it can yield LODs as low as 0.1 to 1.7 µg/Kg.[12]

    • Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can detect this compound at very low concentrations, with reported LODs in the range of 10⁻⁶ M.[13][14]

    • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific indirect competitive ELISA has been developed for this compound, achieving LODs between 0.02 and 0.1 ng/mL.[5]

Question: Can I detect this compound without complex chromatographic separation? Answer: Yes, several methods can detect this compound with minimal or alternative separation techniques.

  • ELISA: As a high-throughput screening method, ELISA uses specific antibodies to detect this compound, making it suitable for analyzing a large number of samples with simple sample preparation.[5]

  • Thin-Layer Chromatography with Mass Spectrometry (TLC/CMS): This method allows for direct analysis from a TLC plate after separation, eliminating the need for further sample preparation. The mass spectrometer provides molecular weight information to confirm the identity of the spots.[15]

  • SERS: This technique can provide a unique spectral fingerprint for this compound, often requiring minimal sample preparation. It has been successfully used for analysis in chili flakes and standard solutions.[14][16]

Section 2: Comparative Performance of this compound Detection Methods

The following tables summarize quantitative data from various studies to facilitate the comparison of different analytical techniques.

Table 1: Performance of HPLC-based Methods for this compound Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-PDASauces0.2 - 0.5 mg/kg0.4 - 1 mg/kg51 - 86[2]
HPLC-PDASpices1.5 - 2 mg/kg3 - 4 mg/kg89 - 100[2]
HPLC/APCI-MSChili Powder3 mg/kg9 mg/kg85 - 100[17]
HPLC/APCI-MSOven-baked Foods60 µg/kg180 µg/kg65 - 75[17]
HPLC-ECDStandard Solution0.001 ppm (1 µg/kg)0.005 ppm (5 µg/kg)N/A[18]
UPLC-MS/MSTomato Sauce0.1 - 1.7 µg/kgN/A84.4 - 99.6[10][12]
UHPSFC-PDAChili Products0.20 - 0.25 mg/kg0.50 µg/mL96.58 - 104.50[9]

Table 2: Performance of Other Advanced Methods for this compound Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
ELISAFood Samples0.02 - 0.1 ng/mLN/A92.5 - 114[5]
SERSStandard Solution6.27 x 10⁻⁶ MN/AN/A[13]
SERSChili Flakes1 mg/kgN/AN/A[14]
TLC/CMSChili Powder0.5 ng on plateN/AN/A[15]

Section 3: Detailed Experimental Protocols

These protocols are generalized methodologies based on published literature for the analysis of this compound.

Protocol 1: Acetonitrile Extraction for Solid Samples (e.g., Chili, Curry Powder)
  • Objective: To extract this compound from solid food matrices.

  • Methodology:

    • Weigh 1 to 2.5 g of the homogenized sample into a centrifuge tube.[7][15]

    • If creating a spiked sample for recovery analysis, add a known amount of this compound standard solution at this stage.[7]

    • Add 5 to 25 mL of acetonitrile to the tube.[8][15]

    • Vortex or shake vigorously for 10-15 minutes. For enhanced extraction, place the tube in an ultrasonic bath for 10-20 minutes.[5][7]

    • Centrifuge the mixture at high speed (e.g., 4,500-12,000 rpm) for 5-10 minutes to pellet the solid material.[5][12]

    • Carefully collect the supernatant (the clear acetonitrile layer).

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter (PTFE or similar) to remove any remaining particulates.[7][8]

    • The filtered extract is now ready for analysis by HPLC or LC-MS. For higher sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen at 40 °C and reconstituted in a smaller volume of the mobile phase.[7]

Protocol 2: Competitive Indirect ELISA for this compound
  • Objective: To quantify this compound using an antibody-based assay.

  • Methodology (based on the principles described in the literature[5]):

    • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-propionic acid-OA) and incubate. After incubation, wash the plate to remove any unbound conjugate.

    • Competitive Reaction: Add the prepared sample extracts or this compound standard solutions to the wells, followed immediately by the addition of a specific anti-Sudan I polyclonal antiserum. Incubate for 1 hour at room temperature.[5] During this step, the free this compound in the sample competes with the coated this compound conjugate for binding to the limited amount of antibody.

    • Secondary Antibody: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., Goat Anti-Rabbit IgG-Peroxidase, GaRIgG-POD) and incubate for 1 hour.[5] This secondary antibody will bind to the primary antibodies that are attached to the plate.

    • Substrate Addition: Wash the plate again. Add the enzyme's substrate solution (e.g., TMB). The enzyme will convert the substrate into a colored product.

    • Stopping and Reading: Stop the reaction by adding an acid (e.g., 5% sulfuric acid).[5] Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated, and the concentration in the samples is determined by interpolation.

Section 4: Visualized Workflows and Concepts

The following diagrams illustrate key experimental workflows and logical processes for this compound analysis.

G cluster_prep Sample Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Instrumental Analysis Sample 1. Homogenized Food Sample Spike 2. Spiking (for QC/Recovery) Sample->Spike Extraction 3. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Spike->Extraction Centrifuge 4. Centrifugation Extraction->Centrifuge Filter 5. Syringe Filtration (0.22 µm) Centrifuge->Filter Concentrate 6. Evaporation & Reconstitution Filter->Concentrate Optional step for higher sensitivity Analysis 7. HPLC / UPLC-MS/MS Analysis Filter->Analysis Concentrate->Analysis Data 8. Data Acquisition & Quantification Analysis->Data

Caption: General workflow for the extraction and analysis of this compound from food samples.

G cluster_causes Potential Causes cluster_solutions Suggested Solutions Problem Problem: Low or No Recovery of this compound Cause1 Inefficient Extraction? Problem->Cause1 Cause2 Analyte Loss During Cleanup? Problem->Cause2 Cause3 Matrix Signal Suppression (MS)? Problem->Cause3 Sol1 Change/Optimize Solvent Use Sonication Cause1->Sol1 Yes Sol2 Validate Cleanup Step (e.g., SPE Recovery) Cause2->Sol2 Yes Sol3 Use Matrix-Matched Calibrants Improve Cleanup (e.g., Freeze-out) Cause3->Sol3 Yes

Caption: Troubleshooting guide for low recovery of this compound during analysis.

G cluster_principle Competitive ELISA Principle cluster_low Low this compound in Sample cluster_high High this compound in Sample Well Microplate Well (Coated with this compound Antigen) Antibody Anti-Sudan I Antibody Result1 Antibody binds to coated antigen Antibody->Result1 Few competitors Result2 Antibody binds to free this compound Antibody->Result2 Many competitors Sudan_Sample This compound (from Sample) Sudan_Sample->Result2 Signal1 STRONG COLOR SIGNAL Result1->Signal1 Signal2 WEAK COLOR SIGNAL Result2->Signal2

Caption: Principle of indirect competitive ELISA for this compound detection.

References

Technical Support Center: Minimizing Photodegradation of Sudan I During Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the photodegradation of Sudan I during your analytical experiments. This compound is a light-sensitive azo dye, and taking precautions to prevent its degradation is crucial for accurate and reproducible results.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound that may be related to photodegradation.

1.1 Low Analyte Response or Complete Signal Loss

Potential Cause Troubleshooting Steps
Photodegradation of stock solutions or standards Store all stock solutions and working standards in amber glass vials to protect them from light.[1] Prepare fresh working standards daily. Store stock solutions at 4°C in foil-wrapped containers to prevent both photodegradation and reductive cleavage.
Degradation during sample preparation Perform all sample preparation steps under subdued light conditions. Use amber-colored volumetric flasks and centrifuge tubes. If amber labware is unavailable, wrap standard glassware in aluminum foil.
Degradation in the autosampler Use amber autosampler vials.[1] If the autosampler does not have a cooled and dark sample compartment, minimize the time samples spend in the autosampler before injection. Some methods recommend keeping samples in the autosampler in complete darkness for at least one hour prior to analysis.
Degradation during HPLC analysis Minimize the exposure of the sample to the detector's light source. If using a photodiode array (PDA) detector, consider using a narrower wavelength range for detection to reduce overall light exposure.

1.2 Inconsistent Results and Poor Reproducibility

Potential Cause Troubleshooting Steps
Variable light exposure between samples Standardize the sample handling workflow to ensure that all samples and standards are exposed to similar light conditions for the same duration. Avoid exposing samples to direct sunlight or strong laboratory lighting.
Inadequate mixing of stored solutions Before taking an aliquot, allow refrigerated or frozen solutions to come to room temperature and vortex gently to ensure homogeneity.
Solvent effects on stability While this compound is soluble in various organic solvents, its stability may differ. Acetonitrile and methanol are commonly used. For stock solutions, methanol with 10% tetrahydrofuran (THF) can be used to ensure dissolution. If inconsistencies persist, consider performing a small stability study in your chosen solvent under your laboratory's light and temperature conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: this compound is prone to photodegradation when exposed to light, a process that involves the breakdown of the dye through interactions with singlet oxygen and free radicals. This can lead to a loss of color and a decrease in the analytical signal.

Q2: How should I store my this compound stock solutions and samples?

A2: To ensure the stability of your this compound solutions, follow these storage guidelines:

  • Stock Solutions: Prepare stock solutions in a solvent like methanol or acetonitrile. Store them in amber glass vials, tightly sealed, and refrigerated at 4°C. For long-term storage, some studies have shown that deuterated this compound is stable for up to 12 months at 20°C when protected from light.

  • Working Standards: Prepare fresh working standards daily from your stock solution. Store them in amber vials and keep them protected from light until analysis.

  • Extracted Samples: After extraction, store the sample extracts in amber vials and keep them in a cool, dark place, such as a refrigerator, until you are ready for HPLC analysis.

Q3: What type of vials should I use for my analysis?

A3: Always use amber glass vials for storing and analyzing this compound.[1] Clear vials do not offer protection from UV and visible light and can lead to rapid degradation of the analyte. If amber vials are not available, you can wrap clear vials tightly in aluminum foil as a temporary measure.

Q4: Are there specific recommendations for the HPLC mobile phase to enhance this compound stability?

A4: While the primary focus should be on light protection, the mobile phase composition can influence analyte stability.

  • Commonly used mobile phases for this compound analysis are mixtures of acetonitrile and water or methanol and water.

  • Ensure your mobile phase is properly degassed to prevent bubble formation, which can affect the baseline and reproducibility.

  • The pH of the mobile phase can also play a role in the stability of azo dyes. Most methods for this compound use neutral or slightly acidic mobile phases.

Q5: How can I minimize photodegradation in the autosampler?

A5: The autosampler can be a significant source of light exposure.

  • Use amber autosampler vials.[1]

  • If your autosampler has a temperature control feature, keeping the sample tray cooled (e.g., at 4°C) can help slow down potential degradation.

  • Organize your injection sequence to minimize the time that light-sensitive samples are queued in the autosampler.

Q6: What are the best extraction solvents to use for this compound from food matrices?

A6: The choice of extraction solvent depends on the food matrix. However, some commonly used and effective solvents for extracting this compound include:

  • Acetonitrile

  • Ethyl acetate

  • A mixture of ethyl acetate and methanol

The key is to use a solvent that efficiently extracts this compound while being compatible with the subsequent analytical method. Regardless of the solvent, it is crucial to protect the extract from light throughout the extraction process.

Section 3: Experimental Protocols and Data

While specific quantitative data on the photodegradation rate of this compound under varying light conditions and in different solvents is not extensively available in the literature, the following protocols are based on validated methods and best practices for handling light-sensitive analytes.

3.1 Sample Preparation Workflow for Chili Powder

This workflow is a generalized procedure based on common practices in published methods.

cluster_sample_prep Sample Preparation (Subdued Light) cluster_analysis HPLC Analysis weigh Weigh Sample (in amber tube) add_solvent Add Acetonitrile weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant (into amber vial) centrifuge->filter inject Inject into HPLC (from amber vial) filter->inject

Caption: Workflow for this compound extraction from chili powder.

3.2 Logical Relationship for Minimizing Photodegradation

This diagram illustrates the key relationships between preventative measures and the goal of minimizing photodegradation.

cluster_goal Goal cluster_measures Preventative Measures cluster_actions Actions minimize_degradation Minimize Photodegradation light_protection Light Protection light_protection->minimize_degradation temp_control Temperature Control temp_control->minimize_degradation time_management Time Management time_management->minimize_degradation amber_vials Use Amber Vials amber_vials->light_protection subdued_light Work in Subdued Light subdued_light->light_protection foil_wrap Wrap in Foil foil_wrap->light_protection refrigerate Refrigerate Samples/ Standards refrigerate->temp_control cool_autosampler Cool Autosampler cool_autosampler->temp_control fresh_standards Prepare Fresh Standards fresh_standards->time_management minimize_exposure Minimize Exposure Time minimize_exposure->time_management

Caption: Key factors for minimizing this compound photodegradation.

By implementing these best practices, you can significantly reduce the risk of this compound photodegradation, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimal Solvent Selection for Sudan I Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the most effective solvents for the extraction of Sudan I from various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for extracting this compound?

A1: this compound is a lipophilic dye, meaning it dissolves well in nonpolar organic solvents. Commonly used and effective solvents include acetonitrile, ethyl acetate, isopropanol, and tetrahydrofuran (THF).[1] Newer methods also employ greener alternatives like supramolecular solvents (e.g., a mixture of 1-decanol and THF) and deep eutectic solvents.[2][3][4]

Q2: My sample matrix is complex (e.g., spices). How does this affect solvent selection?

A2: Complex matrices like spices can contain compounds that interfere with the extraction and analysis of this compound, such as other dyes or naturally occurring pigments like carotenoids.[5] In such cases, a multi-step extraction or a cleanup step like solid-phase extraction (SPE) is often necessary.[1][5] The choice of solvent should aim to maximize this compound recovery while minimizing the co-extraction of interfering substances. For fatty food samples, solvents that can effectively partition the dye from the lipid matrix are crucial.[6]

Q3: Are there more environmentally friendly solvent options for this compound extraction?

A3: Yes, significant research has focused on developing "greener" extraction methods. These include the use of:

  • Supramolecular solvents: These are nano-structured solvents that are environmentally friendly.[2]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point lower than the individual components.[4]

  • Ionic Liquids: Such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]), have been used for microextraction.[7]

  • Switchable-Hydrophilicity Solvents: Like octylamine, which can change its properties for easier separation.[8]

Q4: How can I improve the efficiency of my extraction?

A4: Besides choosing the optimal solvent, several techniques can enhance extraction efficiency:

  • Ultrasonication: Using an ultrasonic bath can improve solvent penetration into the sample matrix and accelerate the dissolution of this compound.[2][3][4]

  • Vortexing: Vigorous mixing ensures thorough contact between the sample and the solvent.[8]

  • pH Adjustment: The pH of the sample solution can influence the extraction efficiency, especially in liquid-liquid microextraction methods.[2][3]

  • Solid-Phase Extraction (SPE): This technique can be used for sample cleanup and pre-concentration of the analyte after initial solvent extraction.[1][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of this compound Inappropriate solvent selection: The solvent may not be optimal for the sample matrix.Consult the Solvent Efficiency Comparison table below and select a solvent with a higher reported recovery for your sample type.
Incomplete extraction: Insufficient extraction time, temperature, or agitation.Increase extraction time, consider gentle heating (if the analyte is stable), or use ultrasonication or vortexing to improve extraction.[2][4]
Matrix effects: The analyte may be strongly bound to the sample matrix.Consider a more rigorous extraction method, such as pressurized liquid extraction or microwave-assisted extraction. A change in pH might also be beneficial.
Presence of Interfering Peaks in Chromatogram Co-extraction of matrix components: The solvent is extracting other compounds from the matrix that have similar analytical signals.Employ a sample cleanup step after the initial extraction, such as Solid-Phase Extraction (SPE).[1][5] Molecularly Imprinted Polymers (MIPs) can offer high selectivity.[9][10]
Contamination: Contamination from glassware, reagents, or the analytical instrument.Analyze a method blank to identify the source of contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Inconsistent Results Variability in sample preparation: Inconsistent sample homogenization, weighing, or solvent volumes.Standardize the entire sample preparation protocol. Ensure samples are homogenous before extraction.
Phase separation issues (in LLE): Incomplete separation of aqueous and organic layers.Centrifuge the sample at a higher speed or for a longer duration to ensure clear phase separation.[2][8] The addition of salt to the aqueous phase can sometimes improve separation.
False Positives Presence of naturally occurring pigments: Carotenoids in spices can have similar absorption spectra to Sudan dyes.[5]Use a confirmatory analytical method with higher selectivity, such as HPLC-MS/MS, to verify the presence of this compound.

Data Presentation: Solvent Efficiency Comparison for this compound Extraction

Extraction Method Solvent System Sample Matrix Recovery (%) Reference
Solid-Phase Extraction (SPE)Isopropanol (initial extraction)Chili Powder>90%[1]
Ultrasound-Assisted Solid-Liquid MicroextractionDeep Eutectic Solvent (Thymol:Coumarin)Spices85.55 - 99.29[4]
Switchable-Hydrophilicity Solvent Liquid-Liquid MicroextractionOctylamineSpices>86%[8]
Supramolecular Liquid Phase Microextraction1-decanol and Tetrahydrofuran (THF)Water and Chili95.8 - 102.3[2][3]
Liquid-Liquid ExtractionEthyl AcetateChili PowderNot specified, but effective
Liquid-Liquid ExtractionAcetonitrile and Ethyl AcetateSunset Yellow FCF94%[11][12]
Solid-Phase Extraction with Molecularly Imprinted Polymersn-hexane (initial extraction)Chili Sauce87.5 - 103.4[9]
Ionic Liquid-Based Microextraction[BMIM][PF6]SpicesNot specified, but effective

Experimental Protocols

Protocol 1: Ultrasound-Assisted Supramolecular Liquid Phase Microextraction

This protocol is adapted from a method for the extraction of this compound from environmental and food samples.[2][3]

1. Sample Preparation:

  • For liquid samples (e.g., water), take a 15 mL aliquot.
  • For solid samples (e.g., chili powder), weigh a specific amount, add ethanol, and stir to dissolve the dye. Take a suitable aliquot of the ethanol extract and dilute with water to 15 mL.
  • Adjust the pH of the 15 mL sample solution to 4.0 using a phosphate buffer.

2. Extraction:

  • To the pH-adjusted sample in a 50 mL conical centrifuge tube, add 100 µL of 1-decanol and 200 µL of tetrahydrofuran (THF).
  • Place the tube in an ultrasonic water bath for 4 minutes to form nano-micelles. The solution will become cloudy.

3. Phase Separation:

  • Centrifuge the cloudy solution for 2 minutes to separate the supramolecular solvent phase containing the extracted this compound.
  • The supramolecular solvent phase will be in the upper layer.

4. Analysis:

  • Carefully collect the upper phase with a syringe for subsequent analysis, typically by UV-Vis spectrophotometry or HPLC.

Protocol 2: Solid-Phase Extraction (SPE) for Chili Powder

This protocol is based on a method for isolating Sudan dyes from chili powder.[1]

1. Initial Solvent Extraction:

  • Weigh 500 mg of chili powder into a suitable container.
  • Add 2 mL of isopropanol and extract the dye.
  • Filter the extract using a syringe filter.

2. Sample Loading:

  • Take 10 µL of the isopropanol extract and add it to 990 µL of 30% isopropanol in water.
  • Load this solution onto an SPE cartridge (e.g., strata™-X).

3. Washing:

  • Wash the cartridge with 1 mL of water.
  • Wash the cartridge with 1 mL of a 50:50 methanol/water solution.

4. Elution:

  • Elute the this compound from the cartridge with 1 mL of a dichloromethane/isopropanol/formic acid mixture (78:20:2 by volume).

5. Analysis:

  • Dilute a portion of the eluate with methanol for analysis by HPLC.

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Method Selection cluster_analysis Analysis cluster_troubleshooting Troubleshooting Sample Sample Matrix (e.g., Spices, Water) Homogenization Homogenization/ Dissolution Sample->Homogenization pH_Adjustment pH Adjustment (if applicable) Homogenization->pH_Adjustment SPE Solid-Phase Extraction Homogenization->SPE Initial Extraction LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) pH_Adjustment->LLE Add Solvent UAE Ultrasound-Assisted Extraction pH_Adjustment->UAE Add Solvent Green_Methods Green Solvents (DES, SUPRAS, ILs) pH_Adjustment->Green_Methods Add Solvent Cleanup Cleanup/ Pre-concentration LLE->Cleanup SPE->Cleanup UAE->Cleanup Green_Methods->Cleanup Analysis Instrumental Analysis (HPLC, Spectrophotometry) Cleanup->Analysis Low_Recovery Low Recovery Analysis->Low_Recovery Interference Interference Analysis->Interference Low_Recovery->LLE Re-evaluate Solvent Interference->SPE Improve Cleanup

Caption: Workflow for this compound Extraction and Analysis.

References

Troubleshooting peak tailing in Sudan I chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Peak Tailing in Sudan I Analysis

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your results. This guide provides a structured approach to troubleshooting and resolving peak tailing issues specifically encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is identified by a tailing factor or asymmetry factor greater than 1. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased precision in quantification.[1][3][4]

Q2: Why am I seeing peak tailing specifically for this compound?

A2: While this compound is not a strongly basic compound, it is a polar molecule containing an azo group and a hydroxyl group. These functional groups can engage in secondary interactions with active sites on the stationary phase, particularly residual silanol groups on silica-based C18 columns.[5][6] These interactions are a primary cause of peak tailing.[3][6] Other potential causes include issues with the mobile phase, column condition, or the instrument setup.[3][7]

Q3: Can the sample solvent affect the peak shape of this compound?

A3: Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.[5][8] It is always best to dissolve the sample in the mobile phase or a solvent with a weaker elution strength.[8]

Q4: How does mobile phase pH influence peak tailing for this compound?

A4: The mobile phase pH can affect the ionization state of both the analyte and the stationary phase. For silica-based columns, acidic silanol groups on the surface can interact with polar analytes.[6] By adjusting the pH of the mobile phase, these secondary interactions can be minimized. For a weakly acidic compound like this compound, working at a lower pH (e.g., around 3.0) can help to suppress the ionization of residual silanol groups, thereby reducing peak tailing.[6]

Q5: Could my guard column be the cause of peak tailing?

A5: Yes, a contaminated or worn-out guard column can be a significant source of peak tailing.[7][9] The guard column is designed to protect the analytical column from strongly retained impurities in the sample.[7] If it becomes saturated or fouled, it can lead to peak distortion for all analytes. Replacing the guard column is a simple and effective troubleshooting step.[9]

In-depth Troubleshooting Guides

Problem: Tailing of the this compound Peak

Below are detailed troubleshooting steps to identify and resolve the cause of peak tailing in your this compound analysis.

1. Initial Assessment & Diagnosis

  • Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?

    • All peaks tail: This typically points to a problem with the column, system hardware, or a universal chemical issue.[10]

    • Only the this compound peak (or a few peaks) tails: This suggests a specific chemical interaction between this compound and the stationary phase.[10]

2. Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed all_peaks_tail Do all peaks tail? start->all_peaks_tail check_guard_column Check/Replace Guard Column all_peaks_tail->check_guard_column Yes check_sample Check Sample Concentration & Solvent all_peaks_tail->check_sample No problem_resolved1 End check_guard_column->problem_resolved1 Problem Resolved check_column Inspect/Replace Analytical Column (check for voids, contamination) check_guard_column->check_column No Improvement problem_resolved2 End check_column->problem_resolved2 Problem Resolved check_system Check System for Dead Volume (fittings, tubing) check_column->check_system No Improvement problem_resolved3 End check_system->problem_resolved3 Problem Resolved dilute_sample Dilute Sample (check for overload) check_sample->dilute_sample High Concentration? change_solvent Dissolve Sample in Mobile Phase check_sample->change_solvent Solvent Stronger than Mobile Phase? problem_resolved4 End dilute_sample->problem_resolved4 Problem Resolved optimize_mobile_phase Optimize Mobile Phase dilute_sample->optimize_mobile_phase No Improvement problem_resolved5 End change_solvent->problem_resolved5 Problem Resolved change_solvent->optimize_mobile_phase No Improvement adjust_ph Lower pH to suppress silanol interactions optimize_mobile_phase->adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) problem_resolved6 End adjust_ph->problem_resolved6 Problem Resolved consider_column_chem Consider Column Chemistry adjust_ph->consider_column_chem No Improvement end_capped_column Reduces secondary interactions consider_column_chem->end_capped_column Use End-Capped Column problem_resolved7 End end_capped_column->problem_resolved7 Problem Resolved

Caption: A flowchart for systematically troubleshooting peak tailing.

Experimental Protocols & Data

Protocol 1: Mobile Phase Modification to Reduce Peak Tailing

This protocol describes how to modify the mobile phase to minimize secondary interactions between this compound and the stationary phase.

Objective: To improve the peak shape of this compound by adjusting the mobile phase pH.

Materials:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable acidic modifier)

  • Your prepared this compound sample

Methodology:

  • Prepare the standard mobile phase: For example, a common mobile phase for this compound is Acetonitrile:Water (e.g., 80:20 v/v).[11]

  • Run a baseline chromatogram: Inject your this compound standard using the standard mobile phase and record the chromatogram. Calculate the asymmetry factor of the this compound peak.

  • Prepare the modified mobile phase: Add a small amount of formic acid to the aqueous portion of the mobile phase to achieve a concentration of 0.1%. For example, add 1 mL of formic acid to 1 L of HPLC grade water before mixing with acetonitrile.

  • Equilibrate the system: Flush the HPLC system with the new mobile phase for at least 15-20 minutes or until the baseline is stable.

  • Inject the sample again: Inject the same this compound standard and record the chromatogram.

  • Compare the results: Compare the peak shape and asymmetry factor of this compound with the original mobile phase.

Expected Outcome: The addition of an acidic modifier like formic acid will lower the pH of the mobile phase.[12] This suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary interactions with the polar this compound molecule and resulting in a more symmetrical peak.[6]

Quantitative Data Summary

The following table summarizes the expected effect of various parameters on the peak asymmetry factor of this compound. Note that these are generalized values and actual results may vary depending on the specific column and HPLC system.

Parameter ChangeTypical Asymmetry Factor (Before)Expected Asymmetry Factor (After)Rationale
Mobile Phase
Add 0.1% Formic Acid> 1.51.0 - 1.3Suppresses silanol interactions.[6]
Increase Buffer Strength> 1.41.1 - 1.4Masks residual silanol groups.[3]
Sample
Dilute Sample (1:10)> 2.0 (overloaded)1.0 - 1.5Prevents column overload.[2][3]
Change Solvent to Mobile Phase> 1.61.0 - 1.3Improves sample introduction and focusing.[8]
Hardware
Replace Guard Column> 1.81.0 - 1.3Removes source of contamination/adsorption.
Switch to End-Capped Column> 1.71.0 - 1.2Minimizes available silanol groups for interaction.[3][6]

Disclaimer: This guide provides general troubleshooting advice. Specific results may vary based on the instrument, column, and experimental conditions.

References

Technical Support Center: Sudan I Analysis - Fast Cleanup Methods for Fat Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Sudan I, with a specific focus on rapid and effective methods for fat removal from complex matrices.

Troubleshooting Guides

This section addresses common issues encountered during the fat removal cleanup process in this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete extraction from the sample matrix. - Ensure the sample is thoroughly homogenized with the extraction solvent.[1][2] - Consider increasing the extraction time or using techniques like vortexing or ultrasonication to improve efficiency.[2]
Co-elution of this compound with fats during cleanup. - For SPE methods: Optimize the polarity of the washing and elution solvents. A less polar wash solvent (e.g., n-hexane) should be used to remove fats while retaining this compound on the column. The elution solvent should be just polar enough to elute this compound without carrying over residual fats.[3][4] - For MSPD: Adjust the composition of the eluting solvent. A higher proportion of a more polar solvent may be needed to ensure complete elution of this compound.[5]
Degradation of this compound during sample processing. - Avoid prolonged exposure to high temperatures or strong light, as Sudan dyes can be sensitive to degradation.
High Matrix Effects in LC-MS/MS Analysis Insufficient removal of co-extracted fatty matrix components. - Transesterification-SPE: Ensure the transesterification reaction goes to completion to convert the bulk of the fats to FAMEs, which are more easily separated.[3][4] - QuEChERS: Use an appropriate amount and type of dSPE sorbent (e.g., C18) to effectively remove lipids.[6] - MSPD: Use a sufficient amount of dispersant sorbent to adequately disperse the sample and retain fatty components.[5]
Presence of other interfering compounds. - Incorporate an additional cleanup step, such as using a different SPE sorbent (e.g., Florisil or alumina) in series.[5] - Optimize the chromatographic conditions to separate this compound from interfering peaks.[7]
Clogged SPE Column or Slow Flow Rate Precipitation of fats or other matrix components on the column. - Ensure the sample extract is filtered before loading onto the SPE column. - For highly fatty samples, consider a pre-cleanup step like centrifugation at low temperatures to precipitate some of the fats before SPE.
Inappropriate solvent composition. - Ensure the solvent used to load the sample onto the SPE column is compatible with the sorbent and does not cause precipitation.
Inconsistent or Irreproducible Results Variability in the sample preparation procedure. - Standardize all steps of the methodology, including solvent volumes, mixing times, and centrifugation speeds.[1][6] - Use an internal standard to correct for variations in extraction efficiency and instrument response.[7]
Incomplete homogenization of the sample. - Ensure the initial sample is representative and thoroughly homogenized before taking a subsample for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and rapid method for removing high concentrations of fat in this compound analysis?

A1: The transesterification-SPE method is highly effective for samples with substantial fat content.[3][4] This method converts the fats (triglycerides) into fatty acid methyl esters (FAMEs), which are less polar than the original fats and can be easily separated from Sudan dyes using a silica gel SPE column.[3][4] The FAMEs are washed away with a non-polar solvent like n-hexane, while the Sudan dyes are retained on the column and then eluted with a slightly more polar solvent mixture, such as n-hexane-diethyl ether.[3][4]

Q2: Can the QuEChERS method be used for fatty matrices in this compound analysis?

A2: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is applicable for the analysis of Sudan dyes in various food matrices, including those with fat content.[6] The cleanup step in the QuEChERS protocol, known as dispersive solid-phase extraction (dSPE), typically employs sorbents like C18 to remove lipids and other non-polar interferences.[6]

Q3: What is Matrix Solid-Phase Dispersion (MSPD) and how does it work for fat removal?

A3: MSPD is a streamlined sample preparation technique that combines sample extraction and cleanup into a single step.[5][8] In this method, the solid or semi-solid sample is blended with a solid-phase sorbent (like neutral alumina) in a mortar or other blending device.[5] This process disperses the sample over the surface of the sorbent. The mixture is then packed into a column. Fats and other interfering substances are retained by the sorbent, while the Sudan dyes can be selectively eluted with an appropriate solvent system.[5] This method is advantageous due to its speed and reduced solvent consumption.[5][8]

Q4: Are there any rapid screening methods that do not require extensive cleanup?

A4: Yes, for rapid screening purposes, Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can be employed.[9] This technique often requires minimal sample preparation, such as a simple liquid extraction with a solvent like hexane, without the need for further cleanup steps.[9] The analysis time is significantly shorter compared to traditional chromatographic methods.[9]

Q5: What are the critical parameters to optimize in a Solid-Phase Extraction (SPE) method for fat removal?

A5: The critical parameters for an effective SPE cleanup include:

  • Sorbent Selection: The choice of sorbent (e.g., silica, C18, alumina) is crucial and depends on the properties of the analyte and the matrix.[5][10]

  • Conditioning Solvent: The column must be properly conditioned to activate the sorbent.

  • Loading Solvent: The solvent in which the sample is dissolved and loaded onto the column should promote retention of the analyte.

  • Wash Solvent: This solvent should be strong enough to remove fats and other interferences without eluting the Sudan dyes.[3][4]

  • Elution Solvent: The elution solvent should be just strong enough to desorb the Sudan dyes from the sorbent, leaving more strongly retained interferences behind.[3][4]

Quantitative Data Summary

The following table summarizes the performance of different fast cleanup methods for this compound analysis.

Method Matrix Recovery (%) LOD LOQ Reference
Transesterification-SPE-HPLC-DAD Various FoodsNot explicitly stated, but method achieves measurement of 0.5 µg/g--[3][4]
MSPD-HPLC Sausage76.4 - 111.05 - 19 µg/kg18 - 39 µg/kg[5]
SPE-ESI-QTOFMS Hot Chilli Products85.6 - 119.71.1 - 4.3 ng/g3.8 - 14.3 ng/g[11]
Modified QuEChERS-UFLC-UV Chilli Pepper Powder85.3 - 121.20.02 - 0.04 mg/kg0.05 - 0.13 mg/kg[11]
DART-MS Chili Powder88 - 1160.5 µg/mL-[9]
MISPE-HPLC Various Foods85 - 101--[2]

Experimental Protocols

Transesterification followed by Solid-Phase Extraction (SPE)

This protocol is adapted from the method described for the analysis of Sudan dyes in fatty foods.[3][4]

  • Homogenization: Homogenize the fatty food sample. If the fat is solid, heat it to liquefy.

  • Transesterification:

    • Place a portion of the homogenized sample (e.g., 0.5 g) into a centrifuge tube.

    • Add the transesterification reagent (e.g., sodium methoxide in methanol).

    • Heat the mixture (e.g., at 60°C) to facilitate the reaction, converting acylglycerols to fatty acid methyl esters (FAMEs).

  • Extraction: After the reaction, extract the FAMEs and Sudan dyes using a suitable solvent like n-hexane.

  • SPE Cleanup:

    • Condition a silica gel SPE column (e.g., 500 mg) with n-hexane.

    • Load the extract onto the SPE column.

    • Wash the column with n-hexane to elute the FAMEs.

    • Elute the Sudan dyes with a more polar solvent mixture, such as n-hexane-diethyl ether (9:1, v/v).

  • Analysis: The eluate containing the Sudan dyes is then concentrated and analyzed by LC-DAD or another suitable detection method.

Matrix Solid-Phase Dispersion (MSPD)

This protocol is based on the methodology for determining Sudan dyes in sausage.[5]

  • Sample Preparation: Weigh a small amount of the homogenized sample (e.g., 0.5 g).

  • Dispersion: Add a dispersant sorbent, such as neutral alumina, to the sample in a mortar.

  • Homogenization: Gently blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.

  • Column Packing: Transfer the mixture into an empty syringe barrel or column.

  • Elution: Elute the Sudan dyes by passing a suitable eluting solvent, such as n-hexane containing 10% acetone (v/v), through the column.

  • Analysis: Collect the eluate, evaporate it to dryness, reconstitute the residue in a suitable solvent, and analyze.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Fat Removal & Cleanup cluster_analysis Analysis sample Fatty Food Sample homogenization Homogenization sample->homogenization transesterification Transesterification (Fat to FAMEs) homogenization->transesterification Add Reagent & Heat extraction Solvent Extraction transesterification->extraction Add n-Hexane spe_cleanup Silica Gel SPE extraction->spe_cleanup Load Extract concentration Solvent Evaporation & Reconstitution spe_cleanup->concentration Elute Sudan Dyes (n-Hexane:Diethyl Ether) fat_removal Fat (as FAMEs) Removed spe_cleanup->fat_removal Wash with n-Hexane lc_analysis LC-DAD / LC-MS Analysis concentration->lc_analysis

Caption: Workflow of the Transesterification-SPE method for fat removal in this compound analysis.

References

Technical Support Center: Analysis of Sudan I by Diode Array Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diode array detection (DAD) of Sudan I. Our aim is to help you address common interferences and challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the HPLC-DAD analysis of this compound?

A1: The most prevalent sources of interference in the analysis of this compound are:

  • Matrix Effects: Complex sample matrices, such as spices (e.g., chili and curry powders), sauces, and oils, contain endogenous compounds that can co-elute with this compound and absorb at similar wavelengths, leading to inaccurate quantification or false positives.[1][2] Carotenoids, naturally present in many of these food products, are a significant source of interference.[2][3]

  • System Contamination: Residues from previous analyses, contaminated solvents, or improperly cleaned laboratory equipment can introduce interfering substances into the analytical workflow.[2]

  • Inadequate Sample Cleanup: If the sample preparation and cleanup procedures are not sufficiently robust, interfering compounds from the matrix will not be effectively removed, resulting in a complex and noisy chromatogram.[2][4]

Q2: I am observing a peak that interferes with the detection of this compound. How can I confirm if it is an interference or this compound?

A2: A key advantage of using a diode array detector is its ability to acquire the full UV-Vis spectrum of an eluting peak. To confirm the identity of your peak of interest:

  • Compare Spectra: Compare the UV-Vis spectrum of the peak in your sample with that of a certified this compound standard analyzed under the same conditions. A perfect match in the spectral profile provides a high degree of confidence in the peak's identity.

  • Peak Purity Analysis: Utilize the peak purity analysis function available in your chromatography data system software. This tool assesses the spectral homogeneity across a single chromatographic peak. A "pure" peak will exhibit a consistent spectrum from the upslope to the downslope.

Q3: My recovery of this compound is consistently low. What are the potential causes?

A3: Low recovery of this compound can be attributed to several factors throughout the analytical process:

  • Inefficient Extraction: The extraction solvent and method may not be optimal for your specific sample matrix. Sudan dyes are lipophilic, so the choice of solvent is critical for achieving good extraction efficiency.[5]

  • Losses During Sample Cleanup: The solid-phase extraction (SPE) or other cleanup steps may not be fully optimized, leading to the loss of the analyte along with the interfering compounds.

  • Degradation of the Analyte: Although generally stable, prolonged exposure to light or certain chemical conditions could potentially lead to the degradation of this compound.

  • Matrix Effects in the Detector: The sample matrix can sometimes suppress the detector's response to the analyte, leading to an apparent low recovery.

Troubleshooting Guides

Issue 1: Unexpected Peaks or High Baseline Noise in the Chromatogram

This is a common issue that can often be resolved by systematically investigating the sample preparation and chromatographic system.

Troubleshooting Steps:

StepActionRationale
1 Analyze a Method Blank: Prepare and inject a "blank" sample containing all the reagents and solvents used in your sample preparation procedure, but without the sample matrix itself. This will help determine if the interference is coming from your reagents or the system.[2]
2 Review and Optimize Sample Cleanup: Ensure your sample cleanup method, such as Solid Phase Extraction (SPE), is adequate for your matrix. You may need to try different SPE sorbents (e.g., C18, Alumina N) or elution protocols to effectively remove interferences.[4]
3 Implement a Rigorous System Cleaning Protocol: Thoroughly flush the injector, column, and detector with appropriate solvents to remove any potential contaminants from previous analyses.
4 Adjust Detection Wavelength: If a co-eluting interference is observed at the typical maximum absorbance wavelength of this compound (~478 nm), try selecting a different wavelength where the interference has minimal absorbance. For instance, in curry powder, detecting this compound at 496 nm has been shown to reduce interference.[1][2]

Logical Workflow for Troubleshooting Unexpected Peaks:

G start Unexpected Peak Observed blank Analyze Method Blank start->blank is_blank_clean Is Blank Clean? blank->is_blank_clean contam Source is Contamination (Reagents/System) is_blank_clean->contam No matrix Source is Matrix is_blank_clean->matrix Yes clean_system Clean System & Use High-Purity Reagents contam->clean_system reanalyze Re-analyze Sample clean_system->reanalyze optimize_cleanup Optimize Sample Cleanup (e.g., SPE) matrix->optimize_cleanup adjust_wavelength Adjust Detection Wavelength optimize_cleanup->adjust_wavelength adjust_wavelength->reanalyze

Caption: Troubleshooting workflow for unexpected peaks.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of integration and quantification.

Troubleshooting Steps:

StepActionRationale
1 Check for Column Overload: Inject a dilution of your sample. If the peak shape improves, your column may be overloaded. Reduce the injection volume or sample concentration.
2 Ensure Mobile Phase Compatibility: The solvent used to dissolve the final sample extract should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
3 Inspect for System Dead Volume: Check all fittings and connections between the injector, column, and detector for any gaps or improper installations that could introduce dead volume and cause peak broadening.
4 Evaluate Column Health: The column may be aging or contaminated. Try flushing the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

Table 1: Chromatographic and Detection Parameters for this compound

ParameterValueMatrixReference
Retention Time (t_R) ~4.58 minChili/Curry Sauces[1]
Max. Absorbance (λ_max) 475-481 nmAcetonitrile[1]
Alternative Wavelength 496 nmCurry Powder[1][2]
LOD (Sauces) 0.2-0.5 mg/kgChili/Curry Sauces[1]
LOQ (Sauces) 0.4-1.0 mg/kgChili/Curry Sauces[1]
LOD (Spices) 1.5-2.0 mg/kgChili/Curry Spices[1]
LOQ (Spices) 3.0-4.0 mg/kgChili/Curry Spices[1]

Table 2: Recovery of Sudan Dyes Using Different Sample Preparation Methods

MethodMatrixAnalyteRecovery (%)Reference
Acetonitrile ExtractionSaucesThis compound51-86[1]
Acetonitrile ExtractionSpicesThis compound89-100[1]
MISPE-HPLCVarious FoodsThis compound85-101[6]
SPE (Alumina N)Chili ProductsThis compound-IV93.2-103[4]

Experimental Protocols

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is a general guideline for the cleanup of food samples for this compound analysis.

Experimental Workflow:

G cluster_spe SPE Steps start Sample Homogenization extraction Extraction with Acetonitrile (Ultrasonic Bath) start->extraction filtration Filtration/Centrifugation extraction->filtration spe Solid Phase Extraction (SPE) filtration->spe conditioning 1. SPE Conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution of this compound washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis HPLC-DAD Analysis reconstitution->analysis

Caption: General workflow for sample preparation.

Methodology:

  • Extraction: Weigh a homogenized sample (e.g., 5g of chili powder) and extract with a suitable volume of acetonitrile (e.g., 25 mL). Aid the extraction process using an ultrasonic bath for approximately 10-15 minutes.[7]

  • Cleanup:

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a solvent mixture that removes polar interferences while retaining this compound (e.g., a water/acetonitrile mixture).

    • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., pure acetonitrile or ethyl acetate).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for HPLC analysis.

Protocol 2: HPLC-DAD Analysis

Methodology:

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20, v/v) is often effective.[1] Gradient elution may be necessary for more complex samples.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Injection Volume: 10-20 µL.

  • DAD Settings:

    • Detection Wavelength: Set the primary detection wavelength at the maximum absorbance of this compound (~478 nm).[1]

    • Reference Wavelength: Use a reference wavelength where the analyte and interferences have minimal absorbance to reduce baseline drift.

    • Spectral Acquisition: Enable full spectral acquisition to aid in peak identification and purity assessment.

References

Improving the linearity of calibration curves for Sudan I.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of Sudan I. Our focus is on improving the linearity of calibration curves and ensuring accurate and reliable results.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound that can affect the linearity of your calibration curve.

Question: Why is my this compound calibration curve not linear?

Answer: Non-linearity in your this compound calibration curve can stem from several factors throughout your analytical workflow. Here are the most common causes and how to troubleshoot them:

  • Standard Preparation Issues:

    • Inaccurate dilutions: Ensure precise pipetting and use calibrated volumetric flasks. It is good practice to prepare standards independently and not from a common stock solution to avoid serial dilution errors.[1]

    • Standard degradation: Sudan dyes can be susceptible to reductive cleavage.[2] Store stock solutions in foil-wrapped containers at 4°C to protect them from light and heat.[2]

    • Purity of the standard: Commercial this compound standards may contain impurities that can affect the accuracy of your high-concentration standards.[3][4] If feasible, recrystallize the standard to improve its purity.[3][4]

  • Instrumental Problems (HPLC):

    • Detector saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration. If you observe flattening at the top of your curve, reduce the concentration of your highest standards.

    • Incorrect wavelength: While this compound has a maximum absorbance (λmax) around 480-488 nm, interfering compounds in your sample matrix might also absorb at this wavelength.[2][5] Confirm the optimal wavelength for your specific method and matrix.

    • Mobile phase issues: Inconsistent mobile phase composition can cause retention time shifts and affect peak area. Ensure your mobile phase is well-mixed and degassed.

  • Matrix Effects:

    • Interference from sample components: The sample matrix, which includes all components other than this compound, can enhance or suppress the analytical signal.[6] This is a common issue in complex matrices like spices and oils.[5]

    • Co-eluting substances: If another compound elutes at the same time as this compound, it can interfere with the peak integration and affect linearity.

Question: How can I mitigate matrix effects in my this compound analysis?

Answer: Mitigating matrix effects is crucial for achieving a linear calibration curve and accurate quantification. Here are several strategies:

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): Use SPE cartridges, such as Oasis HLB, to clean up your sample extract and remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): A well-chosen LLE protocol can effectively separate this compound from matrix interferences.[3]

    • Dilution: Diluting the sample can minimize the concentration of interfering substances, though this may impact your ability to detect low levels of this compound.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects as the standards and samples will be similarly affected.[5]

    • Internal Standard (IS) Method: Add a constant concentration of an internal standard to all your samples and calibration standards. The ratio of the analyte signal to the IS signal is then used for quantification. This can correct for variations in sample injection volume and matrix effects. Isotopically labeled standards like d5-Sudan I or d6-Sudan III are effective internal standards.[5]

Question: My results for this compound are not reproducible. What should I check?

Answer: Poor reproducibility can be frustrating. Here's a checklist of potential causes:

  • Sample Inhomogeneity: Ensure your sample is well-homogenized before extraction, especially for solid samples like spices.

  • Inconsistent Extraction: Standardize your extraction procedure, including shaking/vortexing times and solvent volumes.

  • Injector Issues: Check for leaks, worn seals, or partially plugged tubing in your HPLC injector.[7] Use a precolumn filter to prevent blockage from degraded injector seals.[7]

  • Column Degradation: The performance of your HPLC column can change over time. If you observe peak broadening or splitting, try cleaning or replacing the column.[8]

  • Fluctuating Instrument Conditions: Ensure the column temperature and mobile phase flow rate are stable.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for preparing this compound calibration standards?

A1: A common approach is to prepare a stock solution of 1 mg/mL in a suitable solvent like methanol or ethyl acetate.[2] From this stock, a series of working standards can be prepared by dilution with the mobile phase or a blank matrix extract. A typical calibration range for HPLC-DAD analysis might be from 0.05 µg/mL to 50 µg/mL.[3] For more sensitive LC-MS/MS methods, the range can be lower, for instance, from 0.5 ng/mL to 100 ng/mL.[5]

Q2: What solvents should I use for preparing this compound standards?

A2: this compound is a lipophilic dye.[9] Good solvents for preparing stock solutions include:

  • Methanol[2]

  • Ethyl Acetate[2]

  • Acetonitrile[10]

For working standards, it is often recommended to dilute the stock solution in the mobile phase to ensure compatibility with your HPLC system. A mixture of acetonitrile and water is commonly used.[3]

Q3: What is an acceptable correlation coefficient (r²) for a this compound calibration curve?

A3: For most applications, a correlation coefficient (r²) of ≥ 0.99 is considered evidence of good linearity.[5] Some methods report achieving r² values of ≥ 0.999.[11] However, a high r² value alone does not guarantee a good calibration. It's also important to visually inspect the calibration curve for any obvious non-linearity and to examine the residuals.

Q4: Should I force my calibration curve through the origin (zero)?

A4: Forcing the calibration curve through the origin should only be done if you have experimentally verified that there is no significant instrument response for a blank sample. In many cases, there is a non-zero intercept. If the y-intercept is not statistically different from zero, forcing it through the origin may be acceptable. Otherwise, a non-zero intercept should be used.

Data Summary Tables

Table 1: Reported Linearity for this compound Calibration Curves

Analytical MethodConcentration RangeCorrelation Coefficient (r²)Reference
HPLC-DAD0.05 - 50 µg/mLNot specified, but used for linearity check[3]
LC-DAD25 - 1000 ng/mL> 0.99[5]
LC-MS/MS0.5 - 100 ng/mL> 0.999[5]
HPLC-DAD0.5 - 25 mg/kg≥ 0.9998[11]

Table 2: Solvents for this compound Standard Preparation

Standard TypeSolvent(s)Reference
Stock SolutionMethanol, Ethyl Acetate[2]
Working StandardsAcetonitrile:Water (7:3)[3]
Working StandardsAcetonitrile[10]

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Intermediate Stock Solution (10 µg/mL): Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase (e.g., acetonitrile:water 7:3 v/v).

  • Working Standards: Prepare a series of working standards by diluting the intermediate stock solution with the mobile phase. For example, to prepare a 1 µg/mL standard, pipette 10 mL of the 10 µg/mL solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Protocol 2: Sample Extraction and Cleanup for Spices

  • Extraction: Weigh 1 g of the homogenized spice sample into a 50 mL centrifuge tube. Add 10 mL of acetone and shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes.

  • Cleanup (SPE):

    • Transfer 8 mL of the supernatant to another centrifuge tube containing 8 mL of 5% NH₄OH aqueous solution.

    • Condition an Oasis HLB SPE cartridge with methanol followed by water.

    • Load the sample solution onto the SPE cartridge.

    • Wash the cartridge with a suitable solvent to remove interferences.

    • Elute this compound with a small volume of a strong solvent like methanol or ethyl acetate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Homogenized Sample extraction Solvent Extraction (e.g., Acetone) sample->extraction 1. Extract centrifugation Centrifugation extraction->centrifugation 2. Separate cleanup SPE Cleanup (e.g., Oasis HLB) centrifugation->cleanup 3. Clean reconstitution Evaporation & Reconstitution in Mobile Phase cleanup->reconstitution 4. Concentrate hplc HPLC Injection reconstitution->hplc 5. Analyze quantification Quantification (Calibration Curve) hplc->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions nonlinearity Non-Linear Calibration Curve standard_prep Standard Preparation Issues nonlinearity->standard_prep instrument Instrumental Problems nonlinearity->instrument matrix Matrix Effects nonlinearity->matrix solution_standard - Accurate Dilutions - Check Purity - Proper Storage standard_prep->solution_standard solution_instrument - Adjust Concentration Range - Verify Wavelength - Check Mobile Phase instrument->solution_instrument solution_matrix - Effective Sample Cleanup (SPE) - Matrix-Matched Standards - Use Internal Standard matrix->solution_matrix

Caption: Troubleshooting non-linear calibration curves.

References

Selection of stationary phase for UHPSFC separation of Sudan dyes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) for the separation of Sudan dyes.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of Sudan dyes using UHPSFC.

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Sudan Dye Pairs (e.g., Sudan IV and Sudan Red B) Inappropriate Stationary Phase: Some stationary phases, like BEH and BEH 2-EP, may not provide sufficient selectivity for isomeric or structurally similar Sudan dyes.[1]Select a Stationary Phase with Alternative Selectivity: Consider a fluoro-phenyl stationary phase (e.g., CSH Fluoro-Phenyl) to enhance resolution through π-π interactions with the aromatic structure of the dyes.[1][2]
Suboptimal Mobile Phase Composition: The choice and ratio of organic modifiers significantly impact selectivity. For instance, methanol may provide better separation of Sudan IV and Sudan Red B compared to acetonitrile or isopropanol.[1]Optimize the Organic Modifier: Experiment with different organic modifiers (e.g., methanol, acetonitrile) and their ratios. A mixture of methanol and acetonitrile can sometimes provide the optimal resolution for a range of Sudan dyes.[1][2]
Peak Tailing (Especially for Sudan Red G) Secondary Interactions with Stationary Phase: Residual silanol groups on the stationary phase can cause undesirable interactions, leading to poor peak shape.Use an Additive: The addition of a small amount of an acidic additive, such as formic acid (e.g., 0.1% to 2.5%), to the mobile phase can effectively improve peak shape by masking active sites on the stationary phase.[1][2]
Incompatible Stationary Phase Chemistry: Certain stationary phases may inherently produce tailing peaks for specific analytes.Evaluate Alternative Stationary Phases: If additives do not resolve the issue, consider a different stationary phase chemistry, such as an HSS C18 SB column, which may provide better peak symmetry.[3][4]
Inadequate Retention of All Dyes High Elution Strength of Mobile Phase: The mobile phase may be too strong, causing the dyes to elute too quickly without sufficient interaction with the stationary phase.Adjust Mobile Phase Composition: Decrease the proportion of the organic modifier in the carbon dioxide mobile phase to increase retention.[1]
Stationary Phase with Insufficient Retentivity: The chosen stationary phase may not have strong enough interactions with the lipophilic Sudan dyes.[5]Select a More Retentive Stationary Phase: A CSH Fluoro-Phenyl stationary phase can increase retention for aromatic compounds.[1]
Co-elution of Multiple Sudan Dyes Lack of Selectivity of the Chromatographic System: The combination of stationary phase and mobile phase does not differentiate between the analytes.Systematic Method Development: A systematic approach to method development is required. This involves screening different stationary phases (e.g., BEH, BEH 2-EP, CSH Fluoro-Phenyl, HSS C18 SB) and organic modifiers (e.g., methanol, acetonitrile, isopropanol) to find the optimal combination for the specific set of Sudan dyes being analyzed.[1]
Unexpected Peaks or High Baseline Matrix Interference: Complex sample matrices, such as spices, can contain endogenous compounds that co-elute with the target dyes.[6]Improve Sample Cleanup: Employ robust sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[6]
System Contamination: Carryover from previous injections or contaminated solvents can introduce extraneous peaks.[6]Implement Rigorous Cleaning Protocols: Thoroughly clean the injector, column, and detector. Analyze a method blank to check for contamination from solvents and reagents.[6]

Frequently Asked Questions (FAQs)

Q1: Which stationary phase is the best starting point for separating a mixture of Sudan dyes (I, II, III, and IV)?

A1: A CSH Fluoro-Phenyl stationary phase is a strong initial choice. It provides increased retention and selectivity for aromatic compounds like Sudan dyes through π-π interactions.[1][2] While it can sometimes lead to peak tailing for certain dyes, this can often be mitigated with mobile phase additives.[1]

Q2: I am observing poor peak shape (tailing). How can I improve it?

A2: Poor peak shape is often due to secondary interactions with the stationary phase. Adding a small percentage of an acidic additive, like formic acid, to your organic modifier is a highly effective way to improve peak symmetry.[1][2]

Q3: My resolution between Sudan IV and Sudan Red B is poor. What is the most effective way to improve it?

A3: The choice of organic modifier is critical for separating these isomers.[1] While acetonitrile may not fully resolve them, switching to methanol as the primary organic modifier has been shown to achieve complete separation.[1]

Q4: Are polar stationary phases like BEH or BEH 2-EP suitable for Sudan dye analysis?

A4: Generally, polar stationary phases like BEH and BEH 2-EP are less suitable for the separation of the lipophilic Sudan dyes.[3] Studies have shown that these phases often result in the co-elution of several Sudan dye pairs.[1]

Q5: How does temperature affect the separation of Sudan dyes in UHPSFC?

A5: Temperature can influence retention and selectivity. For example, increasing the column temperature has been observed to enhance the retention of Para Red with minimal impact on other Sudan dyes. An optimal temperature, such as 45°C, can improve the resolution between critical pairs like Sudan I, Para Red, and Sudan II.[1]

Stationary Phase Performance Summary

Stationary PhaseSudan Dyes SeparatedKnown Issues
Acquity UPC² BEH Incomplete separation of multiple dyes.Not suitable for the simultaneous determination of eight Sudan dyes.[1]
Acquity UPC² BEH 2-EP Incomplete separation of multiple dyes.Not suitable for the simultaneous determination of eight Sudan dyes.[1]
Acquity UPC² CSH Fluoro-Phenyl Can achieve baseline separation of this compound-IV and other dyes.[3]May exhibit peak tailing for some dyes (e.g., Sudan Red G), which can be addressed with additives.[1][3]
Acquity UPC² HSS C18 SB Shown to provide good separation for this compound-IV.May require careful optimization of mobile phase conditions.[3][4]

Experimental Protocols

General UHPSFC Method for Sudan Dyes

This protocol is a representative example based on published methods.[1][2][3] Optimization will be required for specific instruments and dye mixtures.

  • System: Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) system with a photodiode array (PDA) detector.

  • Column: Acquity UPC² CSH Fluoro-Phenyl (1.7 µm, 3.0 x 100 mm).[1][2]

  • Mobile Phase A: Carbon Dioxide (CO₂).

  • Mobile Phase B: Methanol/Acetonitrile mixture (e.g., 55:45 v/v) with 0.1% formic acid.[1]

  • Gradient Elution: A typical gradient might run from 5% to 15% of Mobile Phase B over 3 minutes.

  • Flow Rate: 2.0 mL/min.[1][2]

  • Column Temperature: 45°C.[1]

  • Back Pressure: 2000 psi.[1]

  • Detection: PDA detector monitoring at specific wavelengths for different dyes (e.g., 480 nm for this compound & II, 500 nm for Sudan III & IV).[3][7]

Sample Preparation (for Chili Powder)

  • Weigh 2.5 g of homogenized chili powder.

  • Add 25 mL of acetonitrile and stir for 15 minutes.

  • Filter the extract through a 0.45 µm filter before injection.

Logical Workflow for Stationary Phase Selection

stationary_phase_selection start Start: UHPSFC Separation of Sudan Dyes lipophilic Are the analytes lipophilic and aromatic (Sudan Dyes)? start->lipophilic initial_choice Initial Stationary Phase Choice: CSH Fluoro-Phenyl lipophilic->initial_choice Yes run_scouting Run initial scouting gradient initial_choice->run_scouting eval_resolution Evaluate Resolution and Peak Shape run_scouting->eval_resolution good_resolution Good Resolution and Peak Shape? eval_resolution->good_resolution optimize_method Optimize Method (Gradient, Temperature, Flow Rate) good_resolution->optimize_method Yes poor_resolution Issue: Poor Resolution good_resolution->poor_resolution No, Poor Resolution peak_tailing Issue: Peak Tailing good_resolution->peak_tailing No, Peak Tailing final_method Final Validated Method optimize_method->final_method optimize_modifier Optimize Organic Modifier (e.g., Methanol vs. Acetonitrile) poor_resolution->optimize_modifier add_additive Add Mobile Phase Additive (e.g., 0.1% Formic Acid) peak_tailing->add_additive re_evaluate Re-evaluate Separation optimize_modifier->re_evaluate add_additive->re_evaluate re_evaluate->good_resolution consider_alt Consider Alternative Stationary Phase (e.g., HSS C18 SB) re_evaluate->consider_alt Still not resolved consider_alt->run_scouting

Caption: Workflow for UHPSFC stationary phase selection for Sudan dyes.

References

Technical Support Center: Transesterification for Acylglycerol Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing transesterification to remove acylglycerols from fatty samples, often in preparation for analysis methods like gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of transesterification for fatty sample analysis?

A1: Transesterification is a chemical process that converts acylglycerols (like triglycerides, diglycerides, and monoglycerides) into fatty acid methyl esters (FAMEs) or other fatty acid alkyl esters.[1][2][3][4] This derivatization is crucial for several analytical techniques, particularly gas chromatography (GC), because FAMEs are more volatile and less polar than their corresponding acylglycerols, allowing for better separation and analysis.[5]

Q2: What are the main types of catalysts used in transesterification, and how do they differ?

A2: The most common catalysts are homogeneous alkali (base) catalysts, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and homogeneous acid catalysts, like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][4][6][7]

  • Alkali catalysts are widely used due to their high reaction speed at mild temperatures.[6][8] However, they are very sensitive to the presence of water and free fatty acids (FFAs), which can lead to soap formation and reduce yield.[6][7][9]

  • Acid catalysts are not sensitive to FFAs and can simultaneously catalyze both esterification of FFAs and transesterification of acylglycerols.[10] However, the reaction is much slower than with base catalysts and often requires higher temperatures.[6][11]

  • Heterogeneous (solid) catalysts and enzymatic catalysts (lipases) are also used. They are less sensitive to feedstock quality and can be easier to separate from the reaction mixture, but they are generally more expensive and may have mass transfer limitations.[6][11]

Q3: How do water and free fatty acids (FFAs) affect the transesterification reaction?

A3: Both water and FFAs can have a significant negative impact on base-catalyzed transesterification.[9][12][13][14]

  • Water can hydrolyze the triglycerides to form FFAs and can also react with the alkali catalyst, reducing its effectiveness.[7][15][16]

  • High FFA content reacts with the base catalyst in a process called saponification, which produces soap.[7][16] Soap formation consumes the catalyst, complicates the separation of the desired FAMEs from the glycerol byproduct, and ultimately lowers the yield.[10][16] The presence of water has been shown to have a more pronounced negative effect than FFAs alone.[9][12][13][14] For optimal results, water content should be kept below 0.06% w/w and FFA content below 0.5% w/w.[12][13][14]

Q4: What is the typical byproduct of transesterification, and is it a concern?

A4: The primary byproduct of the transesterification of acylglycerols is glycerol.[1][2][3][17] In a laboratory setting for sample preparation, the main concern with glycerol is its separation from the FAMEs layer. Proper phase separation is crucial for isolating a clean FAMEs fraction for subsequent analysis. Incomplete separation can lead to contamination of the sample injected into the GC.

Troubleshooting Guide

Problem 1: Low or No FAMEs Yield

Potential Cause Recommended Solution
Inactive Catalyst Use fresh catalyst. Ensure proper storage of hygroscopic catalysts (e.g., NaOH, KOH) in a desiccator.
Presence of Water or High Free Fatty Acids (FFAs) in Sample/Reagents Dry the sample and solvents before the reaction. If FFA content is high (>0.5%), consider a two-step acid-catalyzed esterification followed by base-catalyzed transesterification.[7] For base-catalyzed reactions, water content should be minimal (<0.06%).[13][14]
Insufficient Reaction Time or Temperature Optimize reaction time and temperature. Base-catalyzed reactions are typically faster (15-60 min) at moderate temperatures (50-65°C).[12][16][18] Acid-catalyzed reactions may require longer times and higher temperatures.[10]
Inadequate Mixing Ensure vigorous and constant stirring to overcome the immiscibility of the alcohol and the fatty sample, which is crucial for the reaction to proceed.
Incorrect Alcohol to Oil Molar Ratio A molar excess of alcohol is required to drive the reaction towards the products. A common starting point is a 6:1 molar ratio of alcohol to triglycerides.[19] However, a very large excess can complicate glycerol separation.[10]

Problem 2: Formation of a Gel or Emulsion (Soap Formation)

Potential Cause Recommended Solution
High FFA and/or Water Content in the Starting Material This is the most common cause of soap formation in base-catalyzed reactions.[7][16] Pre-treat the sample to reduce FFA and water content. An acid-catalyzed pre-treatment step can convert FFAs to FAMEs before the main transesterification.
Excessive Catalyst Concentration Use the optimal amount of catalyst. For NaOH, this is often around 0.3-0.5% w/w of the oil.[12][13]

Problem 3: Incomplete Reaction (Presence of Mono-, Di-, or Triglycerides in GC Analysis)

Potential Cause Recommended Solution
Sub-optimal Reaction Conditions Re-evaluate and optimize the key reaction parameters: catalyst concentration, alcohol-to-oil ratio, temperature, and reaction time.[7]
Poor Mixing Increase the stirring speed to ensure better contact between the reactants.
Catalyst Deactivation This can occur due to water or FFAs. Ensure reactants are as dry and low in FFAs as possible.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification (for low FFA and water content samples)

This protocol is adapted for the preparation of FAMEs for GC analysis.

Materials:

  • Fatty sample (oil or lipid extract)

  • Anhydrous methanol or ethanol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets

  • Hexane (or heptane), GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Methanolic NaOH/KOH: Dissolve a known amount of NaOH (e.g., 1% w/w of the oil) in anhydrous methanol. For example, for 100 mg of oil, dissolve 1 mg of NaOH in 2 mL of methanol. This solution should be prepared fresh.

  • Sample Preparation: Weigh approximately 10-20 mg of the fatty sample into a screw-cap glass tube.

  • Reaction: Add 2 mL of the freshly prepared methanolic NaOH/KOH solution to the sample.

  • Incubation: Tightly cap the tube and place it in a heating block or water bath set to 60°C for 15-20 minutes. Vortex the tube every 5 minutes to ensure proper mixing.

  • Quenching and Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1500 x g) for 5 minutes to separate the layers. The upper hexane layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Acid-Catalyzed Transesterification (for samples with high FFA content)

This protocol is suitable for samples where both esterification of FFAs and transesterification of acylglycerols are required.

Materials:

  • Fatty sample (oil or lipid extract)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or anhydrous HCl in methanol

  • Hexane (or heptane), GC grade

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare Acidic Methanol: Prepare a solution of 1-3% (v/v) sulfuric acid in anhydrous methanol. For example, add 1 mL of H₂SO₄ to 99 mL of methanol. Handle the concentrated acid with extreme care in a fume hood.

  • Sample Preparation: Weigh approximately 10-20 mg of the fatty sample into a screw-cap glass tube.

  • Reaction: Add 2 mL of the acidic methanol solution to the sample.

  • Incubation: Tightly cap the tube and heat at 85-100°C for 1-2 hours.[20] Swirl occasionally.

  • Neutralization and Extraction: After cooling, add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid catalyst. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers. The upper hexane layer contains the FAMEs.

  • Collection and Drying: Transfer the upper hexane layer to a clean vial and dry over anhydrous sodium sulfate.

  • Analysis: The sample is ready for GC analysis.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Transesterification

ParameterBase-CatalyzedAcid-CatalyzedReference(s)
Catalyst Conc. 0.3 - 1.5% w/w1 - 5% v/v[12][13][21][22]
Alcohol:Oil Molar Ratio 6:1 to 9:16:1 to 40:1[10][18][21]
Temperature (°C) 50 - 6575 - 100[10][16][18]
Reaction Time 15 - 60 min1 - 24 hours[10][12][18]

Table 2: Influence of Water and FFA on Beef Tallow Transesterification with NaOH Catalyst

Water Added (% w/w)FFA Added (% w/w)Apparent Yield (%)
00~97
0.90~17
00.6~90
0.90.6~10
Data adapted from Ma et al. The original beef tallow contained 0.06% water and 0.29% FFA.[13]

Visualizations

Transesterification_Troubleshooting start Start: Low FAMEs Yield check_catalyst Check Catalyst Activity start->check_catalyst inactive_catalyst Inactive Catalyst? check_catalyst->inactive_catalyst check_reactants Check Reactants: Water/FFA Content high_water_ffa High Water/FFA? check_reactants->high_water_ffa check_conditions Check Reaction Conditions: Time, Temp, Mixing suboptimal_conditions Sub-optimal? check_conditions->suboptimal_conditions pretreat Pre-treat Sample: Acid Esterification rerun Re-run Reaction pretreat->rerun optimize Optimize Conditions: Increase Time/Temp/Mixing optimize->rerun success Successful Yield rerun->success inactive_catalyst->check_reactants No use_fresh Use Fresh Catalyst inactive_catalyst->use_fresh Yes high_water_ffa->check_conditions No high_water_ffa->pretreat Yes suboptimal_conditions->optimize Yes suboptimal_conditions->success No, review protocol use_fresh->rerun

Caption: Troubleshooting workflow for low FAMEs yield in transesterification.

Transesterification_Workflow start Start: Fatty Sample decision High FFA/Water Content? start->decision acid_cat Acid-Catalyzed Esterification/Transesterification decision->acid_cat Yes base_cat Base-Catalyzed Transesterification decision->base_cat No reaction Reaction Incubation (Heat & Mix) acid_cat->reaction base_cat->reaction extraction Solvent Extraction (e.g., Hexane) reaction->extraction wash_dry Wash & Dry (Remove Catalyst & Water) extraction->wash_dry final_product FAMEs Ready for GC Analysis wash_dry->final_product

Caption: General experimental workflow for preparing FAMEs for GC analysis.

References

Validation & Comparative

Comparative Guide to HPLC Methods for the Determination of Sudan I in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of the illegal dye Sudan I in a range of food products. The information is intended for researchers, scientists, and professionals in drug development and food safety who are involved in the analysis of food adulterants.

This compound is an industrial dye classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC) and is not permitted for use in foodstuffs.[1] Its illegal use to enhance the color of products like chili powder, curry pastes, and palm oil poses a significant public health risk, necessitating robust and reliable analytical methods for its detection.[2][3][4] HPLC coupled with various detectors stands as a primary technique for this purpose.

Comparison of Method Performance

The selection of an appropriate HPLC method depends on factors such as the food matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of different HPLC methods for the determination of this compound, validated across various food matrices.

Table 1: HPLC Methods with UV-Visible or Diode Array Detection (DAD)

Food MatrixSample PreparationHPLC ColumnMobile PhaseLODLOQRecovery (%)Precision (RSD%)Reference
Hot ChilliEthanolic extractionC18Methanol 100%5 mg/kg15 mg/kg98-1054-12[5]
Red Chilli PepperAcetonitrile/Methanol extractionACE C18Acetonitrile/Methanol (80:20, v/v)1.2-5.4 µg/kg4-18 µg/kg89-980.82-4.65[6][7]
Sauces and SpicesAcetonitrile extractionVarian Microsorb-MV C18Acetonitrile/Water (80:20, v/v)----[2]
Palm Oil---184 ng/mL-66-83-[3]
Sunset Yellow FCFWater, Acetonitrile, and Ethyl Acetate extractionODSAcetonitrile/Water (7:3)0.2 µg/g-95.5-97.90.4-3.8[8][9]
General Foodstuffs-Synergi 4µm Polar-RPWater/Acetonitrile/Methanol (15:20:65)----[10]

Table 2: HPLC Methods with Mass Spectrometric Detection (MS/MS)

Food MatrixSample PreparationHPLC ColumnMobile PhaseLODLOQRecovery (%)Precision (RSD%)Reference
Chili SaucesSolid Phase Extraction (Oasis HLB)C18 (2.1 x 100 mm, 1.7 µm)Acetonitrile and Water with 0.1% formic acid1.17 ng/g3.72 ng/g82.0-107.334.35-9.04[11]
Spices (Paprika)Organic solvent extractionACQUITY UPLC I-Class---93.8-115.20.8-7.7[12]
Palm Oil---2.4 ng/mL-77-84-[3]
Animal Tissues & EggsAcetonitrile extraction, C18 SPE cleanupZorbax SB-C18Gradient-12.8-15.0 µg/kg77.2-98.02.3-14.9[1]
Hot Chilli, Spices, Oven-baked foodsEthanolic extraction----65-75 (oven-baked)2-4 (oven-baked)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of key experimental protocols cited in this guide.

Method 1: HPLC-DAD for this compound in Hot Chilli[5]
  • Sample Preparation: The finely ground sample is extracted with 96% ethanol.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: C18.

    • Mobile Phase: 100% Methanol.

    • Detection: Diode Array Detector (DAD) at λ = 481 nm.

  • Validation:

    • Linearity: A calibration curve was established from 0.098 to 9.778 mg/L (R² = 0.9980).

    • Recovery: Spiking at levels between 15 and 300 mg/kg resulted in recovery values from 98% to 105%.

    • Limits: The limit of detection was 5 mg/kg, and the limit of quantification was 15 mg/kg.

Method 2: HPLC-UV/VIS for Sudan Dyes in Red Chilli Pepper[6][7]
  • Sample Preparation: The sample is diluted with a solvent mixture and vortexed. The combined supernatants are evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Shimadzu system with UV-VIS detector.

    • Column: ACE C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Methanol (80:20, v/v) at a flow rate of 1 ml/min.

    • Column Temperature: 40 °C.

    • Detection: 506 nm.

  • Validation:

    • Linearity: The method showed linearity in the range of 0.01–5.0 mg/l with r² > 0.9999.

    • Recovery: 89% to 98%.

    • Precision: Repeatability (CVr) was 0.82-4.09%, and reproducibility (CVR) was 1.33-4.65%.

    • Limits: LOD and LOQ were in the range of 1.2–5.4 µg/kg and 4–18 µg/kg, respectively.

Method 3: UPLC-MS/MS for this compound in Chili Sauces[11]
  • Sample Preparation: this compound is extracted using an Oasis HLB 3cc Vac Cartridge solid-phase extraction column.

  • Chromatographic Conditions:

    • UPLC System: Coupled with a tandem mass spectrometer (MS/MS).

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Acetonitrile and water containing 0.1% formic acid, at a flow rate of 0.4 ml/min.

    • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode, selecting the molecular ion fragment 249 amu.

  • Validation:

    • Recovery: 82.00-107.33%.

    • Precision: Relative standard deviation (RSD) was between 4.35-9.04%.

    • Limits: The limit of detection (LOD) was 1.17 ng/g, and the limit of quantification (LOQ) was 3.72 ng/g.

Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in food matrices using HPLC.

HPLC_Workflow_for_Sudan_I cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample (e.g., Chili Powder) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile, Ethanol) Homogenization->Extraction Cleanup Cleanup/Filtration (e.g., SPE, Syringe Filter) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (DAD or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Result Result (Concentration of this compound) Quantification->Result

Caption: General workflow for the determination of this compound in food using HPLC.

References

Comparative Analysis of Sudan I and Sudan IV Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the toxicity profiles of Sudan I and Sudan IV, two synthetic azo dyes. The information is intended for researchers, scientists, and drug development professionals, presenting key toxicological data, experimental methodologies, and mechanistic pathways.

Executive Summary

This compound and Sudan IV are industrial azo dyes that have been illicitly used as food colorants. Both are classified as Group 3 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are "not classifiable as to their carcinogenicity to humans" due to limited or inadequate evidence.[1][2] However, animal studies and in vitro data point to significant genotoxic and carcinogenic potential for both compounds. The primary mechanism of toxicity for these dyes involves metabolic activation into reactive intermediates that can damage DNA. While both dyes share this characteristic, their specific metabolites and the enzymes involved in their activation differ, leading to variations in their toxicological profiles.

Quantitative Toxicological Data

The following table summarizes key quantitative data regarding the toxicity of this compound and Sudan IV.

Toxicological ParameterThis compoundSudan IV
Chemical Structure 1-(Phenylazo)-2-naphthol1-[[2-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthalenol
Acute Toxicity (Oral LD50, rat) >10,000 mg/kg[3][4]3,600 mg/kg[5]
IARC Carcinogenicity Classification Group 3[1][2]Group 3[1][6]
Genotoxicity Positive in Comet Assay & Micronucleus Test[7]Positive in Ames Test & Hamster Embryo Assay[8]
Primary Target Organs (Carcinogenicity) Liver, Urinary Bladder (in rodents)[9]Urinary Bladder, Liver (implicated via metabolites)[10]

Mechanisms of Toxicity

The toxicity of both this compound and Sudan IV is largely dependent on their metabolic activation into reactive compounds that can interact with cellular macromolecules like DNA.

This compound: The bioactivation of this compound can occur through two primary pathways. In the liver, cytochrome P450 enzymes, particularly CYP1A1, oxidize this compound to form C-hydroxylated metabolites and a reactive benzenediazonium ion.[11][12] This ion can then form covalent adducts with DNA, a key step in initiating carcinogenesis.[9][13] In extrahepatic tissues with low CYP activity, such as the urinary bladder, peroxidases can activate this compound, leading to the formation of radical species that also bind to DNA.[9][13] Conversely, the reductive cleavage of the azo bond to form aniline and 1-amino-2-naphthol is generally considered a detoxification pathway for this compound.[13]

Sudan IV: Sudan IV is a diazo dye, and its toxicity is also linked to metabolic activation. The primary activation route is the reductive cleavage of its azo bonds by azoreductases, which can be found in the liver and intestinal microflora.[1][10] This reduction process releases aromatic amines, specifically o-aminoazotoluene and o-toluidine, which are known carcinogens.[10] These metabolites can then undergo further activation to become electrophilic species that bind to DNA. After this initial reduction and activation, Sudan IV has been shown to be mutagenic.[1] It also induces CYP1A1, although to a lesser extent than this compound.[1]

Experimental Protocols

Detailed methodologies for key genotoxicity assays used to evaluate Sudan dyes are outlined below.

In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus assay is used to detect the potential of a test substance to cause chromosomal damage.[14]

  • Cell Culture: Human lymphocytes or suitable cell lines (e.g., CHO, TK6) are cultured under standard conditions (37°C, 5% CO2) to achieve exponential growth.[14][15]

  • Exposure: Cultures are treated with at least three concentrations of the test substance (e.g., this compound or IV) for a short period (3-4 hours) with and without metabolic activation (S9 fraction), and for a longer period (21-24 hours) without S9.[14]

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.[16]

  • Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The slides are air-dried and stained with a DNA-specific stain like Giemsa or a fluorescent dye.

  • Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[16][17] A positive result is characterized by a dose-dependent, statistically significant increase in the frequency of micronucleated cells.[14]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18]

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., HepG2 cells exposed to the dye) at a concentration of approximately 1 x 10^5 cells/ml in ice-cold PBS (Ca++ and Mg++ free).[7][19]

  • Embedding: The cell suspension is mixed with low melting point (LMP) agarose at 37°C and pipetted onto a pre-coated microscope slide. The agarose is allowed to solidify at 4°C.[18]

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least one hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.[18]

  • DNA Unwinding and Electrophoresis: For the alkaline assay, slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied (e.g., 0.5 V/cm for 1 hour).[18] Damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Slides are neutralized, fixed in ethanol, and stained with a fluorescent DNA dye (e.g., ethidium bromide).[18] The comets are visualized using a fluorescence microscope.

  • Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like tail length and the percentage of DNA in the tail.[18]

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test uses amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by a chemical.[20]

  • Strain Preparation: Several tester strains, each designed to detect specific types of mutations (frameshift or base-pair substitution), are grown overnight in nutrient broth.[20]

  • Exposure: Approximately 0.1 ml of the bacterial culture is mixed with the test chemical at various concentrations in a test tube. For chemicals requiring metabolic activation, a liver homogenate (S9 fraction) is also added.[21]

  • Plating: Molten top agar containing a trace amount of histidine (or tryptophan) is added to the test tube. The mixture is then poured onto a minimal glucose agar plate, which lacks the required amino acid.[22] The small amount of amino acid allows the bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[22]

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the essential amino acid will grow and form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertants.[23]

Visualizations

The following diagrams illustrate key workflows and pathways related to the toxicity of Sudan dyes.

G cluster_0 In Vitro Micronucleus Assay Workflow A 1. Seed Cells (e.g., Human Lymphocytes) B 2. Expose to Sudan Dye (Multiple Concentrations ± S9) A->B C 3. Add Cytochalasin B (Block Cytokinesis) B->C D 4. Incubate (Allow for one cell division) C->D E 5. Harvest & Fix Cells D->E F 6. Stain DNA (e.g., Giemsa) E->F G 7. Microscopic Analysis (Score Micronuclei in 1000-2000 Binucleated Cells) F->G H 8. Statistical Analysis (Compare treated vs. control) G->H

Workflow for the In Vitro Micronucleus Assay.

Metabolic activation pathways of this compound.

G cluster_2 Metabolic Activation of Sudan IV SudanIV Sudan IV (Diazo Dye) AzoReductase Azoreductases (Liver / Gut Flora) SudanIV->AzoReductase Reductive Cleavage AromaticAmines Carcinogenic Aromatic Amines (o-aminoazotoluene, o-toluidine) AzoReductase->AromaticAmines FurtherActivation Further Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->FurtherActivation Electrophilic Electrophilic Intermediates FurtherActivation->Electrophilic DNA DNA Electrophilic->DNA DNAAdducts DNA Adducts Mutagenesis Mutagenesis & Carcinogenesis DNAAdducts->Mutagenesis

References

A Comparative Guide to LC-DAD and LC-MS/MS for Sudan Dye Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illegal adulteration of food products with Sudan dyes, a group of synthetic, fat-soluble azo dyes, poses a significant health risk due to their carcinogenic properties. Consequently, robust and sensitive analytical methods are crucial for their detection and quantification in various food matrices. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with a Diode-Array Detector (LC-DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

At a Glance: LC-DAD vs. LC-MS/MS

FeatureLC-DADLC-MS/MS
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.
Selectivity Moderate; relies on chromatographic separation and UV-Vis spectra.High; provides structural information through mass fragmentation.[1]
Sensitivity Lower; suitable for screening at higher concentrations.[2][3]Higher; ideal for trace-level detection and confirmation.[1][4]
Confirmation Tentative identification based on retention time and spectral match.Definitive identification and confirmation based on specific mass transitions.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be affected by matrix components influencing ionization.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires moderate operator skill.Requires a higher level of operator expertise.

Quantitative Performance Comparison

The following table summarizes the quantitative performance data for the analysis of Sudan dyes (I, II, III, and IV) using LC-DAD and LC-MS/MS, as reported in various studies.

AnalyteMethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
Sudan ILC-DADSauces0.20.451-86[4]
Spices1.5389-100[4]
LC-MS/MSDuck Meat & Pepper Sauce0.0003 - 0.00140.0009 - 0.004883.4-112.3[5]
Chili Powder--80.7-104.4[6]
Sudan IILC-DADSauces0.20.451-86[4]
Spices1.5389-100[4]
LC-MS/MSDuck Meat & Pepper Sauce0.0003 - 0.00140.0009 - 0.004883.4-112.3[5]
Chili Powder--80.7-104.4[6]
Sudan IIILC-DADSauces0.5151-86[4]
Spices2489-100[4]
LC-MS/MSDuck Meat & Pepper Sauce0.0003 - 0.00140.0009 - 0.004883.4-112.3[5]
Chili Powder--80.7-104.4[6]
Sudan IVLC-DADSauces0.5151-86[4]
Spices2489-100[4]
LC-MS/MSDuck Meat & Pepper Sauce0.0003 - 0.00140.0009 - 0.004883.4-112.3[5]
Chili Powder--80.7-104.4[6]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

LC-DAD Method

This protocol is a representative example for the analysis of this compound-IV in chili- and curry-containing foodstuffs.[4]

1. Sample Preparation (Extraction)

  • Sauces: Weigh 5 g of the homogenized sample into a 50 mL polypropylene tube. Add 25 mL of acetonitrile. Homogenize for 1 minute. Centrifuge at 4000 rpm for 10 minutes at 4°C. Filter the supernatant into an HPLC vial.

  • Spices: Weigh 0.5 g of the sample into a 50 mL polypropylene tube. Add 10 mL of acetonitrile. Homogenize for 1 minute. Centrifuge at 4000 rpm for 10 minutes at 4°C. Filter the supernatant into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: Waters 717 plus autosampler, Varian 9010 HPLC pump, Waters 996 PDA detector.

  • Column: Varian Microsorb-MV C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (80/20, v/v) in isocratic mode.

  • Flow Rate: 1 mL/min.

  • Injection Volume: 100 µL.

  • Detection Wavelengths: this compound (478 nm), Sudan II (496 nm), Sudan III (510 nm), and Sudan IV (520 nm).

LC-MS/MS Method

This protocol is a representative example for the simultaneous determination of Sudan dyes in food.[5]

1. Sample Preparation (Extraction)

  • Weigh 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 7500 rpm for 10 minutes at 15°C.

  • Transfer 1 mL of the supernatant to an LC autosampler vial.

2. Chromatographic Conditions

  • UPLC System: Acquity UPLC I-Class System.

  • Column: Acquity BEH C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with A (10 mM ammonium formate in water with 0.1% formic acid) and B (10 mM ammonium formate in acetonitrile with 0.1% formic acid).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex 6500 Qtrap or Xevo TQ-S micro).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions are monitored for each Sudan dye.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.

G General Workflow for Sudan Dye Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing Sample Sample Reception Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Cleanup (e.g., SPE) (Optional, more common for DAD) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation Detection Detection LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Confirmation Confirmation Quantification->Confirmation Report Final Report Confirmation->Report

Caption: General analytical workflow for Sudan dye analysis.

G Performance Comparison: LC-DAD vs. LC-MS/MS DAD_Sensitivity Lower Sensitivity (LOD: ~0.2-2 mg/kg) DAD_Selectivity Moderate Selectivity (Based on UV-Vis Spectra) DAD_Confirmation Tentative Confirmation DAD_Cost Lower Cost MSMS_Sensitivity Higher Sensitivity (LOD: ~0.0003-0.0014 mg/kg) MSMS_Selectivity High Selectivity (Based on Mass Fragmentation) MSMS_Confirmation Definitive Confirmation MSMS_Cost Higher Cost Comparison Key Performance Metrics

Caption: Key performance differences between LC-DAD and LC-MS/MS.

Conclusion

The choice between LC-DAD and LC-MS/MS for Sudan dye analysis depends on the specific requirements of the laboratory.

LC-DAD is a cost-effective and robust technique suitable for screening purposes, especially in matrices with expected higher contamination levels.[2][3] Its simplicity and lower operational costs make it an attractive option for routine quality control.

LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level detection and unambiguous confirmation of Sudan dyes.[1][4] For regulatory compliance and in cases where low detection limits are critical, LC-MS/MS is the superior choice. The detailed structural information it provides is invaluable for confirmatory analysis and research applications.

References

A Guide to Inter-Laboratory Comparison of Sudan I Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methods for the determination of Sudan I, a synthetic azo dye, in food products. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive look at method performance based on available experimental data from various studies and proficiency testing programs.

Data Presentation: Performance of Analytical Methods for this compound

The following table summarizes the quantitative performance characteristics of the most frequently employed analytical techniques for this compound determination. The data is compiled from multiple sources to provide a comparative overview.

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Precision (RSD %)Citation
HPLC-UV/DAD Spices1.2 - 20004 - 400076 - 100<15[1][2][3]
Sauces0.2 - 0.5 (mg/kg)0.4 - 1 (mg/kg)51 - 86<15[1]
Palm Oil~1000-76 - 83-[1]
LC-MS/MS Spices0.5 - 101.5 - 10088 - 115.20.8 - 7.7[1][4][5]
Paprika~10-80 - 1103 - 13[5]
Palm Oil--88 - 100-[1]
UPLC-MS/MS Paprika--93.8 - 115.21.6 - 7.7[4]
HPLC-APCI-MS Chilli Powder50001500098 - 1054 - 12[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from various research articles and standard methods.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is widely used for the routine analysis of Sudan dyes in food matrices.

a) Sample Preparation (Extraction)

  • Weigh 1-5 g of the homogenized food sample into a centrifuge tube.

  • Add a suitable extraction solvent, most commonly acetonitrile (10-20 mL).

  • Vortex or shake vigorously for 15-30 minutes to ensure thorough extraction of the dye.

  • Centrifuge the mixture at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering compounds.

b) HPLC-UV/DAD Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7][8]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often in a ratio of 80:20 (v/v) or 95:5 (v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: this compound is typically detected at its maximum absorbance wavelength, which is around 478-488 nm.[7] A Diode Array Detector (DAD) allows for the acquisition of the full UV-Vis spectrum for peak identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it a confirmatory method for the analysis of this compound.

a) Sample Preparation (Extraction)

The extraction procedure is similar to that for HPLC-UV/DAD. Acetonitrile is the most common extraction solvent.[4][5] For enhanced accuracy, deuterated internal standards (e.g., this compound-d5) can be added to the sample before extraction to compensate for matrix effects and variations in recovery.[4]

b) LC-MS/MS Conditions

  • Column: C18 or UPLC C18 reversed-phase column.[4]

  • Mobile Phase: A gradient elution is typically used with a combination of solvents such as water with a small percentage of formic acid or ammonium acetate and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.2-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion [M+H]+ at m/z 249 is selected, and specific product ions (e.g., m/z 93, 77) are monitored for quantification and confirmation.[9]

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for an analytical method.

Inter_laboratory_Comparison_Workflow A Study Design & Protocol Development B Sample Preparation & Homogenization A->B Define matrix & analyte levels C Distribution to Participating Laboratories B->C Ensure sample homogeneity D Sample Analysis by Various Methods C->D Blinded samples E Data Submission & Collection D->E Report results & methods F Statistical Analysis of Results E->F Compile all data G Performance Evaluation (z-scores, etc.) F->G Assess laboratory performance H Final Report & Comparison Guide G->H Summarize findings

Workflow of an Inter-laboratory Comparison Study.

This guide provides a foundational understanding of the analytical methodologies for this compound and their comparative performance. For regulatory purposes and in-depth studies, it is recommended to consult the specific official methods and validation reports.

References

Cross-Validation of ELISA and HPLC for Sudan I Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of Sudan I, an industrial azo dye classified as a category 3 carcinogen, is of paramount importance due to its illegal use as a food additive. This guide provides a comprehensive cross-validation of two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). We will delve into their performance metrics, supported by experimental data, and provide detailed protocols to assist in method selection and application.

Performance Comparison: ELISA vs. HPLC

Both ELISA and HPLC are powerful techniques for the detection of this compound, each with its own set of advantages and limitations. ELISA is often favored for rapid screening of a large number of samples due to its high throughput and sensitivity, while HPLC is considered a confirmatory method owing to its high selectivity and accuracy. The choice between the two often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and the need for quantification versus screening.

The following table summarizes the key performance parameters for both methods based on published experimental data.

Performance ParameterELISAHPLC
Limit of Detection (LOD) 0.01 - 0.14 ng/mL[1][2][3]0.5 ng/mL - 5 mg/kg[1][4]
Limit of Quantitation (LOQ) 0.24 - 1 mg/kg[4][5]15 mg/kg[4]
Recovery Rate 70% - 114%[1][2][3][6]65% - 114%[4][6]
Precision (RSD) 5.9% - 24.8% (Intra-assay)[1]2% - 12%[4]
Analysis Time Rapid (High-throughput screening)[7]Longer (Individual sample analysis)[7]
Specificity High, but potential for cross-reactivity[1][3]High[7]
Correlation with HPLC High (r = 0.9840 - 0.9851)[1][3]N/A

Experimental Workflows

The general workflows for detecting this compound using ELISA and HPLC involve sample preparation, the analytical procedure itself, and data analysis. The following diagram illustrates a typical workflow for both methods.

G cluster_0 Sample Preparation cluster_1 ELISA Workflow cluster_2 HPLC Workflow cluster_3 Data Analysis start Food Sample extraction Extraction with Organic Solvent start->extraction cleanup Clean-up (e.g., SPE) extraction->cleanup elisa_coating Coating Plate with Antigen cleanup->elisa_coating hplc_injection Injection into HPLC System cleanup->hplc_injection elisa_blocking Blocking elisa_coating->elisa_blocking elisa_incubation Incubation with Sample & Antibody elisa_blocking->elisa_incubation elisa_washing Washing elisa_incubation->elisa_washing elisa_substrate Addition of Substrate elisa_washing->elisa_substrate elisa_read Absorbance Reading elisa_substrate->elisa_read elisa_data ELISA Data Analysis elisa_read->elisa_data hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection Detection (e.g., DAD) hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification hplc_data HPLC Data Analysis hplc_quantification->hplc_data comparison Cross-Validation elisa_data->comparison hplc_data->comparison

Experimental workflows for this compound detection.

Detailed Experimental Protocols

Below are representative protocols for the detection of this compound using ELISA and HPLC, compiled from various research articles.

This protocol is based on an indirect competitive ELISA format.

  • Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-OVA) diluted in carbonate buffer (pH 9.8) and incubated overnight at 4°C.[1][2]

  • Washing: The plate is washed multiple times with a washing buffer (e.g., PBST) to remove unbound antigen.[1][2]

  • Blocking: Remaining non-specific binding sites on the plate are blocked by adding a blocking buffer (e.g., a solution containing BSA or non-fat milk) and incubating for 1 hour at room temperature.[1][2]

  • Competitive Reaction: A mixture of the sample extract (or this compound standard) and a specific anti-Sudan I antibody (monoclonal or polyclonal) is added to each well. The plate is then incubated, allowing for competition between the free this compound in the sample and the coated this compound for antibody binding.[1][2]

  • Washing: The plate is washed again to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added to each well and incubated. This secondary antibody binds to the primary antibody that is bound to the coated antigen.

  • Washing: A final washing step is performed to remove any unbound secondary antibody-enzyme conjugate.

  • Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a colorimetric reaction.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength. The concentration of this compound in the sample is inversely proportional to the color intensity.

This protocol describes a reversed-phase HPLC method for the determination of this compound.

  • Sample Preparation:

    • Extraction: The food sample is homogenized and extracted with an organic solvent such as acetonitrile or methanol.[4][5]

    • Clean-up: The extract may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[8]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a detector is used.[4][9]

    • Column: A C18 reversed-phase column is commonly used for the separation.[5]

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water is used as the mobile phase. The separation can be performed in either isocratic or gradient elution mode.[4][5][9]

    • Flow Rate: A typical flow rate is around 1 mL/min.[9][10]

    • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent at the maximum absorption wavelength of this compound (around 478-485 nm).[4][5][10][11]

  • Analysis:

    • Injection: A specific volume of the prepared sample extract is injected into the HPLC system.

    • Separation: this compound is separated from other components in the sample as it passes through the column.

    • Detection and Quantification: The detector measures the absorbance of this compound as it elutes from the column. The concentration is determined by comparing the peak area or height to a calibration curve prepared from this compound standards.[4]

Conclusion

The cross-validation of ELISA and HPLC for the detection of this compound reveals that both methods are highly correlated and suitable for food analysis.[1][3] ELISA serves as an excellent tool for rapid screening of a large number of samples, offering high sensitivity and throughput. HPLC, with its high specificity and accuracy, is the preferred method for confirmation and precise quantification of positive results obtained from screening assays. The selection of the most appropriate method will depend on the analytical needs, available resources, and the regulatory context. For a comprehensive food safety monitoring program, the complementary use of both ELISA for screening and HPLC for confirmation provides a robust and reliable approach to ensure the absence of the illegal additive this compound in food products.

References

Sudan I vs. Para Red: A Comparative Analysis of Structure and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the structural and toxicological properties of two synthetic azo dyes, Sudan I and Para Red. Both compounds have been used in industrial applications for their coloring properties, but concerns over their safety have led to restrictions on their use, particularly in foodstuffs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key differences between these two structurally related compounds, supported by experimental data and detailed methodologies.

Structural Differences

This compound (1-phenylazo-2-naphthol) and Para Red (1-(4-nitrophenylazo)-2-naphthol) are both monoazo dyes sharing a common 1-phenylazo-2-naphthol backbone. The primary structural distinction lies in the substitution on the phenyl ring. Para Red possesses a nitro (-NO2) group at the para position (position 4) of the phenyl ring, which is absent in this compound.[1] This seemingly minor difference in chemical structure has significant implications for their toxicological profiles.

FeatureThis compoundPara Red
Chemical Name 1-phenylazo-2-naphthol1-(4-nitrophenylazo)-2-naphthol
Molecular Formula C₁₆H₁₂N₂OC₁₆H₁₁N₃O₃
Molecular Weight 248.28 g/mol 293.28 g/mol
Key Structural Feature Unsubstituted phenyl ringNitro (-NO2) group on the phenyl ring
CAS Number 842-07-96410-10-2

Diagram 1: Chemical Structures of this compound and Para Red

Sudan_I_vs_Para_Red_Structures cluster_sudan1 This compound cluster_parared Para Red s1 s1_label C₁₆H₁₂N₂O pr1 pr1_label C₁₆H₁₁N₃O₃

Caption: Comparative chemical structures of this compound and Para Red.

Toxicological Profile Comparison

Both this compound and Para Red are classified by the International Agency for Research on Cancer (IARC) as Group 3 carcinogens, meaning they are "not classifiable as to their carcinogenicity to humans".[1][2] However, numerous studies have demonstrated their genotoxic and carcinogenic potential in experimental models.

Acute Toxicity

Quantitative data on the acute toxicity of Para Red is limited. For this compound, the oral median lethal dose (LD50) in rats is reported to be greater than 10,000 mg/kg body weight, suggesting low acute toxicity via ingestion.

CompoundTest SpeciesRoute of AdministrationLD50 Value
This compoundRatOral> 10,000 mg/kg
Para RedRatOralNot available
Genotoxicity and Mutagenicity

Both this compound and Para Red have been shown to be mutagenic in various in vitro and in vivo assays, typically requiring metabolic activation to exert their genotoxic effects.[1] Their structural similarity suggests a comparable mode of action.[1]

Metabolic activation of these azo dyes, primarily through cytochrome P450 enzymes in the liver and peroxidases, can lead to the cleavage of the azo bond, releasing potentially carcinogenic aromatic amines.[3] For this compound, this can result in the formation of aniline and 1-amino-2-naphthol. The metabolic activation can also lead to the formation of reactive electrophilic species that can bind to DNA, forming DNA adducts and inducing mutations.[3]

While direct quantitative comparisons of genotoxic potency are scarce in the literature, studies have independently demonstrated the genotoxicity of both compounds in various assays.

Toxicological EndpointThis compoundPara Red
Ames Test (Bacterial Reverse Mutation Assay) Positive with metabolic activationPositive with metabolic activation[1]
Micronucleus Test (in vitro/in vivo) Induces micronuclei in rat bone marrow[3]Induces chromosomal damage in vitro[1]
Comet Assay (Single Cell Gel Electrophoresis) Induces DNA strand breaks in HepG2 cells[4][5]Genotoxic effects observed in vitro[1]
DNA Adduct Formation Forms DNA adducts (e.g., 8-(phenylazo)guanine)[3]Expected to form DNA adducts, but specific adducts are less characterized.

Diagram 2: Generalized Metabolic Activation and Genotoxicity Pathway

Toxicological_Pathway cluster_dyes Parent Dyes Sudan_I This compound Metabolic_Activation Metabolic Activation (CYP Enzymes, Peroxidases) Sudan_I->Metabolic_Activation Para_Red Para Red Para_Red->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (e.g., Benzenediazonium ion, Aromatic Amines) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation of this compound and Para Red leading to genotoxicity.

Carcinogenicity

Animal studies have shown that this compound is carcinogenic in rats, inducing tumors in the liver and urinary bladder.[2] The evidence for Para Red's carcinogenicity is less definitive but is presumed to be similar to that of this compound due to their structural analogy and similar genotoxic profiles in vitro.[1]

Experimental Protocols

The following are generalized protocols for key genotoxicity assays based on OECD guidelines, which are commonly used to evaluate the mutagenic potential of substances like this compound and Para Red.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.[6][7][8][9][10]

Workflow Diagram: Ames Test

Ames_Test_Workflow start Start prep_bacteria Prepare bacterial tester strains start->prep_bacteria prep_test_compound Prepare test compound dilutions start->prep_test_compound mix Mix bacteria, test compound, and S9 mix (for metabolic activation) prep_bacteria->mix prep_test_compound->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze end End analyze->end

Caption: A simplified workflow for the Ames Test.

Methodology:

  • Bacterial Strains: Use appropriate histidine-requiring (S. typhimurium) or tryptophan-requiring (E. coli) strains.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: In the plate incorporation method, the test compound, bacteria, and S9 mix (if used) are mixed with molten top agar and poured onto minimal agar plates.[6] In the pre-incubation method, the mixture is incubated before plating.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[11][12][13][14] Micronuclei are small, membrane-bound DNA fragments from acentric chromosome fragments or whole chromosomes that lag behind during anaphase.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Exposure: Treat cell cultures with various concentrations of the test substance, with and without S9 metabolic activation.[12][13] A solvent/vehicle control and positive controls are run in parallel.

  • Cytokinesis Block: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[11][13]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent dye).

  • Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates genotoxic potential.[11]

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15][16][17][18][19][20][21][22]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."[17][22]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize using a fluorescence microscope.[23]

  • Scoring: Use image analysis software to measure the extent of DNA migration (e.g., tail length, percentage of DNA in the tail). A dose-dependent increase in DNA migration indicates DNA damage.

Conclusion

This compound and Para Red are structurally similar azo dyes with demonstrated genotoxic and carcinogenic potential in experimental studies. The presence of a nitro group in Para Red is the key structural differentiator, which may influence its metabolic activation and toxicological potency, although direct comparative quantitative data are limited. The established genotoxicity assays, such as the Ames test, micronucleus assay, and comet assay, provide robust methodologies for evaluating the DNA-damaging potential of these and other related compounds. Given their toxicological profiles, the restricted use of this compound and Para Red in consumer products, especially food, is scientifically justified. Further research focusing on a direct quantitative comparison of their toxicities and a more detailed characterization of Para Red's metabolic pathways and DNA adducts would be beneficial for a more complete risk assessment.

References

Evaluating the Carcinogenicity of Sudan I Across Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic effects of Sudan I in various animal models, supported by experimental data and detailed methodologies. This compound, a synthetic azo dye, has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.[1] This document aims to consolidate the key findings from animal studies to aid in risk assessment and future research.

Comparative Carcinogenicity Data

The carcinogenic potential of this compound has been evaluated in several rodent species, primarily mice and rats, through various routes of administration. The liver and urinary bladder have been identified as the primary target organs for this compound-induced carcinogenicity.[2][3][4]

Animal ModelRoute of AdministrationTarget OrganDosageTumor IncidenceLatencyKey Findings & BMDL₁₀Reference
Mouse Subcutaneous InjectionLiverNot specified in summaryIncreased incidence of liver tumorsNot specified in summaryThis compound is carcinogenic, producing liver tumors.[1]
Mouse Bladder ImplantationUrinary BladderNot specified in summaryIncreased incidence of bladder carcinomasNot specified in summaryThis compound is carcinogenic, producing bladder tumors.[1]
Mouse Oral AdministrationNot specifiedInadequate dose levelNegativeNot specified in summaryThe adequacy of the dose level used could not be assessed.[1]
Rat Oral AdministrationLiverNot specifiedNot specifiedNot specifiedA Benchmark Dose Lower Confidence Limit (BMDL₁₀) of 7.3 mg/kg body weight/day was calculated for hepatocellular adenomas in male rats.
Rat Oral AdministrationNot specifiedInadequate dose levelNegativeNot specified in summaryThe adequacy of the dose level used could not be assessed.[1]
Rabbit Not specified in summaryLiver, Urinary BladderNot specified in summaryReported to cause tumors.Not specified in summaryThis compound is known to cause the development of tumors in rabbits.[4]

BMDL₁₀: The lower 95% confidence limit on the benchmark dose for a 10% response.

Metabolic Activation and Carcinogenic Mechanisms

The organ-specific carcinogenicity of this compound is attributed to its metabolic activation into reactive electrophilic species that can bind to DNA, forming DNA adducts and leading to mutations. Two primary pathways of metabolic activation have been identified:

  • Hepatic Activation (Liver Carcinogenicity): In the liver, this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP1A1.[2][3] This process involves the oxidation of this compound, leading to the formation of a reactive benzenediazonium ion. This ion can then covalently bind to DNA, with the major adduct identified as 8-(phenylazo)guanine. The formation of these DNA adducts is a critical step in the initiation of liver cancer.

  • Peroxidase-Mediated Activation (Bladder Carcinogenicity): In the urinary bladder, which has low levels of CYP enzymes, the metabolic activation of this compound is primarily mediated by peroxidases. This pathway involves the formation of a this compound radical that can directly react with DNA. The resulting major DNA adduct is 4-[(deoxy)guanosin-N2-yl]this compound. This mechanism explains the development of bladder tumors following direct implantation of this compound.

Below are diagrams illustrating these signaling pathways.

Sudan_I_Metabolic_Activation_Liver cluster_liver Hepatic Activation Sudan_I This compound Oxidation Oxidation Sudan_I->Oxidation CYP1A1 CYP1A1 (Cytochrome P450) CYP1A1->Oxidation Benzenediazonium_Ion Benzenediazonium Ion (Reactive Intermediate) Oxidation->Benzenediazonium_Ion DNA_Adduct 8-(phenylazo)guanine DNA Adduct Benzenediazonium_Ion->DNA_Adduct Binds to DNA Liver_Cancer Liver Cancer DNA_Adduct->Liver_Cancer Leads to Sudan_I_Metabolic_Activation_Bladder cluster_bladder Bladder Activation Sudan_I_B This compound Activation Activation Sudan_I_B->Activation Peroxidases Peroxidases Peroxidases->Activation Sudan_I_Radical This compound Radical (Reactive Intermediate) Activation->Sudan_I_Radical DNA_Adduct_B 4-[(deoxy)guanosin-N2-yl]this compound DNA Adduct Sudan_I_Radical->DNA_Adduct_B Binds to DNA Bladder_Cancer Bladder Cancer DNA_Adduct_B->Bladder_Cancer Leads to Subcutaneous_Injection_Workflow Animal_Selection 1. Animal Selection (e.g., Strain A/J mice, 6-8 weeks old) Dosing_Preparation 2. Dosing Preparation (this compound dissolved in a suitable vehicle, e.g., corn oil) Animal_Selection->Dosing_Preparation Administration 3. Subcutaneous Administration (e.g., 0.1 mL injection into the dorsal thoracic region) Dosing_Preparation->Administration Observation 4. Long-term Observation (e.g., 18-24 months) - Monitor for clinical signs of toxicity - Palpate for tumor development Administration->Observation Necropsy 5. Necropsy - Gross examination of all organs - Collection of liver and other tissues Observation->Necropsy Histopathology 6. Histopathological Examination - Process tissues for microscopic analysis - Identify and classify liver tumors Necropsy->Histopathology Data_Analysis 7. Data Analysis - Compare tumor incidence between treated and control groups Histopathology->Data_Analysis

References

A Comparative Guide to Sudan Dye Metabolism: Human vs. Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of Sudan dyes, a class of synthetic azo dyes, by human and rat liver microsomes. Understanding the species-specific differences and similarities in xenobiotic metabolism is crucial for accurate risk assessment and the extrapolation of animal study data to humans. This document summarizes key metabolic pathways, presents available quantitative data, and provides detailed experimental protocols to support further research in this area.

Executive Summary

The metabolism of Sudan dyes, particularly Sudan I, has been investigated in both human and rat liver microsomes. The available data indicates that rat liver microsomes serve as a reasonably predictive in vitro model for human metabolism of these compounds. Both species primarily metabolize Sudan dyes through C-hydroxylation, yielding a similar profile of metabolites. The key cytochrome P450 (CYP) enzymes responsible for these transformations are CYP1A1 and CYP3A4 in both humans and rats. While the qualitative metabolic pathways are comparable, quantitative differences in the rates of metabolite formation may exist. This guide aims to provide a comprehensive overview based on the current scientific literature.

Comparative Metabolism of this compound

This compound (1-(phenylazo)-2-naphthol) is the most extensively studied Sudan dye. Its metabolism in liver microsomes from both humans and rats leads to the formation of several C-hydroxylated derivatives.

Major Metabolites:

  • 1-[(4-hydroxyphenyl)azo]-2-naphthol (4'-OH-Sudan I)

  • 1-(phenylazo)naphthalene-2,6-diol (6-OH-Sudan I)

Minor Metabolites:

  • 1-[(4-hydroxyphenyl)azo]naphthalene-2,6-diol

  • 1-[(3,4-dihydroxyphenyl)azo]-2-naphthol

Studies have shown that human and rat liver microsomes generate a similar pattern of these metabolites. Notably, 1-[(4-hydroxyphenyl)azo]-2-naphthol is the predominant metabolite produced by both species. This similarity suggests that the rat is a suitable animal model for studying the C-hydroxylation pathways of this compound in humans.

Quantitative Analysis of Metabolite Formation

While qualitative similarities are well-documented, a direct comparison of the kinetic parameters for the formation of major this compound metabolites in human and rat liver microsomes is not extensively available in the public domain. The following table summarizes the key enzymatic players involved in the metabolism of this compound.

Enzyme FamilyHumanRat
Cytochrome P450 CYP1A1, CYP3A4CYP1A1, CYP3A

Data synthesized from available research literature.

Experimental Protocols

The following protocols provide a framework for conducting comparative metabolism studies of Sudan dyes using human and rat liver microsomes.

Preparation of Liver Microsomes

Liver microsomes can be prepared from human or rat liver tissue by differential centrifugation.

Materials:

  • Liver tissue (human or rat)

  • Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl)

  • Centrifuge (refrigerated)

  • Ultracentrifuge (refrigerated)

  • Dounce homogenizer

Procedure:

  • Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Transfer the supernatant to a clean tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant and resuspend the microsomal pellet in homogenization buffer.

  • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

  • Store the microsomes at -80°C until use.

Sudan Dye Metabolism Assay

This assay is designed to measure the formation of metabolites when a Sudan dye is incubated with liver microsomes.

Reagents:

  • Pooled human or rat liver microsomes (e.g., 0.5 mg/mL final protein concentration)

  • Sudan dye stock solution (in a suitable solvent like DMSO or methanol)

  • NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) or 1 mM NADPH.

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (for HPLC analysis)

Procedure:

  • Pre-warm a reaction mixture containing the phosphate buffer and liver microsomes at 37°C for 5 minutes.

  • Add the Sudan dye stock solution to the reaction mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for HPLC analysis.

HPLC Analysis of Metabolites

The separation and quantification of Sudan dye metabolites can be achieved using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

HPLC System:

  • A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Mobile Phase:

  • A gradient of acetonitrile and water (both may contain a small amount of formic acid or ammonium acetate to improve peak shape). A typical gradient might be from 30% to 90% acetonitrile over 20-30 minutes.

Procedure:

  • Inject the supernatant from the metabolism assay onto the HPLC column.

  • Run the HPLC method to separate the parent Sudan dye and its metabolites.

  • Monitor the elution of compounds using the UV detector at a wavelength appropriate for the Sudan dye and its metabolites (e.g., around 480-520 nm).

  • Identify the metabolite peaks by comparing their retention times with those of authentic standards (if available).

  • Quantify the amount of each metabolite formed by integrating the peak areas and comparing them to a standard curve of the respective metabolite.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the experimental process and the metabolic transformations of Sudan dyes, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Microsome Preparation cluster_Assay Metabolism Assay cluster_Analysis Analysis Liver Liver Tissue (Human or Rat) Homogenization Homogenization Liver->Homogenization Centrifugation1 Centrifugation (9,000 x g) Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 Ultracentrifugation (100,000 x g) Supernatant1->Centrifugation2 Microsomes Liver Microsomes Centrifugation2->Microsomes Incubation Incubation at 37°C (Microsomes, Sudan Dye, NADPH) Microsomes->Incubation Quenching Reaction Quenching (Acetonitrile) Incubation->Quenching Centrifugation3 Protein Precipitation & Centrifugation Quenching->Centrifugation3 Supernatant2 Supernatant for Analysis Centrifugation3->Supernatant2 HPLC HPLC-UV Analysis Supernatant2->HPLC Data Data Analysis (Metabolite Quantification) HPLC->Data

Fig. 1: Experimental workflow for Sudan dye metabolism assay.

Sudan_Metabolism cluster_Metabolites Major Metabolites SudanI This compound Metabolites C-Hydroxylated Metabolites SudanI->Metabolites C-Hydroxylation Metabolite1 1-[(4-hydroxyphenyl)azo]-2-naphthol Metabolite2 1-(phenylazo)naphthalene-2,6-diol Enzymes Human: CYP1A1, CYP3A4 Rat: CYP1A1, CYP3A Enzymes->SudanI

Fig. 2: Simplified metabolic pathway of this compound.

Performance of SPE Cartridges for Sudan I Cleanup: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the performance of various Solid-Phase Extraction (SPE) cartridges for the cleanup of Sudan I in different sample matrices. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of this illicit dye.

Data Summary

The efficiency of different SPE cartridges for the isolation and cleanup of this compound is summarized in the table below. The data is compiled from various studies and highlights the recovery rates achieved in different food matrices.

SPE Cartridge TypeSorbentSample MatrixSpiking LevelRecovery (%)RSD (%)Analytical MethodReference
Molecularly Imprinted Polymer (MIP)Custom SynthesizedHot Chilli Pepper15 µg/g96N/AHPLC[1]
Molecularly Imprinted Polymer (MIP)Custom SynthesizedHot Chilli Tomato Sauce15 µg/g98N/AHPLC
Molecularly Imprinted Polymer (MIP)Custom SynthesizedSausage15 µg/g95N/AHPLC
Molecularly Imprinted Polymer (MIP)Custom SynthesizedTomato Sauce15 µg/g101N/AHPLC
Molecularly Imprinted Polymer (MIP)Custom SynthesizedHard Boiled Egg Yolk15 µg/g85N/AHPLC
Strata-XPolymericChili Powder1 mg in 500 mg89N/AHPLC-UV[2]
Strata-X-CWWeak Cation-Exchange PolymericChili Powder1 mg in 500 mg85N/AHPLC-UV[2]
Sep-Pak Alumina BAluminaOils and Oily MatricesN/AN/AN/ALC-MS[3]
Oasis MAXMixed-Mode Anion ExchangeWater-Based SaucesN/AN/AN/ALC-MS[3]
Silica GelSilicaVarious Foods0.5 µg/gN/AN/AHPLC-DAD[4][5]
C18Reversed-Phase SilicaWastewater50-500 ng/LN/AN/AHPLC[6]
NanosilicaNanosilica from Rice HuskVarious FoodsN/A80-100N/AHPLC-PDA[7]

N/A: Not available in the cited literature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound in food samples using SPE for cleanup.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize extract Solvent Extraction homogenize->extract condition Conditioning extract->condition load Sample Loading condition->load wash Washing load->wash elute Elution wash->elute evaporate Evaporation & Reconstitution elute->evaporate hplc HPLC/LC-MS Analysis evaporate->hplc

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Molecularly Imprinted Solid-Phase Extraction (MISPE)

This method utilizes a polymer synthesized to have specific recognition sites for Sudan dyes.

  • Sample Preparation: Food samples are extracted with an organic solvent, and the extract is then diluted with water before loading onto the SPE cartridge. For example, hot chilli sausage was extracted with acetonitrile, and the extract was diluted with water (1:2 v/v)[1].

  • SPE Cartridge: A molecularly imprinted polymer selective for Sudan dyes is used as the sorbent.

  • Conditioning: The cartridge is typically conditioned with the solvent used for sample loading.

  • Loading: The diluted sample extract is loaded onto the conditioned MISPE cartridge[1].

  • Washing: The cartridge is washed to remove interfering compounds. A common washing solution is a mixture of acetonitrile and water (1:1 v/v)[1].

  • Elution: this compound is eluted from the cartridge using a suitable organic solvent. A solution of 2% (v/v) triethylamine in tetrahydrofuran has been shown to be effective, yielding recovery rates of up to 96%[1].

  • Analysis: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for HPLC analysis[1].

Polymeric SPE (Strata-X and Strata-X-CW)

These cartridges utilize polymeric sorbents for the cleanup of Sudan dyes from chili powder.

  • Sample Preparation: 500 mg of chili powder is spiked with this compound and extracted with 2 mL of isopropanol. The extract is filtered, and a 10 µL aliquot is diluted with 990 µL of 30% isopropanol in water[2].

  • SPE Cartridge: Strata-X (polymeric) or Strata-X-CW (weak cation-exchange polymeric) cartridges (30 mg/1 mL) are used[2].

  • Loading: The diluted extract is loaded onto the SPE cartridge[2].

  • Washing: The cartridge is washed sequentially with 1 mL of water and 1 mL of 50:50 methanol/water[2].

  • Elution: The dyes are eluted with 1 mL of a dichloromethane/isopropanol/formic acid mixture (78:20:2 by volume)[2].

  • Analysis: A portion of the eluate is diluted with methanol and injected into the HPLC system for analysis[2].

Silica Gel SPE for Fatty Samples

This method is designed to remove fat and oil from samples before the analysis of Sudan dyes.

  • Sample Preparation: A key feature of this method is the transesterification of acylglycerols in fat and oil to fatty acid methyl esters (FAMEs) directly in the sample extract[4][5].

  • SPE Cartridge: A silica gel SPE column is used[4][5].

  • Cleanup: The FAMEs are eluted from the silica gel column with n-hexane, while the Sudan dyes are retained[4][5].

  • Elution: The retained Sudan dyes are then eluted with a mixture of n-hexane and diethyl ether (9:1 v/v)[4][5].

  • Analysis: The eluate is analyzed by HPLC with a diode array detector (DAD)[4][5].

Alumina and Mixed-Mode SPE for Different Chili Products

These methods are tailored for different types of chili-based products.

  • For Oily Matrices (e.g., chili sesame oil, dried chili):

    • SPE Cartridge: Sep-Pak Alumina B cartridges are employed for normal-phase cleanup[3].

  • For Water-Based Samples (e.g., chili sauces):

    • SPE Cartridge: Oasis MAX cartridges, which utilize a mixed-mode anion-exchange sorbent, are used[3].

  • Analysis: Both procedures are followed by LC-MS analysis for the determination of Sudan dyes[3].

On-Line SPE with C18 for Wastewater

This approach integrates SPE directly with the HPLC system for the analysis of Sudan dyes in wastewater.

  • Sample Preparation: The only pretreatment required is a centrifugation step to remove suspended solids[6].

  • SPE System: An on-line SPE system with a C18 enrichment precolumn is used[6].

  • Analysis: The preconcentrated analytes are directly transferred to the HPLC system for separation and detection[6]. This method allows for the determination of Sudan dyes at ultra-trace levels (ng/L)[6].

References

The Degradative Capacity of Human Intestinal Bacteria on the Azo Dye Sudan I: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals the significant role of the human gut microbiota in the degradation of Sudan I, a synthetic azo dye with genotoxic potential. This comparison guide synthesizes key findings on the efficacy of various intestinal bacterial species in breaking down this compound, providing researchers, scientists, and drug development professionals with objective data and detailed experimental protocols. Ingestion of food products contaminated with this compound can lead to its metabolism by intestinal bacteria, resulting in the formation of potentially carcinogenic aromatic amines.[1][2][3][4][5]

Comparative Degradation of this compound by Human Gut Microbiota

The anaerobic conditions of the human colon provide a conducive environment for intestinal bacteria to metabolize azo compounds like this compound. The primary mechanism of degradation is the enzymatic reduction of the azo bond (-N=N-), leading to the formation of aromatic amines.[2][6]

A study involving thirty-five prevalent species of human intestinal bacteria demonstrated that the ability to reduce this compound is common among these microbes.[1][3][6] Out of the 35 species tested, 23 were capable of reducing this compound to some extent.[1][3][6] Notably, several species achieved complete degradation of the dye.[1][3][6]

Bacterial Species/CultureDegradation Rate/EfficiencyKey Metabolites IdentifiedReference
Bifidobacterium infantisComplete degradationAniline, 1-amino-2-naphthol (presumed)[1][3][6]
Clostridium indolisComplete degradationAniline, 1-amino-2-naphthol (presumed)[1][3][6]
Enterococcus faecalisComplete degradationAniline, 1-amino-2-naphthol[1][3]
Lactobacillus rhamnosusComplete degradationAniline, 1-amino-2-naphthol (presumed)[1][3][6]
Ruminococcus obeumComplete degradationAniline, 1-amino-2-naphthol (presumed)[1][3][6]
Mixed Human Intestinal MicrofloraApprox. 75% degradation in 16 hours; complete degradation after 20 hours.Aniline[2]
Escherichia coliNo significant degradationNot applicable[1][3][6]
Peptostreptococcus magnusNo significant degradationNot applicable[1][3][6]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic breakdown of this compound and a typical experimental workflow for its study.

Sudan_I_Degradation_Pathway This compound This compound Azo Bond (-N=N-) Azo Bond (-N=N-) This compound->Azo Bond (-N=N-) Contains Aromatic Amines Aromatic Amines Azo Bond (-N=N-)->Aromatic Amines Cleavage by Azoreductase Aniline Aniline Aromatic Amines->Aniline 1-amino-2-naphthol 1-amino-2-naphthol Aromatic Amines->1-amino-2-naphthol Human Intestinal Bacteria Human Intestinal Bacteria Azoreductase Enzymes Azoreductase Enzymes Human Intestinal Bacteria->Azoreductase Enzymes Produce Azoreductase Enzymes->Azo Bond (-N=N-)

Metabolic pathway of this compound degradation by human intestinal bacteria.

Experimental_Workflow_Sudan_I_Degradation cluster_setup Experimental Setup cluster_analysis Analysis Bacterial Culture 1. Culture of Intestinal Bacteria (Anaerobic Conditions) This compound Introduction 2. Introduction of this compound Bacterial Culture->this compound Introduction Incubation 3. Anaerobic Incubation (e.g., 37°C) This compound Introduction->Incubation Sample Collection 4. Sample Collection at Time Intervals Incubation->Sample Collection Extraction 5. Extraction of this compound and Metabolites Sample Collection->Extraction Analytical Techniques 6. Quantification and Identification (HPLC, LC/ESI-MS) Extraction->Analytical Techniques

Experimental workflow for studying this compound degradation.

Experimental Protocols

The methodologies employed in studying the degradation of this compound by human intestinal bacteria generally follow a standardized approach, as outlined below.

Bacterial Strains and Culture Conditions
  • Bacterial Source: Pure strains of prevalent human intestinal bacteria are obtained from recognized culture collections. Mixed cultures can be derived from fresh human fecal samples.

  • Growth Media: Bacteria are typically cultured in non-selective, prereduced brain heart infusion (BHI) broth or other suitable anaerobic media, supplemented with hemin and vitamin K to support the growth of fastidious anaerobes.

  • Anaerobic Conditions: All culturing and experiments are conducted under strict anaerobic conditions (e.g., 85% N₂, 10% H₂, 5% CO₂) in an anaerobic chamber.

This compound Degradation Assay
  • Preparation of Bacterial Cultures: Bacterial strains are grown to a specific optical density (e.g., OD₆₆₀ of 1.0) to ensure a standardized cell concentration.

  • Incubation with this compound: A stock solution of this compound (dissolved in a suitable solvent like DMSO) is added to the bacterial cultures to a final concentration (e.g., 10 µg/mL). Control incubations consist of this compound in sterile medium without bacteria.

  • Time Course Analysis: The cultures are incubated at 37°C under anaerobic conditions. Aliquots are withdrawn at various time points (e.g., 0, 4, 8, 16, 24 hours) for analysis.

Analysis of this compound and its Metabolites
  • Sample Preparation: The collected aliquots are typically extracted with an organic solvent such as ethyl acetate to separate this compound and its metabolites from the aqueous culture medium. The organic phase is then evaporated to dryness and the residue is reconstituted in a suitable buffer for analysis.

  • Quantification of this compound: The concentration of remaining this compound is determined using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The disappearance of the this compound peak over time is used to calculate the degradation rate.[2]

  • Identification of Metabolites: The identification of degradation products, such as aniline, is performed using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC/ESI-MS) or Tandem Mass Spectrometry (LC/ESI-MS/MS).[2][4] The mass spectra of the metabolites are compared with those of authentic standards for confirmation.[1][3]

This comparative guide underscores the metabolic capabilities of the human gut microbiota and highlights specific bacterial species that are proficient in degrading the potentially harmful azo dye, this compound. The provided protocols offer a foundation for further research in this area, which is crucial for understanding the toxicological implications of dietary contaminants and the protective role of the gut microbiome.

References

Assessing the Genotoxic Potential of Sudan I Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sudan I, a synthetic azo dye, has been a subject of concern due to its potential carcinogenic and genotoxic properties. Its use in food products is prohibited in many countries, yet its presence as a contaminant persists as a public health issue. The genotoxicity of this compound is not attributed to the parent compound itself, but rather to the reactive metabolites formed during its biotransformation. This guide provides a comparative assessment of the genotoxic potential of this compound metabolites, supported by experimental data, detailed methodologies, and visual representations of the key biological pathways involved.

Metabolic Activation is Key to this compound's Genotoxicity

The metabolic activation of this compound is a critical prerequisite for its genotoxic effects. This process is primarily carried out by two main enzyme systems: the cytochrome P450 (CYP) monooxygenases in the liver and peroxidases, particularly in extrahepatic tissues like the urinary bladder.[1]

Cytochrome P450 Pathway: In the liver, CYP enzymes, predominantly CYP1A1 and to a lesser extent CYP3A4, hydroxylate this compound.[1] This is followed by the enzymatic splitting of the azo group, which leads to the formation of a highly reactive benzenediazonium ion (BDI).[2] This electrophilic intermediate can then readily react with DNA to form covalent adducts.

Peroxidase Pathway: In tissues with low CYP activity, such as the urinary bladder, peroxidases play a significant role in activating this compound. This pathway involves the formation of this compound radicals, which are also capable of binding to DNA and other macromolecules.[1]

These metabolic activation pathways result in the formation of various metabolites, some of which are detoxified and excreted, while others are reactive electrophiles that can cause DNA damage. The major DNA adduct formed from the CYP-mediated activation of this compound has been identified as 8-(phenylazo)guanine.[1][2]

Quantitative Assessment of Genotoxicity

The genotoxic potential of this compound and its metabolites has been evaluated using a battery of in vitro and in vivo assays. These tests provide quantitative data on different genotoxic endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes histidine-dependent strains of Salmonella typhimurium that are mutated to see if a substance can cause a reversion to a state where they can synthesize their own histidine. This compound has consistently tested positive in the Ames test, but only in the presence of a metabolic activation system (S9 fraction), highlighting the role of its metabolites in inducing gene mutations.

Table 1: Ames Test Results for this compound with Metabolic Activation (S9)

S. typhimurium StrainThis compound Concentration (µ g/plate )Mean Revertant Colonies/Plate (± SD)
TA980 (Control)25 ± 4
1058 ± 7
50135 ± 12
100250 ± 21
TA1000 (Control)120 ± 15
10210 ± 18
50380 ± 25
100550 ± 32

Data are representative values compiled from multiple studies.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells. Following treatment with a genotoxic agent, the cellular DNA is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the extent of DNA damage. Studies on human hepatoma (HepG2) cells have shown that this compound induces a dose-dependent increase in DNA migration.[3]

Table 2: Comet Assay Results in HepG2 Cells Treated with this compound

This compound Concentration (µM)Mean % Tail DNA (± SD)
0 (Control)5.2 ± 1.1
2512.8 ± 2.5
5024.5 ± 3.8
10041.3 ± 5.2

Data are representative values from in vitro studies.

Micronucleus Test

The micronucleus test is used to detect chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates that a substance is clastogenic (causes chromosome breaks) or aneugenic (interferes with chromosome segregation). In HepG2 cells, this compound has been shown to significantly increase the frequency of micronuclei in a dose-dependent manner.[3]

Table 3: Micronucleus Test Results in HepG2 Cells Treated with this compound

This compound Concentration (µM)Frequency of Micronucleated Cells (%) (± SD)
0 (Control)1.5 ± 0.4
253.8 ± 0.7
507.2 ± 1.1
10012.5 ± 1.9

Data are representative values from in vitro studies.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison.

Ames Test Protocol
  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are used. These strains are histidine auxotrophs.

  • Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and added to the test system to provide the necessary enzymes for metabolic activation.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound (dissolved in a suitable solvent like DMSO) in the presence of the S9 mix. A control group with the solvent and S9 mix is also included.

  • Plating: The bacteria are then plated on a minimal glucose agar medium that lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Comet Assay Protocol
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium.

  • Treatment: The cells are treated with various concentrations of this compound for a specific duration (e.g., 24 hours). A solvent control is included.

  • Cell Embedding: After treatment, the cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and histones, leaving behind the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% Tail DNA) or the tail moment using specialized software.

In Vitro Micronucleus Test Protocol
  • Cell Culture and Treatment: HepG2 cells are cultured and treated with different concentrations of this compound and a solvent control.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The slides are then stained with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring a large number of binucleated cells (e.g., 1000-2000) under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the control indicates clastogenic or aneugenic activity.

Visualizing the Pathways of Genotoxicity

To better understand the mechanisms underlying the genotoxicity of this compound metabolites, the following diagrams illustrate the key pathways.

Sudan_I_Metabolic_Pathway cluster_activation Metabolic Activation cluster_detoxification Detoxification Sudan_I This compound Metabolites Reactive Metabolites (Benzenediazonium Ion, Radicals) Sudan_I->Metabolites CYP1A1, CYP3A4, Peroxidases Hydroxylated_Metabolites Hydroxylated Metabolites Sudan_I->Hydroxylated_Metabolites CYP450 DNA_Adducts DNA Adducts (e.g., 8-(phenylazo)guanine) Metabolites->DNA_Adducts Covalent Binding Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity Leads to Conjugation Conjugation (Glucuronidation, Sulfation) Hydroxylated_Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Metabolic pathway of this compound leading to genotoxicity.

Experimental_Workflow cluster_assays Genotoxicity Assays Test_Compound Test Compound (this compound / Metabolite) Treatment Treatment of Cells Test_Compound->Treatment Cell_Culture In Vitro Cell Culture (e.g., HepG2) Cell_Culture->Treatment Ames Ames Test (with S9) Treatment->Ames Comet Comet Assay Treatment->Comet Micronucleus Micronucleus Test Treatment->Micronucleus Data_Analysis Data Analysis and Quantification Ames->Data_Analysis Comet->Data_Analysis Micronucleus->Data_Analysis Conclusion Assessment of Genotoxic Potential Data_Analysis->Conclusion

Caption: General experimental workflow for assessing genotoxicity.

Signaling_Pathway cluster_damage Cellular Damage Sudan_I_Metabolites This compound Metabolites ROS_Generation Increased Reactive Oxygen Species (ROS) Production Sudan_I_Metabolites->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage Oxidative DNA Damage (e.g., 8-OHdG) Oxidative_Stress->DNA_Damage DNA_Repair DNA Repair Pathways DNA_Damage->DNA_Repair Mutations Mutations / Genomic Instability DNA_Damage->Mutations If unrepaired DNA_Repair->Mutations Error-prone repair Apoptosis Apoptosis / Cell Death Mutations->Apoptosis

Caption: Signaling pathway of this compound-induced oxidative stress and DNA damage.

Conclusion

The experimental evidence strongly indicates that the genotoxicity of this compound is dependent on its metabolic activation into reactive metabolites. These metabolites can induce a range of genetic damage, including point mutations, DNA strand breaks, and chromosomal aberrations. The quantitative data from the Ames, comet, and micronucleus assays consistently demonstrate a dose-dependent genotoxic effect of this compound in the presence of metabolic activation. The signaling pathways involved appear to be closely linked to the induction of oxidative stress. This comparative guide provides researchers and professionals in drug development and toxicology with a concise overview of the genotoxic potential of this compound metabolites, supported by experimental data and clear visual aids to facilitate understanding of the underlying mechanisms.

References

Unmasking Hidden Colors: A Comparative Guide to Sudan Dye Extraction in Chili Powder

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of illicit Sudan dyes in food products like chili powder is a critical safety concern. These synthetic dyes, classified as potential carcinogens, are sometimes used to enhance the color of spices, posing a significant health risk. This guide provides an objective comparison of various extraction techniques for Sudan dyes in chili powder, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.

The efficiency of an extraction method is paramount for the reliable quantification of Sudan dyes. Key performance indicators include recovery rates, which measure the amount of dye extracted from the sample, and the limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of a dye that can be reliably detected and quantified, respectively. This guide delves into the methodologies and performance of four common extraction techniques: QuEChERS, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).

Performance Comparison of Extraction Techniques

The following table summarizes the quantitative performance of different extraction techniques for Sudan dyes in chili powder based on data from various studies.

TechniqueSudan Dye(s)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
QuEChERS Sudan I, II, III, IV, Red G, Red 7B, Black B, Orange G, Para Red, Dimethyl yellow, Rhodamine BNot explicitly stated, but method was effective for detection-10 - 50 (typical reporting limits)[1][2]
Solid-Phase Extraction (SPE) This compound, II, Orange G85 - 105--[3]
This compound, II, III, IV85.6 - 119.71.1 - 4.33.8 - 14.3[4]
This compound, II, III, IV93.2 - 1034.1 - 5.813.2 - 19.1[5]
Liquid-Liquid Extraction (LLE) This compound, II, III, IV, Red G, Red 7B, Black B, Yellow80.7 - 104.4--[6]
Ultrasound-Assisted Extraction (UAE) This compound, II, III, IV74.4 - 106.4125 - 500250 - 500[7]

Experimental Workflow for Sudan Dye Analysis

The general process for analyzing Sudan dyes in chili powder involves sample preparation, extraction, cleanup, and instrumental analysis. The following diagram illustrates a typical workflow.

Sudan Dye Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Chili Powder Sample homogenize Homogenization start->homogenize weigh Weighing homogenize->weigh add_solvent Add Extraction Solvent weigh->add_solvent Sample extract Extraction (e.g., Vortex, Shake, Sonicate) add_solvent->extract centrifuge Centrifugation extract->centrifuge Extract cleanup_step Cleanup (e.g., SPE, d-SPE) centrifuge->cleanup_step filter Filtration cleanup_step->filter analysis Instrumental Analysis (e.g., HPLC, UPLC-MS/MS) filter->analysis Clean Extract

A generalized workflow for the extraction and analysis of Sudan dyes from chili powder.

Detailed Experimental Protocols

Below are detailed methodologies for the key extraction techniques cited in this guide.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it a popular choice for multi-residue analysis.

Protocol:

  • Weigh 2 grams of homogenized chili powder into a 50 mL centrifuge tube.[1][2]

  • Add 8 mL of water and vortex for 30 seconds.[1][2]

  • Add 10 mL of acetonitrile and the QuEChERS CEN salt packet (containing 4 g MgSO₄, 1 g NaCl, and 1.5 g sodium citrate).[1][2]

  • Shake the tube vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.[1][2]

  • The upper acetonitrile layer is collected for analysis. For further cleanup (dispersive SPE), an aliquot of the supernatant is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄, vortexed, and centrifuged.

  • The final extract is filtered and injected into the analytical instrument.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix.

Protocol:

  • Extraction: Weigh 0.5 grams of chili powder and extract with 2 mL of isopropanol.[3]

  • Filter the extract.

  • Dilution: Dilute 10 µL of the extract with 990 µL of 30% isopropanol in water.[3]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., strata-X) with methanol followed by water.

  • Loading: Load the diluted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 methanol/water to remove interferences.[3]

  • Elution: Elute the Sudan dyes with 1 mL of a dichloromethane/isopropanol/formic acid (78:20:2 by volume) mixture.[3]

  • The eluate is then typically evaporated and reconstituted in a suitable solvent for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of compounds in two immiscible liquids.

Protocol:

  • Weigh 0.5 grams of the chili powder sample into a 25 mL volumetric flask.[6]

  • Add acetonitrile to the flask to the mark.[6]

  • Stir the mixture with a magnetic stir bar for 1 hour.[6]

  • Centrifuge the mixture at 10,000 g for 10 minutes.[6]

  • Filter the supernatant through a 0.45 µm filter.[6]

  • The filtered extract is then ready for injection into the analytical instrument.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to shorter extraction times and reduced solvent consumption.

Protocol:

  • Weigh 2 grams of the homogenized chili powder sample.

  • Add 10.0 mL of a hexane/isopropanol (1:1, v/v) mixture as the extraction solvent.[7]

  • Subject the mixture to ultrasonic extraction at room temperature for 2.0 minutes.[7]

  • Centrifuge the solution at 11,200 RCF for 5.0 minutes.[7]

  • Filter the supernatant through a 0.22 µm membrane filter.[7]

  • The filtrate is then injected into the analytical instrument for analysis.

Conclusion

The choice of extraction technique for Sudan dyes in chili powder depends on various factors, including the available equipment, desired sample throughput, and the required sensitivity of the analysis. The QuEChERS method offers a fast and straightforward approach with minimal solvent usage, making it suitable for high-throughput laboratories. Solid-Phase Extraction provides excellent cleanup, resulting in cleaner extracts and potentially lower detection limits, which is crucial for trace-level analysis. Liquid-Liquid Extraction , while being a more traditional and time-consuming method, can still provide good recoveries with simple equipment. Ultrasound-Assisted Extraction is a rapid and efficient method that can significantly reduce extraction times.

For sensitive and confirmatory analysis, coupling these extraction techniques with advanced analytical instruments such as Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is recommended. The data and protocols presented in this guide provide a solid foundation for selecting and implementing the most effective extraction strategy for the detection of Sudan dyes in chili powder, ultimately contributing to enhanced food safety and consumer protection.

References

A Comparative Guide to the Efficacy of Safer, Alternative Food Colorants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for clean-label products has propelled the food and pharmaceutical industries towards natural and safer alternatives to synthetic colorants. This guide provides an objective comparison of the performance of three major classes of natural food colorants: anthocyanins, betalains, and carotenoids. The information presented is supported by experimental data to aid in the selection and application of these pigments.

Comparative Stability of Natural Food Colorants

The stability of natural colorants is a critical factor in their application and is significantly influenced by pH, temperature, and light. The following tables summarize the qualitative and quantitative stability of anthocyanins, betalains, and carotenoids under these conditions.

General Stability Overview
Colorant ClassGeneral Stability Characteristics
Anthocyanins Exhibit a wide range of colors from red to blue, highly dependent on pH. Stability is generally favored in acidic conditions. They are susceptible to degradation by heat and light.[1]
Betalains Provide vibrant red-violet (betacyanins) and yellow-orange (betaxanthins) hues. They are stable over a broader pH range (3-7) than anthocyanins but are sensitive to heat.[2]
Carotenoids Offer yellow, orange, and red colors. They are generally more stable to heat and pH changes compared to anthocyanins and betalains but can be prone to oxidation, which is accelerated by light.
Quantitative Stability Data

Note: The following data is compiled from various studies and may not be directly comparable due to differences in experimental conditions (e.g., specific pigment source, matrix, concentration). It is intended to provide a relative understanding of stability.

Table 1: pH Stability of Anthocyanins (from Red Cabbage) and Betalains

pHAnthocyanin (Red Cabbage) ColorBetalain (Beetroot) Stability
1-3Red/PinkStable
4-5Reddish-PurpleOptimal Stability
6-7Purple/BlueStable
>7Green/Yellow (Degradation)Degradation begins

Table 2: Thermal Degradation of Betanins and Carotenoids

ColorantTemperatureHalf-life (t½)Conditions
Betanin61.5°C154.3 minBeet juice (pH 5.8)
Betanin75.5°C47.4 minBeet juice (pH 5.8)
Betanin85.5°C21.7 minBeet juice (pH 5.8)
Betanin100°C7.3 minBeet juice (pH 5.8)
Encapsulated Carotenoids21°C8-12 monthsCarrot waste extract
Encapsulated Carotenoids30°C3-4 monthsCarrot waste extract
Encapsulated Carotenoids37°C1.5-2 monthsCarrot waste extract

Table 3: Light Stability of Carotenoids (all-trans β-carotene)

ConditionDegradation after storage
Dark~51.9%
Light~62.7%

Experimental Protocols

Protocol 1: Determination of Color Stability using Spectrophotometry

This protocol outlines the measurement of color stability by monitoring the absorbance spectrum of a colorant solution over time under specific stress conditions (e.g., heat, light, pH).

1. Materials and Equipment:

  • UV-Visible Spectrophotometer

  • Cuvettes (quartz or glass)

  • pH meter

  • Water bath or incubator

  • Light chamber with a controlled light source (e.g., D65 artificial daylight)

  • Buffer solutions of various pH

  • Distilled water

  • Colorant extract/solution

2. Sample Preparation:

  • Prepare a stock solution of the natural colorant in an appropriate solvent (e.g., distilled water, ethanol).

  • Dilute the stock solution to an absorbance value within the linear range of the spectrophotometer (typically 0.2-0.8) at the wavelength of maximum absorbance (λmax).

  • For pH stability testing, dilute the stock solution in a series of buffer solutions of the desired pH values.

3. Measurement Procedure:

  • Calibrate the spectrophotometer with a blank solution (the solvent used for dilution).

  • Scan the initial absorbance spectrum of the sample from 400-700 nm to determine the λmax.

  • Subject the samples to the desired stress condition (e.g., place in a water bath at a specific temperature, or in a light chamber).

  • At predetermined time intervals, remove a sample, cool it to room temperature if necessary, and measure its absorbance at the λmax.

4. Data Analysis:

  • Plot the absorbance at λmax versus time.

  • Determine the degradation kinetics by fitting the data to zero-order, first-order, or second-order reaction models.

  • Calculate the degradation rate constant (k) and the half-life (t½) of the colorant under the tested conditions.

Protocol 2: Color Measurement using CIE Lab* Color Space

This protocol describes the use of a colorimeter or spectrophotometer to quantify color in the CIELAB color space, providing a more perceptually uniform representation of color changes.

1. Materials and Equipment:

  • Colorimeter or Spectrophotometer with CIELAB color measurement capabilities

  • Standard white and black calibration tiles

  • Sample holders (e.g., cuvettes for liquids, petri dishes for powders)

  • Colorant sample (liquid, solid, or powder)

2. Instrument Calibration:

  • Calibrate the instrument according to the manufacturer's instructions using the standard white and black tiles. This sets the reference for white and black.

3. Measurement Procedure:

  • Place the sample in the appropriate holder and position it at the instrument's measurement port.

  • Initiate the measurement. The instrument will illuminate the sample and measure the reflected or transmitted light.

  • Record the L, a, and b* values.

    • L * represents lightness (0 = black, 100 = white).

    • a * represents the red/green axis (+a* = red, -a* = green).

    • b * represents the yellow/blue axis (+b* = yellow, -b* = blue).

4. Data Analysis for Stability Testing:

  • Measure the initial Lab* values of the sample (L₀, a₀, b₀*).

  • Subject the sample to stress conditions (heat, light, pH) for a specified duration.

  • Measure the final Lab* values (L₁, a₁, b₁*).

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(L₁* - L₀)² + (a₁ - a₀)² + (b₁ - b₀*)²]

  • A larger ΔE* value indicates a greater change in color and lower stability.

Visualizations of Pathways and Workflows

Anthocyanin Structural Transformation with pH

The color of anthocyanins is directly linked to their molecular structure, which undergoes reversible changes with the pH of the surrounding medium.

Caption: Structural changes of anthocyanin molecules at different pH levels.

Experimental Workflow for Colorant Stability Testing

A generalized workflow for evaluating the stability of a food colorant is depicted below. This process involves sample preparation, exposure to stress conditions, and subsequent analysis.

Stability_Testing_Workflow General Workflow for Colorant Stability Testing start Start: Select Natural Colorant prep Prepare Standardized Colorant Solution start->prep stress Expose to Stress Conditions prep->stress heat Heat (e.g., 40, 60, 80°C) stress->heat Temperature light Light (e.g., UV, Daylight) stress->light Light ph pH (e.g., 3, 5, 7, 9) stress->ph pH analysis Analyze Samples at Time Intervals (t₀, t₁, t₂, ...) heat->analysis light->analysis ph->analysis spectro Spectrophotometry (Absorbance vs. Time) analysis->spectro color Colorimetry (ΔE* Calculation) analysis->color data Data Analysis: Degradation Kinetics & Half-life spectro->data color->data end End: Stability Profile Determined data->end

Caption: A typical experimental workflow for assessing colorant stability.

Simplified Anthocyanin Degradation Pathway

Anthocyanin degradation can occur through both enzymatic and non-enzymatic pathways, leading to a loss of color.

Anthocyanin_Degradation Simplified Anthocyanin Degradation Pathways cluster_pathways Degradation Routes anthocyanin Anthocyanin (Colored) aglycone Aglycone (Anthocyanidin) + Sugar anthocyanin->aglycone Enzymatic (β-glucosidase) Hydrolysis degradation_products Degradation Products (Colorless/Brown) anthocyanin->degradation_products Direct Oxidation/ Cleavage aglycone->degradation_products Enzymatic (Peroxidase) Oxidation stress Stress Factors (Heat, Light, O₂, High pH) stress->anthocyanin Non-enzymatic enzymes Enzymes (e.g., Peroxidase, β-glucosidase)

Caption: Overview of enzymatic and non-enzymatic degradation of anthocyanins.

References

Monoclonal Antibodies for Sudan Dyes: A Comparative Guide to Cross-Reactivity in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of Sudan dyes—a class of industrial azo dyes illegally used as food additives—is of paramount importance due to their carcinogenic properties. Enzyme-linked immunosorbent assay (ELISA) offers a rapid and sensitive method for screening these compounds. The specificity of the monoclonal antibodies used in these assays is critical to avoid false-positive results. This guide provides a comparative analysis of the cross-reactivity of various monoclonal antibodies against different Sudan dyes, supported by experimental data and detailed protocols.

Cross-Reactivity of Anti-Sudan Monoclonal Antibodies

The cross-reactivity of a monoclonal antibody (mAb) determines its ability to bind to compounds structurally similar to the target analyte. In the context of Sudan dye detection, an ideal mAb would exhibit high specificity for the primary target (e.g., Sudan I) with minimal or no cross-reactivity towards other Sudan dyes (Sudan II, III, IV) and other structurally related compounds. The following table summarizes the cross-reactivity profiles of different monoclonal antibodies developed for Sudan dye detection as reported in various studies.

Target AnalyteMonoclonal AntibodyCross-Reactivity (%)Reference
This compound Sudan II
This compoundmAb developed by Wang et al. (2009)1009.5
This compoundmAb developed by Ju et al. (2010)100<1
This compoundmAb developed by Liu et al.100<0.01
This compoundSpecific mAb from an ic-ELISA100Not Reported

It is important to note that the specificity of the assay is also influenced by the hapten design used for immunization and the format of the ELISA.[1] For instance, some studies have shown that antibodies generated against this compound haptens can exhibit significant cross-reactivity with Para Red.[2]

Experimental Protocols

The data presented above was generated using indirect competitive ELISA (ic-ELISA), a common format for detecting small molecules like Sudan dyes. Below is a detailed methodology representative of the protocols used in the cited studies.

Preparation of Immunogen and Coating Antigen
  • Hapten Synthesis: A derivative of the target Sudan dye (e.g., this compound) is synthesized to introduce a functional group (e.g., a carboxyl group) that allows for conjugation to a carrier protein.[3] This is a critical step as the position of the spacer arm on the hapten can significantly influence the specificity of the resulting antibodies.

  • Conjugation to Carrier Proteins: The synthesized hapten is covalently linked to a carrier protein. Bovine Serum Albumin (BSA) is commonly used to create the immunogen (hapten-BSA), which is used to immunize animals.[3][4][5] Ovalbumin (OVA) is often used to prepare the coating antigen (hapten-OVA), which is immobilized on the ELISA plate.[3][4]

Monoclonal Antibody Production
  • Immunization: Mice are immunized with the hapten-BSA conjugate emulsified in an adjuvant (e.g., Freund's complete and incomplete adjuvant).

  • Cell Fusion and Hybridoma Screening: Spleen cells from the immunized mice are fused with myeloma cells to produce hybridomas.[4] The hybridomas are then screened for the production of antibodies with high affinity and specificity for the target Sudan dye using an indirect ELISA.

  • Antibody Purification: The selected hybridoma cell lines are cultured, and the secreted monoclonal antibodies are purified from the culture supernatant.

Indirect Competitive ELISA (ic-ELISA) Procedure

The following diagram illustrates the typical workflow of an indirect competitive ELISA for Sudan dye detection.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat microtiter plate wells with Hapten-OVA conjugate P2 Wash to remove unbound antigen P1->P2 P3 Block non-specific binding sites with BSA P2->P3 P4 Wash to remove excess blocking agent P3->P4 R1 Add Sudan dye standard/sample and anti-Sudan mAb P4->R1 R2 Incubate to allow competition between free and coated antigen R1->R2 R3 Wash to remove unbound antibodies and dye R2->R3 D1 Add HRP-conjugated secondary antibody R3->D1 D2 Incubate D1->D2 D3 Wash to remove unbound secondary antibody D2->D3 D4 Add TMB substrate D3->D4 D5 Incubate for color development D4->D5 D6 Stop reaction with acid D5->D6 D7 Read absorbance at 450 nm D6->D7

Figure 1. Indirect Competitive ELISA Workflow for Sudan Dye Detection.
Data Analysis

The concentration of the Sudan dye in a sample is inversely proportional to the color signal. A standard curve is generated by plotting the percentage of inhibition against the logarithm of the standard concentration. The inhibition rate is calculated using the formula:

Inhibition (%) = (1 - (Absorbance of sample / Absorbance of negative control)) * 100

The cross-reactivity (CR) is calculated using the following formula, where the IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding:

CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) * 100

Conclusion

The selection of a monoclonal antibody with a well-characterized cross-reactivity profile is crucial for the reliable detection of Sudan dyes in various matrices. While some antibodies demonstrate broad reactivity with multiple Sudan dyes, others offer high specificity for a single analogue.[6][7] Researchers and professionals in drug development and food safety must carefully consider the specificity of the available ELISA kits and monoclonal antibodies to ensure accurate and reliable screening results, thereby preventing the circulation of contaminated products. The detailed protocols provided in this guide offer a foundation for developing and validating in-house ELISA methods for Sudan dye analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Sudan I, a synthetic dye classified as a hazardous substance, requires meticulous disposal procedures due to its potential health and environmental risks. Adherence to these guidelines is not only a matter of regulatory compliance but also a cornerstone of responsible scientific practice.

This compound is suspected of causing genetic defects and cancer and may elicit an allergic skin reaction.[1][2][3] Furthermore, it is recognized as being harmful to aquatic life, with long-lasting effects.[1][2][3] Therefore, improper disposal can lead to significant environmental contamination and potential exposure to personnel. The following procedures provide a comprehensive guide for the safe and effective disposal of this compound in a laboratory setting.

Hazard Classification of this compound

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
CarcinogenicitySuspected of causing cancer.[1][2][3]
Germ Cell MutagenicitySuspected of causing genetic defects.[1][2][3]
Skin SensitizationMay cause an allergic skin reaction.[1][2][3]
Aquatic Hazard (Chronic)May cause long-lasting harmful effects to aquatic life.[1][2][3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and solutions.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • In cases of handling the powder or creating dust, a respirator may be necessary.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound powder and heavily contaminated materials (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Avoid generating dust during collection.[4][5] For minor spills of the powder, dampen the material with water before sweeping it into the container.[4][5]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Sharps:

    • Contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container for hazardous chemical waste.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • For dry spills, use dry clean-up procedures and avoid creating dust.[4][5] You can gently cover the spill with an absorbent material and then carefully sweep it into the hazardous waste container.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

  • It is crucial to prevent this compound from entering drains or waterways.[3][4][6]

4. Final Disposal:

  • All waste contaminated with this compound must be disposed of as hazardous waste.

  • The primary recommended disposal methods are:

    • Incineration: In a licensed and approved incineration facility, often after being mixed with a suitable combustible material.[4][5]

    • Licensed Landfill: Disposal in a landfill specifically permitted to handle hazardous chemical waste.[4][5]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for the pickup and disposal of the hazardous waste. Disposal must always be in accordance with local, state, and federal regulations.[1][2]

5. Decontamination of Labware:

  • Glassware and other reusable equipment contaminated with this compound should be thoroughly decontaminated.

  • Rinse with a suitable solvent that will dissolve this compound (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.

  • Follow with a thorough washing with soap and water.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Sudan_I_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment cluster_3 Final Disposal Route start Generate this compound Waste (Solid, Liquid, Sharps) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Hazardous Solid Waste Container is_solid->solid_container Yes is_sharps Contaminated Sharps? is_liquid->is_sharps No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Hazardous Sharps Container is_sharps->sharps_container Yes ehs_pickup Arrange for EHS Pickup is_sharps->ehs_pickup No solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup disposal Disposal via Licensed Facility (Incineration or Landfill) ehs_pickup->disposal

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sudan I

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sudan I, a synthetic azo dye. Adherence to these procedures is critical due to the potential health risks associated with this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE. It is crucial to always consult the specific Safety Data Sheet (SDS) for the product you are using and to select PPE based on a thorough risk assessment of your specific laboratory procedures.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear suitable gloves tested according to EN 374. Due to the lack of specific breakthrough time data for this compound, it is recommended to consult the glove manufacturer for chemical resistance information. Factors such as glove material thickness, the concentration of this compound, and the duration of contact will affect the level of protection.[1][2][3][4]
Eye Protection Safety glasses or gogglesUse safety goggles with side protection to shield against dust and splashes.[1]
Skin and Body Protection Protective clothingWear a lab coat or other protective clothing to prevent skin contact.[5] For tasks with a higher risk of exposure, consider more comprehensive protective clothing.
Respiratory Protection Dust respiratorIf there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6] Ensure proper fit and training on respirator use.

Occupational Exposure Limits

While specific occupational exposure limits for this compound are not widely established, the German TRGS 900 provides the following general dust exposure limits which should be considered as a guideline to minimize airborne particulate exposure.[1]

ParameterValueUnitNotation
AGW (Inhalable fraction)10mg/m³Y, i
AGW (Respirable fraction)1.25mg/m³Y, r

Notation Key:

  • Y: A risk of developmental toxicity does not need to be expected if the occupational exposure limit value and the biological limit value (BGW) are adhered to.[1]

  • i: Inhalable fraction.[1]

  • r: Respirable fraction.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of your research. The following step-by-step operational plan outlines the key phases of working with this compound.

  • Preparation and Planning:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the work area, typically a chemical fume hood or a well-ventilated space, is clean and operational.

    • Locate the nearest safety shower and eyewash station.

    • Have a spill kit readily available.

  • Handling and Use:

    • Wear the appropriate PPE as detailed in the table above.

    • Handle this compound in a designated area, away from ignition sources.

    • Avoid the formation of dust. If working with a powder, handle it carefully to minimize airborne particles.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Keep containers of this compound securely sealed when not in use.

  • Post-Handling Procedures:

    • After handling, wash hands and any exposed skin thoroughly with soap and water.

    • Decontaminate the work area.

    • Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded immediately after use. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

The disposal of this compound and its contaminated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and its containers should be treated as hazardous waste.

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Route:

    • Dispose of the hazardous waste through your institution's designated hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3]

    • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical workflow for handling this compound, incorporating key safety checkpoints at each stage.

Caption: Workflow for Safe Handling and Disposal of this compound.

Toxicological Information and Experimental Insights

This compound is classified as a hazardous substance and is suspected of causing cancer and genetic defects.[1][5] It may also cause an allergic skin reaction.[5] Toxicological studies have been conducted to assess its genotoxic effects. For instance, research using human hepatoma HepG2 cells has shown that this compound can induce DNA migration and increase micronuclei frequencies in a dose-dependent manner, suggesting it causes DNA and chromosome breaks.[7][8] These studies often employ methodologies such as the comet assay and the micronucleus test to evaluate DNA damage.[7][8] The underlying mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.[7][8] These findings underscore the importance of the stringent handling procedures outlined in this guide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.